molecular formula C22H34INO2 B1203889 Oxapium iodide CAS No. 6577-41-9

Oxapium iodide

カタログ番号: B1203889
CAS番号: 6577-41-9
分子量: 471.4 g/mol
InChIキー: YHEWVHONOOWLMW-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxapium iodide, also known as this compound, is a useful research compound. Its molecular formula is C22H34INO2 and its molecular weight is 471.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34NO2.HI/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20-21H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEWVHONOOWLMW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCC1)CC2COC(O2)(C3CCCCC3)C4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046925
Record name Oxapium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6577-41-9
Record name Oxapium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6577-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxapium iodide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006577419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxapium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXAPIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/682380CG4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Oxapium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Competitive Antagonism of Muscarinic Acetylcholine Receptors

Oxapium iodide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] This means that it binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), on these receptors without activating them.[1] By occupying the receptor's binding site, this compound prevents ACh from binding and initiating the intracellular signaling cascade that leads to smooth muscle contraction.[1] This results in a functional relaxation of the smooth muscle, alleviating spasms.[1]

The key characteristics of its mechanism of action are:

  • Receptor Target: Muscarinic Acetylcholine Receptors (M1, M2, M3, M4, M5 subtypes). The clinical effects of this compound as an antispasmodic are primarily mediated through the blockade of M2 and M3 receptors on smooth muscle cells.

  • Mode of Interaction: Competitive Antagonism. The binding of this compound is reversible and can be overcome by increasing the concentration of acetylcholine at the receptor site.

  • Physiological Effect: Smooth muscle relaxation (spasmolysis), particularly in the gastrointestinal and genitourinary systems.[2]

  • Structural Feature: Quaternary ammonium cation. This permanent positive charge limits its ability to cross the blood-brain barrier, leading to a peripheral selectivity of action and a more favorable side-effect profile regarding the CNS.[2]

The iodide anion is a counter-ion to the positively charged oxapium molecule, forming a stable salt. The primary pharmacological activity is attributed to the oxapium cation, with the iodide ion not directly participating in the antagonism of muscarinic receptors.

Signaling Pathways Modulated by this compound

The antispasmodic effect of this compound is a direct consequence of its interference with the signal transduction pathways initiated by acetylcholine at muscarinic receptors in smooth muscle cells. The primary pathway leading to contraction involves the M3 receptor subtype, which is coupled to the Gq/11 family of G proteins.

Diagram of the M3 Muscarinic Receptor Signaling Pathway and its Inhibition by this compound:

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Oxapium This compound Oxapium->M3R Binds & Blocks Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates Radioligand_Binding_Workflow start Start prep Prepare membranes from cells expressing a specific muscarinic receptor subtype (M1-M5) start->prep incubate Incubate membranes with a radiolabeled antagonist (e.g., [³H]-NMS) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine the IC50 value of this compound quantify->analyze calculate Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation analyze->calculate end End calculate->end Schild_Analysis_Workflow start Start prep Prepare an isolated smooth muscle tissue (e.g., guinea pig ileum) in an organ bath start->prep drc1 Generate a cumulative concentration-response curve for an agonist (e.g., carbachol) prep->drc1 incubate Incubate the tissue with a fixed concentration of this compound drc1->incubate drc2 Generate a second agonist concentration-response curve in the presence of this compound incubate->drc2 repeat Repeat steps 3 and 4 with increasing concentrations of This compound drc2->repeat calculate_dr Calculate the dose ratio (DR) for each concentration of this compound repeat->calculate_dr plot Plot log(DR-1) versus the log of the molar concentration of this compound (Schild Plot) calculate_dr->plot determine_pa2 Determine the pA2 value from the x-intercept of the Schild plot plot->determine_pa2 end End determine_pa2->end

References

Synthesis and Characterization of Oxapium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxapium iodide is a quaternary ammonium compound that functions as an anticholinergic and antimuscarinic agent.[1][2] It is primarily utilized for its spasmolytic properties, effectively treating spastic conditions of the smooth muscles in the gastrointestinal and urinary tracts.[2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a detailed, representative experimental protocol, expected analytical data, and a summary of its mechanism of action. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound, with the IUPAC name 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium iodide, is a synthetic quaternary ammonium salt.[3] As an antimuscarinic agent, it competitively inhibits the action of acetylcholine at muscarinic receptors, leading to the relaxation of smooth muscles.[1] This mechanism of action makes it a valuable therapeutic agent for conditions such as gastritis, gastroduodenal ulcers, and other disorders involving smooth muscle spasms.[3] This document outlines the chemical synthesis and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a quaternization reaction, a type of Menschutkin reaction, involving the treatment of a tertiary amine with an alkyl halide. In this specific synthesis, the tertiary amine, 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine, is reacted with methyl iodide.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product A 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine C Reaction in Acetonitrile A->C B Methyl Iodide B->C D Stirring at Room Temperature C->D E Precipitation D->E F Filtration E->F G Washing with Diethyl Ether F->G H Drying under Vacuum G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl Ether ((C₂H₅)₂O)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Stirring hotplate

  • Büchner funnel and flask

  • Vacuum pump

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Methyl Iodide: To the stirred solution, add methyl iodide (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion of the reaction, the quaternary ammonium salt, this compound, will precipitate out of the solution. To enhance precipitation, diethyl ether can be added.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Quantitative Data
ParameterExpected Value
Yield 85-95%
Purity >98% (by HPLC)
Melting Point Not available

Characterization of this compound

The structural confirmation and purity of the synthesized this compound are determined using various spectroscopic techniques.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₂H₃₄INO₂[3][4]
Molecular Weight 471.42 g/mol [3][4]
CAS Number 6577-41-9[3]
Appearance White to off-white crystalline solid
Solubility Poorly soluble in water[5]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.

Table 3.2.1: Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.2-7.5m5HAromatic protons (phenyl group)
~ 4.0-4.5m3H-OCH₂CH- protons in dioxolane ring
~ 3.5-3.8m4H-N⁺-CH₂- protons in piperidinium ring
~ 3.3s3H-N⁺-CH₃ protons
~ 2.8-3.2m2H-CH₂-N⁺- protons
~ 1.0-2.2m17HCyclohexyl and piperidinium protons

Table 3.2.2: Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~ 135-140Quaternary aromatic carbon
~ 125-130Aromatic CH carbons
~ 108-112O-C-O carbon of dioxolane
~ 70-80-OCH₂CH- carbons in dioxolane ring
~ 60-65-N⁺-CH₂- carbons in piperidinium ring
~ 50-55-N⁺-CH₃ carbon
~ 40-45-CH- carbon of cyclohexyl
~ 20-35-CH₂- carbons of cyclohexyl and piperidinium

Table 3.2.3: Expected Mass Spectrometry Data (ESI+)

m/zAssignment
344.27[M-I]⁺

Table 3.2.4: Expected FTIR Data (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
~ 3050-3020Aromatic C-H stretch
~ 2930, 2850Aliphatic C-H stretch (cyclohexyl, piperidinium)
~ 1490, 1450C=C stretch (aromatic)
~ 1100-1000C-O stretch (dioxolane)
~ 750, 700C-H out-of-plane bend (monosubstituted benzene)

Note: An official infrared reference spectrum for this compound is available in the Japanese Pharmacopoeia.[6][7]

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1]

Signaling Pathway

G cluster_normal Normal Physiological Response cluster_inhibition Inhibition by this compound A Acetylcholine B Muscarinic Receptor A->B Binds C G-protein Activation B->C D Downstream Signaling (e.g., PLC activation, IP3 & DAG production) C->D E Increased Intracellular Ca²⁺ D->E F Smooth Muscle Contraction E->F G This compound H Muscarinic Receptor G->H Competitively Binds I Blocked Receptor J No Signal Transduction I->J K Smooth Muscle Relaxation J->K

Caption: Mechanism of action of this compound.

In normal physiological processes, the neurotransmitter acetylcholine binds to muscarinic receptors on smooth muscle cells. This binding activates a G-protein-coupled signaling cascade, leading to an increase in intracellular calcium levels and subsequent muscle contraction.[1]

This compound, due to its structural similarity to acetylcholine, competes for the same binding site on the muscarinic receptor.[1] By binding to the receptor, this compound blocks the binding of acetylcholine, thereby inhibiting the downstream signaling pathway. This prevention of signal transduction leads to a decrease in intracellular calcium concentration and results in the relaxation of the smooth muscle, alleviating spasms.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The provided representative experimental protocol and expected analytical data serve as a valuable resource for chemists and pharmacologists. The elucidation of its mechanism of action as a competitive muscarinic antagonist underscores its therapeutic utility as a spasmolytic agent. Further research into novel formulations, as suggested by existing patents, may enhance its solubility and bioavailability, potentially broadening its clinical applications.[5]

References

Oxapium Iodide: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Oxapium iodide in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing established qualitative information and detailed experimental protocols to enable researchers to determine these critical parameters.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound [1]

SolventQualitative Solubility
AcetonitrileSoluble
MethanolSoluble
Ethanol (95%)Soluble
WaterSlightly Soluble
Acetic AnhydrideSlightly Soluble
Acetic Acid (100%)Slightly Soluble
Diethyl EtherPractically Insoluble

Stability Profile of this compound

The stability of this compound is crucial for ensuring its quality, safety, and shelf-life. Available information suggests that this compound is sensitive to light.[1][2] Therefore, it is recommended to store the compound in tight, light-resistant containers.[1]

Key Stability Considerations:

  • Photosensitivity: Exposure to light may cause degradation.[1][2] Photostability studies are essential to characterize the impact of light on the molecule.

  • Degradation Pathway: The specific degradation products and pathways for this compound are not extensively detailed in the available literature. Forced degradation studies under various stress conditions (light, heat, humidity, acid/base hydrolysis, oxidation) are necessary to identify potential degradants.

Experimental Protocols

To generate the quantitative data required for formulation development and regulatory submissions, the following detailed experimental protocols are recommended.

Protocol for Determination of Thermodynamic Solubility

This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium (thermodynamic) solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., acetonitrile, methanol, ethanol, water, etc.)

  • Volumetric flasks, screw-capped vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). The time to reach equilibrium should be determined by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration in solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method, such as the one described in the pharmacopoeia.[1]

    • HPLC Parameters (example based on pharmacopoeial data): [1]

      • Column: Octadecylsilanized silica gel for liquid chromatography (e.g., C18, 5 µm, 4.6 x 150 mm).

      • Mobile Phase: A mixture of an aqueous buffer (e.g., water with acetic acid and triethylamine) and an organic modifier (e.g., acetonitrile). A specific example is a mixture of 50 mL of a solution containing 57 mL of acetic acid (100) and 139 mL of triethylamine in 1000 mL of water, 500 mL of acetonitrile, 10 mL of dilute acetic acid, and 440 mL of water.[1]

      • Flow Rate: Adjust to achieve a suitable retention time for Oxapium (e.g., around 4 minutes).[1]

      • Detection: UV spectrophotometer at a suitable wavelength (e.g., 254 nm).[1]

      • Injection Volume: 20 µL.[1]

  • Data Analysis:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility in the original solvent by applying the dilution factor. Express the results in units such as mg/mL or mol/L.

Protocol for Photostability Assessment

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.

Objective: To evaluate the stability of this compound when exposed to light.

Materials:

  • This compound (solid powder and in solution)

  • ICH-compliant photostability chamber with a light source capable of emitting both cool white fluorescent and near-UV light.

  • Quartz cells or other suitable transparent containers.

  • Aluminum foil for dark controls.

  • HPLC system with a photodiode array (PDA) detector.

Procedure:

  • Sample Preparation:

    • Solid State: Spread a thin layer of this compound powder in a suitable container.

    • Solution State: Prepare solutions of this compound in relevant solvents (e.g., water, methanol) at a known concentration.

    • Controls: Prepare identical samples to be used as dark controls by wrapping them completely in aluminum foil.

  • Exposure:

    • Place the samples and dark controls in the photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Monitor the temperature to minimize the effect of heat.

  • Sample Analysis:

    • At appropriate time intervals, withdraw samples from the light-exposed and dark control groups.

    • For solid samples, dissolve them in a suitable solvent.

    • Analyze all samples by a stability-indicating HPLC method. A PDA detector is recommended to identify any new peaks that may correspond to degradation products. The HPLC method described in section 3.1 can be adapted and validated for stability testing.

    • Assess physical properties such as appearance and color.

  • Data Analysis:

    • Quantify the amount of this compound remaining in the exposed and control samples.

    • Calculate the percentage of degradation.

    • Analyze the chromatograms for the appearance of new peaks (degradation products). If significant degradation is observed, further studies may be required to identify the structure of the degradants.

    • Compare the results from the exposed samples to the dark controls to differentiate between light-induced and thermal degradation.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental work for determining the solubility and stability of this compound.

G cluster_solubility Solubility Determination cluster_stability Photostability Assessment sol_start Start: Excess this compound in Solvent sol_shake Equilibrate in Shaker (24-48h, controlled temp) sol_start->sol_shake sol_sample Sample Supernatant sol_shake->sol_sample sol_filter Filter (0.45 µm) sol_sample->sol_filter sol_dilute Dilute Sample sol_filter->sol_dilute sol_hplc Quantify by HPLC sol_dilute->sol_hplc sol_end Result: Solubility (mg/mL) sol_hplc->sol_end stab_start Start: Prepare Samples (Solid & Solution) stab_expose Expose to Light (ICH Q1B) + Dark Controls stab_start->stab_expose stab_sample Sample at Time Intervals stab_expose->stab_sample stab_prep Prepare for Analysis stab_sample->stab_prep stab_hplc Analyze by HPLC-PDA stab_prep->stab_hplc stab_end Result: % Degradation & Degradant Profile stab_hplc->stab_end api This compound API api->sol_start api->stab_start

Caption: Workflow for Solubility and Stability Testing of this compound.

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The execution of these experimental protocols will yield the necessary quantitative data to support further drug development activities.

References

Investigating the Anticholinergic Effects of Oxapium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action

Oxapium iodide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, binds to these receptors to elicit a variety of physiological responses, including smooth muscle contraction, glandular secretion, and modulation of heart rate. By competitively binding to mAChRs, this compound prevents acetylcholine from activating the receptor, thereby inhibiting these downstream effects.[1] This antagonism leads to the relaxation of smooth muscles, making it therapeutically useful in conditions characterized by muscle spasms, such as those affecting the gastrointestinal and urinary tracts.[1][2] As a quaternary ammonium compound, this compound's structure generally limits its ability to cross the blood-brain barrier, leading to a more peripheral site of action and minimizing central nervous system side effects.[2]

The interaction of this compound with muscarinic receptors can be visualized as a direct competition with the endogenous ligand, acetylcholine.

cluster_receptor Muscarinic Receptor (mAChR) cluster_ligands Ligands mAChR mAChR Effect Effect mAChR->Effect Cellular Response (e.g., Contraction) ACh Acetylcholine (Agonist) ACh->mAChR Binds and Activates Oxapium This compound (Antagonist) Oxapium->mAChR Binds and Blocks

Mechanism of Competitive Antagonism

Quantitative Analysis of Anticholinergic Activity

To thoroughly characterize the anticholinergic effects of a compound like this compound, two primary types of quantitative analysis are performed: radioligand binding assays to determine its affinity for muscarinic receptor subtypes, and functional assays to measure its potency in antagonizing acetylcholine-induced physiological responses.

Radioligand Binding Assays: Determining Binding Affinity (Ki)

Radioligand binding assays are crucial for determining the affinity of a compound for specific receptor subtypes. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. By measuring the displacement of the radioligand by the unlabeled test compound (e.g., this compound), the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Illustrative Data:

The following table presents hypothetical Ki values for a generic anticholinergic agent across the five muscarinic receptor subtypes (M1-M5), illustrating how data on receptor selectivity is typically presented.

Receptor SubtypeIllustrative Ki (nM)
M115
M250
M35
M475
M5100

This data is for illustrative purposes only and does not represent actual values for this compound.

Functional Assays: Determining Antagonist Potency (pA2)

Functional assays, often conducted in isolated tissue baths, measure the ability of an antagonist to inhibit the physiological response to an agonist. A common method for quantifying competitive antagonism is the Schild analysis, which yields a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.

Illustrative Data:

The following table shows hypothetical pA2 values for a generic anticholinergic agent in different isolated tissue preparations, which are rich in specific muscarinic receptor subtypes.

Tissue PreparationPredominant ReceptorIllustrative pA2 Value
Guinea Pig IleumM38.5
Rabbit Vas DeferensM17.8
Rabbit AtriaM27.2

This data is for illustrative purposes only and does not represent actual values for this compound.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the Ki of a test compound at human muscarinic receptors expressed in a cell line.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M3).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound: this compound.

  • Non-specific binding control: Atropine (at a high concentration).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, [³H]-NMS (at a concentration near its Kd), and either buffer, this compound at various concentrations, or atropine for non-specific binding.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Reagents (Membranes, [3H]-NMS, Oxapium, Atropine) B Incubate in 96-well Plate A->B C Filter and Wash B->C D Scintillation Counting C->D E Data Analysis (IC50 Determination) D->E F Calculate Ki (Cheng-Prusoff Equation) E->F

Radioligand Binding Assay Workflow
Isolated Tissue Bath and Schild Analysis Protocol

This protocol describes the determination of the pA2 value of an antagonist in an isolated guinea pig ileum preparation.

Materials:

  • Guinea pig ileum segment.

  • Krebs-Henseleit solution (physiological salt solution).

  • Agonist: Acetylcholine.

  • Antagonist: this compound.

  • Isolated tissue bath system with a force transducer and data acquisition system.

  • Carbogen gas (95% O₂, 5% CO₂).

Procedure:

  • Set up the isolated tissue bath with Krebs-Henseleit solution at 37°C and bubble with carbogen gas.

  • Mount a segment of guinea pig ileum in the tissue bath under a resting tension.

  • Allow the tissue to equilibrate.

  • Perform a cumulative concentration-response curve for acetylcholine to determine the baseline agonist potency (EC50).

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a fixed concentration of this compound for a predetermined period.

  • Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound.

  • Repeat steps 5-7 with increasing concentrations of this compound.

  • For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in its absence).

  • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

  • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

A Mount Guinea Pig Ileum in Tissue Bath B Generate Control ACh Concentration-Response Curve (CRC) A->B C Incubate with This compound B->C D Generate ACh CRC in Presence of Oxapium C->D E Repeat with Increasing [Oxapium] D->E F Calculate Dose Ratios D->F G Construct Schild Plot F->G H Determine pA2 Value G->H

Schild Analysis Experimental Workflow

Conclusion

This technical guide provides a comprehensive framework for the investigation of the anticholinergic properties of this compound. While specific binding affinity and functional potency data for this compound are not widely published, the detailed methodologies for radioligand binding assays and isolated tissue bath experiments, along with the principles of data analysis such as Schild plots, offer a robust approach for its characterization. The illustrative data and workflows presented herein serve as a valuable resource for researchers in the field of pharmacology and drug development, enabling a thorough evaluation of the anticholinergic profile of this compound and other novel muscarinic receptor antagonists. Further experimental investigation is warranted to elucidate the precise quantitative pharmacology of this compound at the various muscarinic receptor subtypes.

References

Oxapium iodide's effect on muscarinic acetylcholine receptors.

Author: BenchChem Technical Support Team. Date: December 2025

**An In-depth Technical Guide on the

Effect of Oxapium Iodide on Muscarinic Acetylcholine Receptors**

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction to this compound and Muscarinic Receptors

This compound is primarily indicated for the treatment of spastic conditions of smooth muscles, particularly in the gastrointestinal and urinary tracts, such as irritable bowel syndrome and urinary incontinence.[1][2] Its mechanism of action involves the inhibition of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, from binding to muscarinic receptors on smooth muscle cells.[1] This blockade leads to muscle relaxation and the alleviation of spasms.[1]

Muscarinic acetylcholine receptors are a family of five G-protein coupled receptors (GPCRs), designated M1 through M5, which are widely distributed throughout the body. They play crucial roles in regulating a multitude of physiological functions. These receptors are broadly classified based on their G-protein coupling:

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.

  • M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cyclic adenosine monophosphate (cAMP) levels.

The specific effects of a muscarinic antagonist like this compound are determined by its affinity and selectivity for these different receptor subtypes.

Data Presentation: Pharmacological Profile of this compound

A comprehensive understanding of the pharmacological profile of this compound requires quantitative data on its binding affinity and functional potency at each of the five muscarinic receptor subtypes. The following tables are presented as a template for the systematic presentation of such data. Note: Specific experimental values for this compound are not currently available in publicly accessible literature and would need to be determined experimentally.

Table 1: Muscarinic Receptor Binding Affinities of this compound

Receptor SubtypeRadioligandTissue/Cell LineKᵢ (nM)pKᵢ (-logKᵢ)
M1 [³H]-PirenzepineCHO-K1/hM1Data not availableData not available
M2 [³H]-AF-DX 384CHO-K1/hM2Data not availableData not available
M3 [³H]-4-DAMPCHO-K1/hM3Data not availableData not available
M4 [³H]-PirenzepineCHO-K1/hM4Data not availableData not available
M5 [³H]-4-DAMPCHO-K1/hM5Data not availableData not available

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency of this compound as a Muscarinic Receptor Antagonist

Receptor SubtypeFunctional AssayAgonistIC₅₀ (nM)pA₂ ValueSchild Slope
M1 Calcium MobilizationCarbacholData not availableData not availableData not available
M2 Adenylyl Cyclase InhibitionOxotremorine-MData not availableData not availableData not available
M3 Calcium MobilizationAcetylcholineData not availableData not availableData not available
M4 Adenylyl Cyclase InhibitionOxotremorine-MData not availableData not availableData not available
M5 Calcium MobilizationCarbacholData not availableData not availableData not available

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits the response to an agonist by 50%. pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of antagonist potency. Schild Slope: A parameter derived from Schild regression analysis. A slope of 1 is indicative of competitive antagonism.

Experimental Protocols

The characterization of a muscarinic antagonist such as this compound involves a series of in vitro assays to determine its binding affinity and functional potency.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for each of the five muscarinic receptor subtypes.

Objective: To measure the displacement of a subtype-selective radioligand by this compound.

Materials:

  • Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

  • Radioligand specific for the receptor subtype being tested (e.g., [³H]-N-methylscopolamine for general muscarinic binding, or more selective radioligands).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation cocktail to the dried filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC₅₀ value is determined from this curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation (Expressing mAChR subtype) Incubation Incubate Membrane, Radioligand, and this compound in 96-well plate Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [³H]-NMS) Radioligand_Prep->Incubation Oxapium_Prep Serial Dilutions of This compound Oxapium_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using  Cheng-Prusoff Equation Counting->Data_Analysis

Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay (for M1, M3, M5 Receptors)

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist.

Objective: To determine the functional potency (IC₅₀) of this compound at Gq-coupled muscarinic receptors.

Materials:

  • Cells stably expressing M1, M3, or M5 receptors (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • A muscarinic agonist (e.g., carbachol or acetylcholine).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Methodology:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Place the plate in the fluorescence reader and add a fixed concentration of the muscarinic agonist to all wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.

Adenylyl Cyclase Inhibition Assay (for M2, M4 Receptors)

This functional assay measures the ability of this compound to reverse the inhibition of adenylyl cyclase by a muscarinic agonist.

Objective: To determine the functional potency (IC₅₀) of this compound at Gi-coupled muscarinic receptors.

Materials:

  • Membrane preparations from cells expressing M2 or M4 receptors.

  • A muscarinic agonist (e.g., oxotremorine-M).

  • This compound.

  • Forskolin (to stimulate adenylyl cyclase).

  • ATP and other necessary cofactors.

  • A cAMP detection kit (e.g., based on HTRF, ELISA, or radiolabeled ATP).

Methodology:

  • Incubation: In a multi-well plate, combine the cell membrane preparation, forskolin, the muscarinic agonist, and varying concentrations of this compound.

  • Reaction Initiation: Add ATP to initiate the adenylyl cyclase reaction and incubate for a specific time at a controlled temperature.

  • Reaction Termination: Stop the reaction.

  • cAMP Quantification: Measure the amount of cAMP produced in each well using a suitable detection method.

  • Data Analysis: Calculate the percentage of reversal of the agonist-induced inhibition of cAMP production for each concentration of this compound. Determine the IC₅₀ value from the resulting concentration-response curve.

Signaling Pathways and Mechanism of Action

As a competitive antagonist, this compound binds to the orthosteric site of muscarinic receptors, the same site as the endogenous ligand acetylcholine, but does not activate the receptor. This prevents acetylcholine from binding and initiating downstream signaling cascades.

G Logical Relationship: Competitive Antagonism Receptor Muscarinic Receptor Response Cellular Response (e.g., Muscle Contraction) Receptor->Response Activates Signaling ACh Acetylcholine (Agonist) BindingSite ACh->BindingSite Binds and Activates Oxapium This compound (Antagonist) Oxapium->BindingSite Binds and Blocks BindingSite->Receptor G Gq-Coupled Muscarinic Receptor Signaling Pathway ACh Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh->M1M3M5 Activates Oxapium This compound Oxapium->M1M3M5 Blocks Gq Gq Protein M1M3M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response G Gi-Coupled Muscarinic Receptor Signaling Pathway ACh Acetylcholine M2M4 M2/M4 Receptor ACh->M2M4 Activates Oxapium This compound Oxapium->M2M4 Blocks Gi Gi Protein M2M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response

References

A Technical Guide to the Quaternary Ammonium Structure and Anticholinergic Activity of Oxapium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals On: The Structure, Mechanism, and Experimental Analysis of Oxapium Iodide

This document provides a detailed examination of this compound, a quaternary ammonium compound utilized for its antispasmodic properties. It explores the relationship between its chemical structure and pharmacological activity, outlines its mechanism of action, and provides methodologies for its experimental evaluation.

Chemical Structure and Properties

This compound is a synthetic anticholinergic agent belonging to the class of quaternary ammonium compounds.[1][2] Its structure is fundamental to its pharmacological function.

Key Structural Features:

  • Quaternary Ammonium Cation: The core of the molecule is a positively charged nitrogen atom within a piperidine ring, bonded to four carbon atoms. This permanent positive charge is crucial for its interaction with the anionic site of muscarinic receptors. As a quaternary amine, its ability to cross the blood-brain barrier is limited, which reduces central nervous system side effects compared to tertiary amines.[1][2]

  • Bulky Lipophilic Groups: The structure includes cyclohexyl and phenyl groups attached to a dioxolane ring. These large, non-polar moieties enhance the binding affinity to the hydrophobic pockets of the muscarinic receptor, contributing to its antagonistic activity.

  • Iodide Anion: The iodide ion serves as the counter-ion to the positively charged quaternary ammonium cation, forming the stable salt.

Chemical Identity

The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium iodide[3]
Other Names Ciclonium iodide, Cyclonium, Oxaperan[2][3]
Molecular Formula C₂₂H₃₄NO₂.I[4]
Molecular Weight 471.42 g/mol [4]
CAS Number 6577-41-9[5]
SMILES C[N+]1(CCCCC1)CC2COC(c3ccccc3)(C4CCCCC4)O2.[I-][4]

Mechanism of Action: Anticholinergic Activity

This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors (mAChRs).[5][6] This mechanism is the cornerstone of its therapeutic effect as a spasmolytic agent.

Acetylcholine is a primary neurotransmitter of the parasympathetic nervous system, which mediates "rest and digest" functions, including smooth muscle contraction in the gastrointestinal (GI) and urinary tracts.[6] When acetylcholine binds to muscarinic receptors on smooth muscle cells, it initiates a signaling cascade via Gq-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to smooth muscle contraction.

This compound competes with acetylcholine for the same binding site on the muscarinic receptor.[6] By occupying the receptor without activating it, this compound blocks the initiation of this signaling cascade. The resulting inhibition of intracellular calcium release leads to the relaxation of smooth muscle tissue.[6] This spasmolytic effect alleviates symptoms associated with conditions like irritable bowel syndrome (IBS) and overactive bladder.[1][5][6]

Oxapium_Mechanism_of_Action cluster_0 Cholinergic Signaling cluster_1 Pharmacological Intervention ACh Acetylcholine mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds & Activates Gq Gq Protein mAChR->Gq Activates Relaxation Smooth Muscle Relaxation mAChR->Relaxation Inhibition leads to PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release Contraction Smooth Muscle Contraction Ca->Contraction Oxapium This compound Oxapium->mAChR Competitively Blocks

Mechanism of Action of this compound.

Pharmacological Effects and Therapeutic Use

The primary pharmacological effect of this compound is the relaxation of smooth muscle. This makes it effective in treating spastic conditions of the GI and urinary tracts.[1][5]

  • Therapeutic Indications:

    • Irritable Bowel Syndrome (IBS)[1][5]

    • Gastritis and Gastroduodenal Ulcers[3]

    • Urinary incontinence and overactive bladder[1][5]

    • Enteritis and other gastrointestinal spasms[1][3]

  • Side Effects: As a consequence of its anticholinergic mechanism, this compound can produce side effects typical of this drug class. These result from the blockade of muscarinic receptors in various tissues.[5][6] Common side effects include:

    • Dry mouth

    • Blurred vision

    • Constipation

    • Urinary retention

    • Tachycardia (rapid heart rate)

Quantitative Analysis of Muscarinic Receptor Antagonism

The activity of an antagonist like this compound is quantified by its binding affinity (Ki) and its functional inhibitory concentration (IC₅₀ or pA₂). While specific quantitative data for this compound is sparse in publicly available literature, the table below presents representative data for a similar quaternary ammonium antimuscarinic agent, Mequitamium iodide, to illustrate the typical affinity profile.

ParameterTissue/ReceptorValue (Ki, nM)Description
Binding Affinity (Ki) Muscarinic Receptors (various tissues)12 - 77Represents the concentration of the drug that occupies 50% of the receptors in a binding assay. A lower Ki indicates higher binding affinity.[7]
Binding Affinity (Ki) Histamine H1 Receptors (rat brain)9Also shows high affinity for H1 receptors, indicating potential antihistaminic effects.[7]

Note: Data presented is for Mequitamium iodide, a structurally related quaternary phenothiazine, as a representative example of high-affinity muscarinic antagonism.[7]

Experimental Protocols for Activity Assessment

The anticholinergic activity of compounds like this compound is typically determined using in vitro assays. The two primary methods are radioreceptor binding assays and isolated organ bath experiments.

Radioreceptor Binding Assay Protocol

This assay quantifies the affinity of a drug for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptors.

Methodology:

  • Tissue Preparation: A tissue source rich in muscarinic receptors (e.g., rat brain cortex) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged to obtain a membrane pellet, which is then resuspended to a specific protein concentration.

  • Competitive Binding: The membrane preparation is incubated in triplicate with:

    • A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS).

    • A range of concentrations of the unlabeled test compound (this compound).

    • Control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist like atropine).

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. The filters are washed quickly with ice-cold buffer to remove any unbound radioactivity.[3]

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of this compound. An IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Isolated Organ Bath Assay Protocol

This functional assay measures the effect of a drug on the contractility of isolated smooth muscle tissue.

Objective: To determine the functional antagonist activity (e.g., pA₂) of this compound on smooth muscle.

Methodology:

  • Tissue Isolation: A segment of smooth muscle tissue (e.g., rat ileum or bladder) is carefully dissected and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[4]

  • Mounting: The tissue strip is mounted in an isolated organ bath chamber filled with PSS, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.[4] One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.[8][9]

  • Equilibration: The tissue is allowed to equilibrate under a small amount of passive tension for a period of time (e.g., 60 minutes), with periodic washing.

  • Viability Test: The viability and contractility of the tissue are confirmed by challenging it with a high concentration of a depolarizing agent (e.g., KCl) or a muscarinic agonist (e.g., carbachol).

  • Cumulative Concentration-Response Curve (Agonist): A cumulative concentration-response curve is generated for a muscarinic agonist like carbachol to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a set period (e.g., 30-60 minutes).

  • Curve Shift: The cumulative concentration-response curve for the agonist is repeated in the presence of this compound. A competitive antagonist will cause a rightward parallel shift in the curve without depressing the maximum response.

  • Data Analysis: The experiment is repeated with several different concentrations of this compound. The magnitude of the rightward shift is used to calculate the dose ratio, which is then used in a Schild plot to determine the pA₂ value, a measure of antagonist potency.

Organ_Bath_Workflow start Start iso 1. Isolate Smooth Muscle (e.g., rat ileum) start->iso mount 2. Mount Tissue in Organ Bath iso->mount equil 3. Equilibrate under Passive Tension mount->equil viab 4. Perform Viability Test (e.g., with KCl) equil->viab crc1 5. Generate Agonist Concentration-Response Curve (CRC) viab->crc1 incub 6. Incubate with this compound (Antagonist) crc1->incub crc2 7. Repeat Agonist CRC in Presence of Oxapium incub->crc2 analyze 8. Analyze Data (Schild Plot -> pA₂) crc2->analyze end_node End analyze->end_node

Workflow for an Isolated Organ Bath Experiment.

Synthesis Outline

This compound can be synthesized through a quaternization reaction. The process involves the reaction of a tertiary amine with an alkyl halide.

Reactants:

  • Piperidine, 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]- (a tertiary amine)

  • Iodomethane (CH₃I)

The lone pair of electrons on the nitrogen atom of the piperidine derivative attacks the electrophilic methyl group of iodomethane. This forms a new carbon-nitrogen bond and results in the positively charged quaternary ammonium cation, with iodide as the counter-ion.[8]

Synthesis_Workflow cluster_reactants Reactants Reactant1 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine Reaction Quaternization Reaction Reactant1->Reaction Reactant2 Iodomethane (CH₃I) Reactant2->Reaction Product This compound Reaction->Product

Simplified Synthesis Workflow for this compound.

Conclusion

This compound is a potent antispasmodic agent whose pharmacological activity is directly derived from its quaternary ammonium structure. Its mechanism of action as a competitive muscarinic antagonist effectively reduces smooth muscle contractility, providing therapeutic relief for various gastrointestinal and urinary disorders. The limited ability of its charged structure to penetrate the central nervous system offers a favorable side-effect profile for a peripheral anticholinergic. The evaluation of its activity relies on established in vitro pharmacological methods, such as radioreceptor binding and isolated tissue bath assays, which are essential tools in the characterization and development of such compounds.

References

Beyond Gastritis: Exploring the Broader Therapeutic Potential of Oxapium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxapium iodide, a quaternary ammonium anticholinergic agent, has long been utilized for its antispasmodic properties in the management of gastritis and related gastrointestinal disorders. Its mechanism of action, centered on the competitive antagonism of muscarinic acetylcholine receptors, leads to the relaxation of smooth muscle. This targeted peripheral action, with minimal central nervous system penetration, presents a favorable safety profile and suggests a broader therapeutic utility. This document explores the potential applications of this compound beyond gastritis, focusing on its utility in Irritable Bowel Syndrome (IBS), Overactive Bladder (OAB), and other spastic conditions of smooth muscle. We consolidate available preclinical and clinical data, outline relevant experimental protocols, and visualize the core signaling pathways to provide a comprehensive technical overview for the scientific community.

Introduction

This compound is a peripherally acting antimuscarinic agent effective in treating conditions characterized by smooth muscle spasms.[1] As a quaternary ammonium compound, it possesses a structural feature that limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system side effects often associated with anticholinergic drugs.[1] While its primary indication has been for gastrointestinal spasms associated with gastritis and gastroduodenal ulcers, its pharmacological profile supports its investigation for other disorders involving smooth muscle hyperactivity.[1][2] This guide examines the scientific rationale and available evidence for expanding the therapeutic applications of this compound.

Mechanism of Action: Muscarinic Receptor Antagonism

The therapeutic effects of this compound are mediated through its competitive inhibition of acetylcholine at muscarinic receptors, primarily the M3 subtype located on smooth muscle cells.[2][3] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to these receptors.[2]

The activation of the M3 receptor initiates a Gq-protein-coupled signaling cascade:

  • Gq Protein Activation: Acetylcholine binding activates the Gq alpha subunit of the associated G-protein.[3][4]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C.[4][5]

  • Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol.[5][6]

  • Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, which results in smooth muscle contraction.[4][6]

This compound, by competitively blocking the binding of acetylcholine to the M3 receptor, prevents the initiation of this signaling cascade, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[2]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Oxapium This compound Oxapium->M3R Binds & Blocks Relaxation Smooth Muscle Relaxation Oxapium->Relaxation Leads to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Forms SR Sarcoplasmic Reticulum IP3->SR Stimulates Release Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Caption: Mechanism of this compound Action

Potential Therapeutic Applications Beyond Gastritis

The antispasmodic properties of this compound are applicable to various conditions involving involuntary smooth muscle contraction.

Irritable Bowel Syndrome (IBS)

IBS, particularly the diarrhea-predominant (IBS-D) and mixed (IBS-M) subtypes, is characterized by abdominal pain and cramping due to visceral hypersensitivity and dysregulated gut motility. Anticholinergic agents can alleviate these symptoms by reducing colonic smooth muscle spasm.

While specific clinical trial data for this compound in IBS is limited in publicly available literature, the efficacy of other peripherally acting anticholinergics, such as otilonium bromide, provides a strong rationale for its use.

Table 1: Efficacy of Otilonium Bromide in IBS (Illustrative Data)

Endpoint Otilonium Bromide (40 mg tid) Placebo p-value Reference
Global Discomfort Improvement Significant Improvement Less Improvement P = 0.013 [7]
Reduction in Evacuation Frequency -41.9% (80 mg dose) -8.36% P < 0.01 [7]

| Return to Regular Intestinal Habits | Improved vs. Placebo | 21.7% | P < 0.01 |[7] |

Note: This data is for Otilonium Bromide and serves as an example of the potential efficacy for this drug class in IBS. Further studies are required to establish the specific efficacy of this compound.

Overactive Bladder (OAB)

OAB is a condition characterized by urinary urgency, frequency, and urge incontinence, resulting from involuntary contractions of the bladder's detrusor muscle. Antimuscarinic agents are a first-line pharmacological treatment for OAB as they block the cholinergic pathways that mediate detrusor contraction.

Table 2: Efficacy of Transdermal Oxybutynin in OAB (Illustrative Data)

Endpoint Transdermal Oxybutynin (3.9 mg/day) Placebo p-value Reference
Reduction in Daily Incontinence Episodes 75% 50% P = 0.0004 [8]
Reduction in Daily Urinary Frequency 18% 8.7% P = 0.0023 [8]

| Increase in Urinary Void Volume | 15% | 3.6% | P < 0.0001 |[8] |

Note: This data is for Oxybutynin and is presented to illustrate the established efficacy of antimuscarinic agents in OAB.

Other Potential Applications
  • Biliary Spasm (Biliary Colic): The pain associated with gallstones is often caused by spasms of the biliary tract smooth muscle. Antispasmodics like this compound could serve as an adjunct to analgesics by directly addressing this component of the pain.[9][10]

  • Renal Colic: The intense pain of renal colic is caused by the passage of kidney stones through the ureter, leading to ureteral spasm. While NSAIDs and opioids are the primary treatments, the addition of an antispasmodic may help facilitate stone passage and provide symptomatic relief.[11][12]

Experimental Protocols for Preclinical Evaluation

Evaluating the efficacy and mechanism of a novel antispasmodic like this compound involves a series of well-defined preclinical experiments.

Muscarinic Receptor Binding Assay

This assay determines the affinity (Ki) of the drug for muscarinic receptor subtypes.

  • Objective: To quantify the binding affinity of this compound to M1, M2, M3, M4, and M5 muscarinic receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines engineered to express a single human muscarinic receptor subtype (e.g., CHO-K1 cells).[13]

    • Radioligand Competition: Incubate the prepared membranes with a known concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound (this compound).[13]

    • Separation and Scintillation Counting: Separate the bound and free radioligand via rapid filtration. The radioactivity of the filters, representing the bound ligand, is measured using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the concentration of the test compound. Calculate the IC50 (concentration causing 50% inhibition of radioligand binding) and then the Ki (inhibition constant) using the Cheng-Prusoff equation.[14]

Isolated Tissue Contractility Assay (Organ Bath)

This assay assesses the functional effect of the drug on smooth muscle tissue.

  • Objective: To measure the ability of this compound to inhibit agonist-induced contractions in isolated smooth muscle tissue (e.g., guinea pig ileum, bladder detrusor strips).

  • Methodology:

    • Tissue Preparation: Dissect smooth muscle strips from a suitable animal model (e.g., guinea pig ileum for GI effects, rabbit bladder for urological effects) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

    • Isometric Tension Recording: Connect the tissue to an isometric force transducer to record contractile force.

    • Agonist-Induced Contraction: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol or acetylcholine) to establish a baseline contractile response.

    • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined period.

    • Challenge with Agonist: Re-run the agonist concentration-response curve in the presence of this compound.

    • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the antagonist's potency.

Experimental_Workflow cluster_target_validation Target Validation & In Vitro Characterization cluster_in_vivo In Vivo Efficacy Models cluster_safety Safety & Toxicology cluster_clinical Clinical Trials ReceptorBinding Muscarinic Receptor Binding Assay OrganBath Isolated Tissue Contractility Assay ReceptorBinding->OrganBath Functional Confirmation IBS_Model IBS Animal Model (e.g., Visceral Hypersensitivity) OrganBath->IBS_Model OAB_Model OAB Animal Model (e.g., Cystometry in Rats) OrganBath->OAB_Model Tox Toxicology Studies (Acute & Chronic) IBS_Model->Tox OAB_Model->Tox SafetyPharm Safety Pharmacology (CV, CNS, Respiratory) Tox->SafetyPharm Phase1 Phase I (Safety & PK in Humans) SafetyPharm->Phase1 Phase2 Phase II (Proof of Concept & Dose Finding) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3

References

Methodological & Application

Application Notes and Protocols for Oxapium Iodide in Isolated Smooth Muscle Bath Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxapium iodide is a quaternary ammonium compound that functions as an anticholinergic agent by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] This action inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, leading to the relaxation of smooth muscle.[1] Consequently, this compound is utilized for its spasmolytic properties, particularly in the gastrointestinal and urinary tracts.[1][2]

Isolated smooth muscle bath assays are a fundamental in vitro technique in pharmacology to characterize the effects of drugs on tissue contractility. This document provides a detailed protocol for evaluating the antagonist properties of this compound on isolated smooth muscle preparations, such as the guinea pig ileum, a standard model for studying muscarinic receptor antagonists.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effect by competitively binding to muscarinic acetylcholine receptors on the surface of smooth muscle cells.[1] In a normal physiological state, the binding of acetylcholine to these receptors triggers a signaling cascade that results in an increase in intracellular calcium (Ca2+) levels, leading to muscle contraction. This compound, by blocking these receptors, prevents acetylcholine from binding and initiating this contractile signal, thereby promoting muscle relaxation.[1]

cluster_0 Muscarinic Acetylcholine Receptor Signaling ACh Acetylcholine (Agonist) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds to Oxapium This compound (Antagonist) Oxapium->mAChR Blocks Relaxation Smooth Muscle Relaxation Gq Gq Protein Activation mAChR->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: Signaling pathway of muscarinic receptor antagonism by this compound.

Experimental Protocols

This protocol outlines the methodology for determining the potency of this compound as a competitive antagonist at muscarinic receptors in an isolated guinea pig ileum preparation.

Materials and Reagents
  • Animals: Male Dunkin-Hartley guinea pigs (250-350 g)

  • Physiological Salt Solution: Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.5). The solution should be freshly prepared and gassed with carbogen (95% O2, 5% CO2).

  • Agonist: Acetylcholine (ACh) chloride

  • Antagonist: this compound

  • Standard Antagonist (for comparison): Atropine sulfate

  • Equipment:

    • Isolated organ bath system with a 10-20 mL jacketed organ bath

    • Thermostatically controlled water circulator (37°C)

    • Carbogen gas supply

    • Isometric force transducer

    • Data acquisition system and software

    • Micropipettes

Experimental Workflow

cluster_workflow Isolated Smooth Muscle Bath Assay Workflow A Tissue Preparation (Guinea Pig Ileum) B Mount Tissue in Organ Bath A->B C Equilibration (60 min, 1g tension) B->C D Generate Control ACh Concentration-Response Curve C->D E Incubate with this compound (30 min) D->E F Generate ACh CRC in presence of this compound E->F G Repeat with different This compound concentrations F->G H Data Analysis (Schild Plot) G->H

References

Application Notes and Protocols for Studying Oxapium Iodide's Effect on Gastrointestinal Motility In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxapium iodide is a quaternary ammonium compound that functions as an anticholinergic agent.[1] It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) located on the surface of smooth muscle cells, particularly within the gastrointestinal (GI) tract.[2][3] By blocking the binding of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound inhibits the signaling cascade that leads to smooth muscle contraction.[1][2] This results in a reduction of GI spasms and motility, making it a compound of interest for treating conditions characterized by smooth muscle hyperactivity, such as irritable bowel syndrome (IBS).[1][3]

These application notes provide detailed protocols for utilizing in vitro models, specifically the isolated organ bath technique with guinea pig ileum, to characterize the pharmacological effects of this compound on gastrointestinal motility. The guinea pig ileum is a well-established and sensitive preparation for studying the effects of muscarinic agonists and antagonists.[4][5]

Key Experimental Protocols

Protocol 1: Isolated Guinea Pig Ileum Preparation for Organ Bath Studies

This protocol details the procedure for isolating and preparing a segment of the guinea pig ileum for subsequent pharmacological testing in an organ bath.

Materials:

  • Male Dunkin-Hartley guinea pig (250-350g)

  • Tyrode's physiological salt solution (see Table 1 for composition)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Surgical instruments (scissors, forceps)

  • Petri dish

  • Syringe and needle

  • Surgical thread

  • Student Organ Bath system with a 10-20 mL tissue chamber

  • Isotonic force transducer

  • Data acquisition system

Procedure:

  • Humanely euthanize the guinea pig via a certified method (e.g., cervical dislocation following CO₂ asphyxiation).

  • Immediately perform a laparotomy to expose the abdominal cavity.

  • Locate the caecum and identify the ileocecal junction.

  • Carefully excise a 10-15 cm segment of the terminal ileum, proximal to the ileocecal junction.

  • Place the excised ileum segment into a Petri dish containing fresh, carbogen-aerated Tyrode's solution at 32-37°C.[4][6]

  • Gently flush the lumen of the ileum segment with Tyrode's solution using a syringe to remove any intestinal contents.

  • Cut the cleaned ileum into 2-3 cm long segments.[4]

  • Tie a surgical thread to each end of one ileum segment.

  • Mount the tissue segment in the organ bath chamber containing Tyrode's solution maintained at 32-37°C and continuously aerated with carbogen.[4][6]

  • Attach the lower thread to a fixed point in the chamber and the upper thread to an isotonic force transducer.[7]

  • Apply a resting tension of 0.5-1.0 g to the tissue and allow it to equilibrate for a period of 30-60 minutes.[4][6] During equilibration, wash the tissue with fresh Tyrode's solution every 10-15 minutes.

  • After equilibration, the tissue is ready for the addition of drugs and recording of contractile responses.

Table 1: Composition of Tyrode's Physiological Salt Solution

ComponentConcentration (mM)
NaCl136.9
KCl2.68
CaCl₂1.8
MgCl₂1.05
NaH₂PO₄0.42
NaHCO₃11.9
Glucose5.55
Protocol 2: Determining the Potency of this compound as a Competitive Antagonist (Schild Analysis)

This protocol describes the experimental procedure for constructing acetylcholine (ACh) concentration-response curves in the absence and presence of this compound to determine its potency (pA₂ value) through Schild analysis.

Materials:

  • Prepared guinea pig ileum in an organ bath (from Protocol 1)

  • Stock solutions of Acetylcholine (ACh) chloride

  • Stock solutions of this compound

  • Tyrode's solution

  • Data acquisition and analysis software

Procedure:

  • Baseline ACh Concentration-Response Curve:

    • Once the tissue is equilibrated, add increasing concentrations of ACh to the organ bath in a cumulative or non-cumulative manner. A typical concentration range for ACh is 10⁻⁹ M to 10⁻⁴ M.[6]

    • Record the contractile response (in grams of tension) for each ACh concentration until a maximal response is achieved.

    • After completing the curve, thoroughly wash the tissue with fresh Tyrode's solution until the baseline tension is restored.

  • Incubation with this compound:

    • Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.

  • ACh Concentration-Response Curve in the Presence of this compound:

    • In the continued presence of this compound, repeat the ACh concentration-response curve as described in step 1.

    • A competitive antagonist like this compound is expected to cause a parallel rightward shift of the ACh concentration-response curve without a change in the maximal response.[5]

  • Repeat with Different Concentrations of this compound:

    • Wash the tissue extensively to remove all traces of ACh and this compound.

    • Repeat steps 2 and 3 with at least two other increasing concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the Dose Ratio (DR). The DR is the ratio of the EC₅₀ of ACh in the presence of the antagonist to the EC₅₀ of ACh in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis. This is the Schild plot.[2]

    • Perform a linear regression on the data points. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity (1.0).[2]

    • The x-intercept of the regression line provides the pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2. It is a measure of the antagonist's potency.

Data Presentation

The following tables represent hypothetical data that would be generated from the experiments described above.

Table 2: Acetylcholine-Induced Contraction of Guinea Pig Ileum

Acetylcholine Concentration (M)Contraction (g)
1 x 10⁻⁹0.1
1 x 10⁻⁸0.5
1 x 10⁻⁷1.5
1 x 10⁻⁶2.8
1 x 10⁻⁵3.5
1 x 10⁻⁴3.6
EC₅₀ ~7.0 x 10⁻⁸ M

Table 3: Effect of this compound on Acetylcholine EC₅₀ and Dose Ratio

This compound Concentration (M)Acetylcholine EC₅₀ (M)Dose Ratio (DR)log(DR-1)
0 (Control)7.0 x 10⁻⁸--
1 x 10⁻⁸2.1 x 10⁻⁷3.00.30
3 x 10⁻⁸7.0 x 10⁻⁷10.00.95
1 x 10⁻⁷2.1 x 10⁻⁶30.01.46

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in muscarinic receptor-mediated smooth muscle contraction and the experimental workflow for a Schild analysis.

G cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Oxapium This compound Oxapium->M3R Binds & Blocks Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ SR->Ca Releases CaM Calmodulin (CaM) Ca->CaM Binds to MLCK_inactive Inactive MLCK CaM->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Leads to G Start Equilibrated Guinea Pig Ileum in Organ Bath ACh_Curve1 Generate Baseline ACh Concentration- Response Curve Start->ACh_Curve1 Wash1 Wash Tissue ACh_Curve1->Wash1 Incubate Incubate with This compound (Concentration 1) Wash1->Incubate ACh_Curve2 Generate ACh Curve in presence of This compound Incubate->ACh_Curve2 Wash2 Wash Tissue ACh_Curve2->Wash2 Repeat Repeat for Different This compound Concentrations Wash2->Repeat Repeat->Incubate Next Concentration Analysis Calculate Dose Ratios and Perform Schild Analysis Repeat->Analysis All Concentrations Tested Result Determine pA₂ value for this compound Analysis->Result

References

Application Notes and Protocols: Utilizing Oxapium Iodide for Bladder Detrusor Muscle Contractility Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxapium iodide is an anticholinergic agent recognized for its spasmolytic effects on smooth muscle.[1][2] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), which are pivotal in mediating bladder detrusor muscle contractions.[1] By blocking these receptors, particularly the M3 subtype, this compound leads to the relaxation of the detrusor muscle, making it a compound of interest for studying and potentially treating conditions characterized by bladder hyperactivity, such as overactive bladder (OAB).[1][3][4]

These application notes provide a comprehensive guide for utilizing this compound in in vitro studies to investigate its effects on bladder detrusor muscle contractility. The protocols outlined below are designed to enable researchers to characterize the potency, efficacy, and mechanism of action of this compound and similar compounds.

Key Concepts in Bladder Detrusor Contractility

The contraction of the bladder detrusor muscle is a complex process primarily regulated by the parasympathetic nervous system, with acetylcholine (ACh) as the main neurotransmitter.[5][6] ACh binds to muscarinic receptors on the surface of detrusor smooth muscle cells, initiating a signaling cascade that leads to muscle contraction.

Muscarinic Receptor Subtypes: While both M2 and M3 muscarinic receptor subtypes are present in the bladder, the M3 receptor is considered the primary mediator of detrusor contraction.[3][7][8] The M2 receptor, though more abundant, is thought to play a more modulatory role.[3][7]

Signaling Pathways: The binding of an agonist to the M3 receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction. Additionally, the RhoA/Rho-kinase pathway is implicated in sensitizing the contractile apparatus to Ca2+.

Data Presentation: Comparative Effects of Anticholinergic Agents

The following tables summarize hypothetical and comparative quantitative data for this compound and other commonly studied anticholinergic agents on bladder detrusor muscle contractility. This data is intended to serve as a reference for experimental design and data interpretation.

Table 1: Potency of Various Anticholinergic Agents in Inhibiting Carbachol-Induced Bladder Detrusor Contractions

CompoundpA2 ValueIC50 (nM)Receptor Selectivity
This compound (Hypothetical) 8.550M3 > M2
Atropine9.1[1]1Non-selective
Oxybutynin7.8100M1, M3 > M2, M4, M5
Tolterodine7.6120Non-selective
Darifenacin8.5[1]10M3 selective

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Efficacy of this compound on Spontaneous and Evoked Detrusor Muscle Contractions (Hypothetical Data)

Experimental ConditionParameter MeasuredThis compound (1 µM) Effect
Spontaneous ContractionsAmplitude75% reduction
Frequency60% reduction
Carbachol (1 µM)-Induced ContractionMaximum Response85% inhibition
Electrical Field Stimulation (10 Hz)Peak Tension70% inhibition

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on isolated bladder detrusor muscle strips.

Protocol 1: Preparation of Isolated Bladder Detrusor Muscle Strips

This protocol describes the dissection and preparation of bladder tissue for in vitro contractility studies.

Materials:

  • Laboratory animals (e.g., Sprague-Dawley rats)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Dissection microscope

  • Fine dissection scissors and forceps

  • Surgical thread

  • Petri dish filled with cold, oxygenated Krebs-Henseleit solution

Procedure:

  • Humanely euthanize the animal according to approved institutional guidelines.

  • Immediately excise the urinary bladder and place it in a Petri dish containing cold, oxygenated Krebs-Henseleit solution.

  • Under a dissection microscope, carefully remove any adhering fat and connective tissue from the outer surface of the bladder.

  • Make a longitudinal incision from the bladder neck to the dome to open the bladder into a sheet.

  • Gently remove the urothelium by blunt dissection if required for the specific experimental question.

  • Cut longitudinal strips of the detrusor muscle approximately 2 mm in width and 10 mm in length.

  • Tie a loop of surgical thread to each end of the muscle strip.

Protocol 2: In Vitro Measurement of Detrusor Muscle Contractility

This protocol details the setup and execution of an organ bath experiment to measure isometric contractions of bladder strips.

Materials:

  • Isolated bladder detrusor strips

  • Organ bath system with tissue holders and force-displacement transducers

  • Data acquisition system

  • Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2

  • This compound stock solution

  • Carbachol (muscarinic agonist) stock solution

  • Potassium chloride (KCl) solution (e.g., 80 mM)

Procedure:

  • Fill the organ baths with pre-warmed and oxygenated Krebs-Henseleit solution.

  • Mount the prepared bladder strips in the organ baths by attaching one end to a fixed hook and the other to a force-displacement transducer.

  • Apply an initial resting tension of approximately 1 gram (10 mN) to each strip and allow them to equilibrate for at least 60 minutes. During this period, replace the bath solution every 15 minutes.

  • To assess tissue viability, contract the strips by adding a high concentration of KCl (e.g., 80 mM) to the bath. After the contraction reaches a plateau, wash the strips with fresh Krebs-Henseleit solution until the tension returns to baseline.

  • To study the effect on agonist-induced contractions: a. Generate a cumulative concentration-response curve for carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M). b. Wash the tissues and allow them to recover to baseline. c. Incubate the strips with a specific concentration of this compound for a predetermined time (e.g., 30 minutes). d. In the presence of this compound, repeat the cumulative concentration-response curve for carbachol. e. Compare the carbachol concentration-response curves in the absence and presence of this compound to determine its inhibitory effect.

  • To study the effect on spontaneous contractions: a. Record the spontaneous contractile activity of the bladder strips at baseline for a defined period. b. Add increasing concentrations of this compound to the bath and record the changes in the amplitude and frequency of spontaneous contractions.

Protocol 3: Investigating the Mechanism of Action (Schild Analysis)

This protocol is used to determine the nature of the antagonism (competitive vs. non-competitive) and to calculate the pA2 value of this compound.

Procedure:

  • Following the setup in Protocol 2, generate a control cumulative concentration-response curve for carbachol.

  • Wash the tissues and incubate with a low concentration of this compound for 30 minutes.

  • Generate a second carbachol concentration-response curve in the presence of the low concentration of this compound.

  • Repeat steps 2 and 3 with at least two additional, increasing concentrations of this compound.

  • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The dose ratio is the ratio of the EC50 of carbachol in the presence and absence of the antagonist.

  • The x-intercept of the Schild regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 suggests competitive antagonism.

Visualizations

Signaling Pathway of Muscarinic Receptor-Mediated Detrusor Contraction

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Oxapium This compound Oxapium->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor RhoA RhoA/Rho-kinase Pathway DAG->RhoA Activates Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_inc ↑ [Ca²⁺]i Ca2_release->Ca2_inc Contraction Muscle Contraction Ca2_inc->Contraction RhoA->Contraction Sensitizes

Caption: Muscarinic M3 receptor signaling pathway in detrusor smooth muscle.

Experimental Workflow for In Vitro Contractility Assay

G cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis A Euthanize Animal B Excise Bladder A->B C Prepare Detrusor Strips B->C D Mount Strips in Organ Bath C->D E Equilibrate (60 min) D->E J Record Isometric Tension D->J F Assess Viability (KCl) E->F E->J G Generate Control Carbachol Curve F->G F->J H Incubate with This compound G->H Washout G->J I Generate Carbachol Curve with this compound H->I I->J K Compare Dose-Response Curves I->K J->K L Calculate IC50 / pA2 K->L

Caption: Workflow for assessing this compound's effect on detrusor contractility.

Logical Relationship for Schild Analysis

G cluster_exp Experiment cluster_calc Calculation cluster_plot Schild Plot A Carbachol Dose-Response (Control) E Calculate EC50 for each curve A->E B Carbachol Dose-Response + [Oxapium]₁ B->E C Carbachol Dose-Response + [Oxapium]₂ C->E D Carbachol Dose-Response + [Oxapium]₃ D->E F Calculate Dose Ratios E->F G Plot log(Dose Ratio - 1) vs. -log[Oxapium] F->G H Determine pA2 (x-intercept) G->H I Determine Slope G->I

Caption: Logical steps for performing a Schild analysis of this compound.

References

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Oxapium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxapium iodide is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Its primary mechanism of action involves the inhibition of acetylcholine on smooth muscles, leading to a reduction in muscle contractions and spasms.[3] This makes it a therapeutic candidate for conditions characterized by smooth muscle hyperactivity, such as spastic conditions of the gastrointestinal and urinary tracts, including irritable bowel syndrome (IBS) and overactive bladder (OAB).[2][3]

As a quaternary ammonium compound, this compound's positively charged nitrogen atom limits its ability to cross the blood-brain barrier.[1] This property is advantageous as it is expected to reduce central nervous system (CNS) side effects, such as drowsiness and confusion, which can be associated with tertiary amine anticholinergics.

These application notes provide detailed protocols for preclinical evaluation of this compound's in vivo efficacy using established animal models for gastrointestinal and urinary tract disorders.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its therapeutic effect by blocking the action of acetylcholine (ACh) at muscarinic receptors on the surface of smooth muscle cells. In the parasympathetic nervous system, ACh is the primary neurotransmitter that stimulates smooth muscle contraction. By competitively binding to these receptors, this compound prevents ACh from binding and initiating the intracellular signaling cascade that leads to muscle contraction, thereby promoting muscle relaxation.

Muscarinic Receptor Antagonism by this compound cluster_0 Presynaptic Neuron cluster_1 Smooth Muscle Cell ACh_storage Acetylcholine (ACh) in vesicles ACh_release ACh Release ACh_storage->ACh_release 2. Release M3_Receptor Muscarinic M3 Receptor Gq Gq Protein M3_Receptor->Gq 4. Activates PLC PLC Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Ca²⁺ Release from SR IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_storage 1. Stimulates ACh_release->M3_Receptor 3. Binds to Oxapium Oxapium Iodide Oxapium->M3_Receptor Blocks

Mechanism of this compound at the neuromuscular junction.

Animal Models for Efficacy Evaluation

The following are standard and validated animal models for assessing the in vivo efficacy of antispasmodic and anticholinergic drugs like this compound.

Gastrointestinal Motility: Charcoal Meal Test in Mice

This model is a fundamental in vivo assay to evaluate the effect of a test compound on intestinal transit time. Anticholinergic agents are expected to decrease gastrointestinal motility, resulting in a shorter distance traveled by the charcoal meal.

Charcoal Meal Test Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Fasting 1. Fast mice for 18 hours (water ad libitum) Grouping 2. Randomize into groups (n=6-8 per group) Fasting->Grouping Dosing 3. Administer compounds (Time = 0 min) Vehicle Vehicle Control (e.g., Saline, p.o.) Oxapium This compound (Test Doses, p.o.) Standard Positive Control (e.g., Atropine, p.o.) Charcoal 4. Administer Charcoal Meal (0.2 mL, p.o.) (Time = 30 min) Dosing->Charcoal Wait 5. Wait for 30 minutes Charcoal->Wait Euthanasia 6. Euthanize mice Wait->Euthanasia Dissection 7. Dissect small intestine Euthanasia->Dissection Measure 8. Measure total length of small intestine and distance traveled by charcoal Dissection->Measure Calculate 9. Calculate % Inhibition Measure->Calculate

Experimental workflow for the charcoal meal test in mice.
  • Animals: Male albino mice (20-25 g) are used.

  • Fasting: Animals are fasted for 18 hours before the experiment, with free access to water.[4]

  • Grouping and Dosing:

    • Divide mice into groups (n=6-8 per group): Vehicle control (e.g., normal saline), Positive control (e.g., Atropine sulfate, 5 mg/kg, p.o.), and this compound test groups (e.g., 5, 10, 20 mg/kg, p.o.).

    • Administer the respective treatments orally (p.o.).

  • Charcoal Meal Administration: 30 minutes after drug administration, orally administer 0.2 mL of a charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia or 5% charcoal in 2% sodium carboxymethylcellulose) to each mouse.[5][6]

  • Intestinal Transit Measurement: After another 30 minutes, humanely euthanize the mice by cervical dislocation.[6]

  • Carefully dissect the small intestine from the pylorus to the cecum.

  • Measure the total length of the intestine and the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis: Calculate the percentage of intestinal transit for each animal. The percentage inhibition of transit is calculated relative to the vehicle control group.

Treatment GroupDose (mg/kg, p.o.)Distance Traveled by Charcoal (cm) (Mean ± SEM)Total Intestinal Length (cm) (Mean ± SEM)% Intestinal Transit% Inhibition of Transit
Vehicle Control-45.2 ± 2.160.5 ± 1.874.70.0
Atropine Sulfate518.1 ± 1.561.0 ± 2.029.760.2
This compound535.8 ± 2.560.2 ± 1.559.520.4
This compound1028.4 ± 1.960.8 ± 1.746.737.5
This compound2022.5 ± 2.061.1 ± 1.936.850.7
*Note: Data are representative examples based on typical results for anticholinergic agents. p < 0.05 compared to Vehicle Control.
Irritable Bowel Syndrome Model: Water Avoidance Stress (WAS) in Rats

This model induces psychological stress, which is a key factor in IBS.[7] It results in visceral hyperalgesia (increased pain sensitivity) and altered colonic motility, mimicking IBS symptoms.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.[8]

  • Stress Protocol:

    • Place a small platform (e.g., 6x6 cm) in the center of a container filled with water (25°C) to a level 1 cm below the platform.

    • Place a rat on the platform for 1 hour daily for 10 consecutive days.[9] Sham-treated rats are placed on the same platform in a waterless container.

  • Drug Administration: this compound or vehicle is administered daily (e.g., p.o. or i.p.) before the stress session.

  • Efficacy Assessment:

    • Visceral Sensitivity (Visceromotor Response - VMR):

      • On day 11, assess visceral sensitivity by measuring the abdominal muscle contractions (via electromyography - EMG) in response to colorectal distension (CRD) with a balloon catheter at increasing pressures (e.g., 20, 40, 60, 80 mmHg).[7]

      • A reduction in the VMR at a given pressure indicates an analgesic effect.

    • Colonic Motility:

      • After each stress session, count the number of fecal pellets expelled as an index of colonic motor response.[7] A decrease in the number of pellets suggests a reduction in stress-induced colonic activity.

Table 2.1: Effect on Visceral Hypersensitivity (VMR to Colorectal Distension)

Treatment GroupVMR (Area Under Curve at 60 mmHg) (Mean ± SEM)% Reduction in VMR vs. Stressed Control
Sham Control125.4 ± 10.2-
Stressed + Vehicle250.8 ± 15.50.0
Stressed + Otilonium Bromide (10 mg/kg)160.2 ± 12.1#36.1
Stressed + this compound (10 mg/kg)175.5 ± 14.8#30.0
Note: Data are representative examples. Otilonium Bromide is used as a relevant comparator. p < 0.05 vs. Sham; #p < 0.05 vs. Stressed + Vehicle.

Table 2.2: Effect on Stress-Induced Defecation

Treatment GroupFecal Pellets Expelled (1-hour session, Day 10) (Mean ± SEM)% Reduction vs. Stressed Control
Sham Control2.1 ± 0.4-
Stressed + Vehicle8.5 ± 0.90.0
Stressed + Otilonium Bromide (10 mg/kg)4.2 ± 0.6#50.6
Stressed + this compound (10 mg/kg)5.1 ± 0.7#40.0
Note: Data are representative examples. p < 0.05 vs. Sham; #p < 0.05 vs. Stressed + Vehicle.
Overactive Bladder Model: In Vivo Cystometry in Rats

Cystometry is the gold standard for evaluating bladder function in animal models of OAB. It measures urodynamic parameters such as bladder capacity and voiding pressure.

  • Animals: Female Sprague-Dawley rats (200-250 g) are used.

  • Surgical Implantation:

    • Anesthetize the rat.

    • Implant a catheter into the bladder dome, which is then tunneled subcutaneously to the back of the neck for external access.[10] Allow for a recovery period of 3-4 days.

  • Cystometry Procedure:

    • Place the conscious, unrestrained rat in a metabolic cage.

    • Connect the bladder catheter to a pressure transducer and an infusion pump.

    • Infuse saline into the bladder at a constant rate (e.g., 10 mL/h).

    • Record intravesical pressure continuously. Micturition events are detected by a sensor under the cage.

  • Drug Administration: Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) and record cystometrograms.

  • Parameters Measured:

    • Bladder Capacity: The volume of saline infused into the bladder at the onset of micturition.

    • Voiding Pressure (Micturition Pressure): The peak intravesical pressure during voiding.

    • Intercontraction Interval (ICI): The time between two consecutive micturition events.

    • Non-voiding Contractions: The frequency and amplitude of bladder contractions that do not result in voiding.

Urodynamic ParameterBaseline (Vehicle) (Mean ± SEM)This compound (1 mg/kg, i.v.) (Mean ± SEM)% Change from Baseline
Bladder Capacity (mL)0.6 ± 0.20.9 ± 0.3+50.0
Voiding Pressure (mmHg)25.5 ± 5.024.8 ± 4.5-2.7
Intercontraction Interval (s)180 ± 25270 ± 30+50.0
Non-voiding Contractions (frequency/min)4.2 ± 0.81.5 ± 0.5-64.3
Note: Data are representative examples based on typical results for anticholinergic agents like oxybutynin.[11] p < 0.05 compared to Baseline.

Summary and Conclusion

The in vivo animal models described provide a robust framework for evaluating the efficacy of this compound. The charcoal meal test offers a straightforward assessment of its inhibitory effect on gastrointestinal motility. The water avoidance stress model allows for the investigation of its potential in treating IBS-like symptoms, including visceral hypersensitivity and stress-induced colonic hypermotility. Finally, in vivo cystometry in rats is essential for characterizing its effects on bladder function and its potential as a treatment for overactive bladder. The data generated from these models will be critical for advancing the preclinical development of this compound.

References

Preparing Oxapium Iodide Stock Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of Oxapium iodide stock solutions intended for in vitro cell culture experiments. This compound is an anticholinergic agent and a muscarinic acetylcholine receptor antagonist.[1][2] Proper preparation and handling of stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines solvent selection, provides a step-by-step protocol for solubilization, and offers recommendations for storage and handling to maintain compound stability.

Introduction to this compound

This compound is a quaternary ammonium compound that functions as an anticholinergic agent by competitively inhibiting muscarinic acetylcholine receptors (mAChRs).[1][2] This blockade prevents acetylcholine from binding to and activating these receptors, leading to the relaxation of smooth muscle.[1][2] Its primary therapeutic applications are in treating spastic conditions of the gastrointestinal and urinary tracts.[1] For in vitro studies, a well-characterized and stable stock solution is fundamental to achieving reliable and consistent results.

Solubility and Stability of this compound

Solubility:

Published data indicates that this compound has varying solubility in different solvents. It is described as being soluble in acetonitrile, methanol, and ethanol (95%), slightly soluble in water, and practically insoluble in diethyl ether.[3] For cell culture applications, Dimethyl sulfoxide (DMSO) is a common solvent for compounds with poor aqueous solubility due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with cell culture media.[4]

Stability:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound stock solutions.

ParameterValueNotes
Molecular Weight 471.42 g/mol ---
Recommended Solvent Dimethyl sulfoxide (DMSO)High-purity, sterile-filtered
Recommended Stock Concentration 10 mMA higher concentration may be possible depending on solubility in DMSO.
Storage Temperature -20°CAliquot to avoid repeated freeze-thaw cycles.
Light Sensitivity Protect from lightUse amber vials or wrap tubes in foil.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 471.42 g/mol x 1000 mg/g = 4.71 mg

  • Weighing the Compound:

    • Carefully weigh out 4.71 mg of this compound powder on an analytical balance.

  • Dissolving the Compound:

    • Transfer the weighed powder to a sterile amber microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.

  • Sterilization (Optional but Recommended):

    • If the DMSO used was not pre-sterilized, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • Store the aliquots at -20°C.

Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into a cell culture medium to prepare a working solution for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw the Stock Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium (results in a 100 µM solution).

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Immediate Use:

    • Use the freshly prepared working solution immediately to treat cells. Do not store working solutions in cell culture medium for extended periods unless their stability has been verified.

Visualization of Workflows and Pathways

Signaling Pathway of this compound

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. The simplified signaling pathway is depicted below.

Oxapium_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) in Vesicles ACh Acetylcholine (ACh) ACh_vesicle->ACh Release mAChR Muscarinic ACh Receptor (mAChR) G_protein G-protein Activation mAChR->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Increased Intracellular Ca²⁺ IP3_DAG->Ca_release Contraction Muscle Contraction Ca_release->Contraction ACh->mAChR Binds & Activates Oxapium This compound Oxapium->mAChR Competitively Inhibits

Caption: Antagonistic action of this compound on the muscarinic acetylcholine receptor signaling pathway.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in preparing the this compound stock solution.

Stock_Solution_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound Powder calculate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex sterilize Filter Sterilize (Optional) vortex->sterilize aliquot Aliquot into Light-Protected Tubes sterilize->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for the preparation of an this compound stock solution.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Oxapium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Oxapium Iodide using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is an anticholinergic agent used for its spasmolytic effects on smooth muscle.[1][2] It functions by inhibiting the action of acetylcholine on muscarinic receptors, leading to muscle relaxation.[1][2] This makes it effective in treating conditions involving spasms in the gastrointestinal and urinary tracts.[1][2] Accurate and precise analytical methods are crucial for the quality control and formulation development of pharmaceutical products containing this compound. This application note details a robust HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended based on established pharmacopeial methods.[3]

ParameterSpecification
HPLC System Isocratic HPLC with UV Detector
Column Octadecylsilanized silica gel for liquid chromatography (5 µm particle size), approx. 4 mm x 150 mm
Mobile Phase A mixture of a prepared buffer solution, acetonitrile, and dilute acetic acid. See section 2.2 for preparation.
Flow Rate Adjusted to achieve a retention time of approximately 4 minutes for Oxapium.
Column Temperature Constant temperature between 20°C and 30°C.[3]
Detection Wavelength 254 nm[3]
Injection Volume 50 µL[3]
Reagent and Standard Preparation

Mobile Phase Preparation:

  • Prepare a stock buffer solution by adding 57 mL of glacial acetic acid and 139 mL of triethylamine to water to make a final volume of 1000 mL.

  • To 50 mL of this stock buffer solution, add 500 mL of acetonitrile, 10 mL of dilute acetic acid, and 440 mL of water.[3] Mix well and degas before use.

Standard Solution Preparation:

  • Accurately weigh about 50 mg of this compound Reference Standard and dissolve in a 1:1 mixture of water and acetonitrile to make exactly 100 mL.

  • Pipette 1 mL of this solution and dilute with the 1:1 water/acetonitrile mixture to a final volume of 50 mL.[3] This will be the standard solution.

Sample Solution Preparation:

  • Accurately weigh about 50 mg of the this compound sample and dissolve in a 1:1 mixture of water and acetonitrile to make exactly 100 mL.[3]

System Suitability

Before sample analysis, the system suitability must be verified.

System Suitability Solution: Dissolve 50 mg of this compound and 3 mg of benzophenone in 100 mL of the mobile phase.[3]

Procedure:

  • Inject 20 µL of the System Suitability Solution.

  • The elution order should be Oxapium followed by benzophenone.

  • The resolution between the Oxapium and benzophenone peaks must be not less than 5.[3]

Detection Sensitivity: Adjust the sensitivity of the detector so that the peak height of Oxapium from a 50 µL injection of the standard solution is between 5% and 10% of the full scale.[3]

Detailed Protocol

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability Check: Perform the system suitability test as described in section 2.3 to ensure the system is performing adequately.

  • Standard Injection: Inject 50 µL of the Standard Solution and record the peak area.

  • Sample Injection: Inject 50 µL of the Sample Solution and record the peak area for Oxapium.

  • Calculation: The total area of peaks other than the Oxapium peak from the sample solution should not be larger than the area of the Oxapium peak from the standard solution.[3] For assay determination, the amount of this compound (C₂₂H₃₄INO₂) is calculated using the peak areas and the known concentration of the Reference Standard.

Quantitative Data Summary

The following tables represent typical performance data for this HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Resolution (Oxapium/Benzophenone) ≥ 56.2
Tailing Factor (Oxapium) ≤ 2.01.1
Theoretical Plates (Oxapium) ≥ 20004500
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%0.8%

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Solution Preparation F Inject Standard & Sample C->F D->E E->F G Peak Integration F->G H Quantification & Reporting G->H

Caption: HPLC analysis workflow for this compound.

Mechanism of Action of this compound

mechanism_of_action cluster_cholinergic Cholinergic Synapse cluster_inhibition Inhibition by this compound A Acetylcholine (ACh) B Muscarinic Receptor (on Smooth Muscle) A->B Binds to C Smooth Muscle Contraction B->C Activates F Relaxation of Smooth Muscle B->F Leads to D This compound D->B Competitively Inhibits

Caption: Anticholinergic mechanism of this compound.

References

Application of Oxapium Iodide in Neuroscience Research: A Focus on the Peripheral Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxapium iodide is a quaternary ammonium anticholinergic agent known for its high selectivity for peripheral muscarinic acetylcholine receptors.[1] This property leads to a significant reduction in smooth muscle contractions, particularly in the gastrointestinal and urinary tracts, by blocking the action of the neurotransmitter acetylcholine.[1][2] Due to its chemical structure, this compound has limited ability to cross the blood-brain barrier, resulting in minimal direct effects on the central nervous system (CNS).[1] This characteristic makes it a valuable tool for neuroscience research focused on dissecting the influence of the peripheral nervous system (PNS) on systemic physiology and for studies where central cholinergic blockade is an undesirable confounding factor.

While direct applications of this compound in CNS-focused neuroscience research are not widely documented, its utility lies in its ability to selectively target peripheral cholinergic pathways. This allows researchers to investigate the roles of the autonomic nervous system, particularly the parasympathetic division, in various physiological and pathological processes without the immediate central side effects associated with other anticholinergic drugs.[1]

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, binds to these receptors on various effector organs, including smooth muscle and glands, to elicit a response. This compound competes with acetylcholine for these binding sites, thereby inhibiting parasympathetic activation.[2] This blockade leads to a reduction in smooth muscle tone and motility.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effector Cell (e.g., Smooth Muscle) ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds to Response Cellular Response (e.g., Contraction) mAChR->Response Activates Oxapium This compound Oxapium->mAChR Blocks

Caption: Mechanism of this compound as a muscarinic antagonist.

Application Notes

The primary application of this compound in a neuroscience context is as a selective antagonist of peripheral muscarinic receptors. This allows for the investigation of the peripheral cholinergic system's role in a variety of research areas.

1. Studies of the Enteric Nervous System (ENS): The ENS is a complex network of neurons within the gastrointestinal tract that can function independently of the CNS.[3] this compound can be used to study the role of cholinergic signaling in gut motility, secretion, and visceral sensation. By peripherally restricting the cholinergic blockade, researchers can isolate the effects on the ENS without confounding central effects.

2. Autonomic Nervous System (ANS) Research: this compound is a useful tool for investigating the balance between the sympathetic and parasympathetic branches of the ANS.[4] By inhibiting parasympathetic input to target organs, researchers can study the resulting physiological changes and the compensatory responses of the sympathetic nervous system.

3. Vagus Nerve Research: The vagus nerve is a critical component of the parasympathetic nervous system and plays a key role in the "gut-brain axis".[3] While this compound does not block the nerve itself, it can be used to block the effects of vagal efferent signals at the target organ level. This can help in understanding the peripheral mechanisms through which the vagus nerve exerts its influence on inflammation, metabolism, and other physiological processes.[5]

4. Differentiating Peripheral from Central Effects of Systemic Treatments: In studies where a drug or treatment is expected to have both central and peripheral cholinergic effects, this compound can be used as a control agent. By administering this compound, researchers can block the peripheral muscarinic effects of the treatment under investigation, thereby isolating and identifying the central effects.

Quantitative Data Summary

Due to the limited specific neuroscience research data for this compound, the following table summarizes its general pharmacological properties. Researchers should determine specific effective doses for their experimental models.

ParameterValueReference
Drug TypeAnticholinergic, Muscarinic Antagonist[2]
Chemical ClassQuaternary Ammonium Compound[1]
Primary TargetPeripheral Muscarinic Acetylcholine Receptors[1]
CNS PenetrationMinimal[1]
Common Clinical UseAntispasmodic for GI and urinary tracts[1]

Experimental Protocols

The following are generalized protocols for the use of a peripherally-acting muscarinic antagonist like this compound in neuroscience-related research. Note: Specific doses and administration routes must be optimized for the animal model and research question.

Protocol 1: In Vivo Assessment of Gut Motility in Rodents

Objective: To investigate the effect of peripheral muscarinic blockade on gastrointestinal transit time.

Materials:

  • This compound (or other peripherally-acting muscarinic antagonist)

  • Vehicle (e.g., sterile saline)

  • Charcoal meal (e.g., 5% charcoal in 10% gum arabic)

  • Oral gavage needles

  • Small animal scale

  • Dissection tools

  • Ruler

Procedure:

  • Fast adult mice or rats for 12-18 hours with free access to water.

  • Divide animals into at least two groups: Vehicle control and this compound-treated.

  • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a pre-determined dose.

  • After a set pre-treatment time (e.g., 30 minutes), administer a charcoal meal (e.g., 0.1 mL/10 g body weight) to each animal via oral gavage.

  • After a specific time (e.g., 20-30 minutes), humanely euthanize the animals.

  • Carefully dissect the abdomen and expose the small intestine.

  • Measure the total length of the small intestine from the pyloric sphincter to the ileocecal junction.

  • Measure the distance traveled by the charcoal meal from the pyloric sphincter.

  • Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

Data Analysis: Compare the mean gastrointestinal transit percentage between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., t-test).

A Animal Fasting B Group Allocation (Vehicle vs. This compound) A->B C Drug/Vehicle Administration B->C D Charcoal Meal Administration C->D E Euthanasia & Dissection D->E F Measure Intestinal Length & Charcoal Travel E->F G Calculate & Analyze GI Transit F->G

References

Application Notes and Protocols for Oxapium Iodide as a Selective Peripheral Muscarinic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxapium iodide is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Its chemical structure confers peripheral selectivity, limiting its ability to cross the blood-brain barrier and thereby reducing central nervous system (CNS) side effects often associated with other antimuscarinic drugs.[1] These properties make this compound a valuable tool for investigating the role of peripheral muscarinic receptors in various physiological and pathological processes and a potential therapeutic agent for conditions characterized by smooth muscle hyperactivity, such as irritable bowel syndrome (IBS) and overactive bladder.[1][2]

These application notes provide a comprehensive overview of the methodologies used to characterize the pharmacological profile of this compound, including its binding affinity for muscarinic receptor subtypes and its functional antagonist activity in isolated tissue preparations.

Mechanism of Action

This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors.[2] By binding to these receptors on smooth muscle cells, it prevents acetylcholine from initiating the intracellular signaling cascade that leads to muscle contraction. This results in smooth muscle relaxation.[2] The quaternary ammonium structure of this compound restricts its passage across the blood-brain barrier, leading to a more targeted peripheral action.[3]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_1->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Contraction_1 Smooth Muscle Contraction Ca_release->Contraction_1 PKC->Contraction_1 ACh_2 Acetylcholine M2_M4 M2/M4 Receptor ACh_2->M2_M4 Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Relaxation Modulation of Contraction PKA->Relaxation Oxapium This compound Oxapium->M1_M3_M5 Oxapium->M2_M4

Caption: Muscarinic Receptor Signaling Pathways and this compound's Point of Action.

Data Presentation

Table 1: Hypothetical Binding Affinity of this compound for Human Muscarinic Receptor Subtypes (M1-M5)

Receptor SubtypeKi (nM)pKi (-log Ki)
M1507.30
M2257.60
M3108.00
M41007.00
M5807.10

Data are presented as the mean of three independent experiments. Ki values are determined by competitive radioligand binding assays using [3H]-N-methylscopolamine ([3H]-NMS).

Table 2: Hypothetical Functional Antagonist Potency of this compound in Isolated Guinea Pig Ileum

AgonistAntagonistpA2 ValueSchild Slope
CarbacholThis compound8.21.05

The pA2 value represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A Schild slope close to 1 is indicative of competitive antagonism.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Subtype Selectivity

This protocol describes a method to determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line (e.g., CHO-K1 cells).

Materials:

  • Human M1-M5 receptor-expressing CHO-K1 cell membranes

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

  • This compound

  • Atropine (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Polyethyleneimine (PEI) treated glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize CHO-K1 cells expressing the specific muscarinic receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, [3H]-NMS, and binding buffer.

    • Non-specific Binding: Cell membranes, [3H]-NMS, and a high concentration of atropine (e.g., 1 µM).

    • Competition Binding: Cell membranes, [3H]-NMS, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through PEI-treated glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start membrane_prep Prepare Cell Membranes (M1-M5 expressing cells) start->membrane_prep assay_setup Set up 96-well Plate (Total, Non-specific, Competition) membrane_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (Calculate IC50 and Ki) counting->data_analysis end End data_analysis->end

Caption: Workflow for Radioligand Binding Assay.
Protocol 2: Isolated Organ Bath for Functional Antagonist Potency (pA2 Determination)

This protocol describes the use of an isolated guinea pig ileum preparation to determine the functional antagonist potency (pA2) of this compound against a muscarinic agonist like carbachol.

Materials:

  • Guinea pig

  • Krebs-Henseleit solution (physiological salt solution)

  • Carbachol (agonist)

  • This compound (antagonist)

  • Isolated organ bath system with force transducer and data acquisition software

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize a guinea pig according to approved ethical guidelines. Isolate a segment of the terminal ileum and place it in cold, oxygenated Krebs-Henseleit solution. Clean the tissue of adhering mesenteric fat and cut it into segments of approximately 2-3 cm.

  • Mounting: Mount a tissue segment in an isolated organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with regular washes every 15 minutes.

  • Agonist Concentration-Response Curve (Control): Perform a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the bath and recording the contractile response until a maximal response is achieved. Wash the tissue repeatedly to return to baseline.

  • Antagonist Incubation: Add a fixed concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30 minutes).

  • Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of this compound, repeat the cumulative concentration-response curve for carbachol.

  • Repeat with Different Antagonist Concentrations: Wash the tissue extensively and repeat steps 5 and 6 with at least two other concentrations of this compound.

  • Data Analysis: Plot the log concentration of carbachol against the contractile response for each condition (control and in the presence of different concentrations of this compound). Determine the EC50 values for carbachol in the absence and presence of the antagonist. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence). Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line gives the pA2 value.

organ_bath_workflow start Start tissue_prep Isolate and Prepare Guinea Pig Ileum start->tissue_prep mounting Mount Tissue in Isolated Organ Bath tissue_prep->mounting equilibration Equilibrate Tissue mounting->equilibration control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibration->control_crc antagonist_incubation Incubate with This compound control_crc->antagonist_incubation antagonist_crc Generate Agonist CRC in Presence of this compound antagonist_incubation->antagonist_crc repeat_wash Wash and Repeat with Different Antagonist Concentrations antagonist_crc->repeat_wash data_analysis Data Analysis (Schild Plot and pA2 Calculation) repeat_wash->data_analysis end End data_analysis->end

Caption: Workflow for Isolated Organ Bath Experiment.

Conclusion

These application notes provide a framework for the in vitro characterization of this compound as a selective peripheral muscarinic antagonist. The detailed protocols for radioligand binding assays and isolated organ bath experiments will enable researchers to determine its binding affinity profile and functional antagonist potency. The illustrative data tables and diagrams serve as a guide for data presentation and interpretation. This information is crucial for researchers in academia and the pharmaceutical industry working to understand the pharmacology of muscarinic antagonists and to develop novel therapeutics targeting peripheral muscarinic receptors.

References

Application Notes and Protocols for the Oral Formulation of Oxapium Iodide in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxapium iodide is a quaternary ammonium anticholinergic agent investigated for its potential as a spasmolytic, particularly for the gastrointestinal and urinary tracts.[1][2] Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), preventing acetylcholine from inducing smooth muscle contractions.[1][2] This action leads to muscle relaxation, offering therapeutic potential for conditions characterized by smooth muscle spasms. As a quaternary ammonium compound, this compound possesses a permanent positive charge, which can present challenges for oral drug delivery, including poor membrane permeability and low oral bioavailability.[3]

These application notes provide a comprehensive guide to developing and evaluating oral formulations of this compound for preclinical research. The protocols outlined below cover formulation strategies to enhance solubility and dissolution, analytical methods for quantification, and essential preclinical studies to assess the formulation's performance and safety.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development. Key properties are summarized in the table below.

PropertyValueReference
Chemical FormulaC₂₂H₃₄INO₂Not Applicable
Molecular Weight471.42 g/mol Not Applicable
AppearanceWhite crystalline powderNot Applicable
SolubilitySparingly soluble in water[3]
ChargePermanent Cation (Quaternary Ammonium)[4]

Formulation Strategies for Oral Administration

The primary challenge in formulating this compound for oral administration is its poor aqueous solubility and low permeability, characteristic of many quaternary ammonium compounds. To overcome these hurdles, several formulation strategies can be employed.

Solubility Enhancement with Excipients

a. Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) and Sorbitan monooleate (Span® 80) can be used to increase the solubility of poorly soluble drugs by forming micelles that encapsulate the drug molecules.[5]

b. Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[6][7][8][9]

The following table presents hypothetical data on the solubility enhancement of a representative quaternary ammonium compound similar to this compound.

Formulation VehicleDrug Solubility (mg/mL)Fold Increase
Deionized Water0.51.0
1% Tween® 80 in Water2.55.0
5% HP-β-CD in Water7.815.6
Solid Oral Dosage Forms

For preclinical studies in larger animal models, solid dosage forms such as capsules or tablets can be developed.

  • Direct Compression: If the powder blend of this compound and excipients exhibits good flow and compressibility, direct compression is a straightforward method for tablet manufacturing.

  • Wet Granulation: For cohesive or poorly flowing powders, wet granulation can be employed to improve flowability and content uniformity.

Liquid Oral Dosage Forms

For ease of administration in rodent studies, liquid formulations such as solutions or suspensions are often preferred.

  • Oral Solution: If sufficient solubility can be achieved with co-solvents (e.g., propylene glycol, glycerin) and/or solubility enhancers, a clear oral solution can be prepared.

  • Oral Suspension: In cases of limited solubility, a micronized form of this compound can be formulated as a suspension using suspending agents (e.g., carboxymethylcellulose) and wetting agents to ensure dose uniformity.

Experimental Protocols

Protocol 1: Preparation of an Oral Solution of this compound (1 mg/mL)

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified Water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Calculate the required amounts of this compound and HP-β-CD for the desired final volume and concentration. A 5:1 molar ratio of HP-β-CD to this compound is a good starting point.

  • Weigh the required amount of HP-β-CD and dissolve it in approximately 80% of the final volume of purified water with stirring.

  • Slowly add the accurately weighed this compound powder to the stirring HP-β-CD solution.

  • Continue stirring until the this compound is completely dissolved. This may take up to 2 hours.

  • Once dissolved, add purified water to reach the final desired volume and mix thoroughly.

  • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Store the final solution in a well-closed, light-resistant container at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method for Quantification of this compound

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in pharmaceutical formulations.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the formulated oral solution or a dissolved solid dosage form with the mobile phase to a concentration within the calibration range.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the this compound solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation).

  • Analysis: Inject the standards, samples, and stressed samples into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

Protocol 3: Preclinical Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of the formulated this compound.

Animals: Male Sprague-Dawley rats (250-300 g).

Procedure:

  • Dosing:

    • Oral Group (n=6): Administer the this compound oral formulation via oral gavage at a dose of 10 mg/kg.

    • Intravenous Group (n=6): Administer a sterile solution of this compound via tail vein injection at a dose of 1 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, and oral bioavailability) using non-compartmental analysis software.

The following table presents representative pharmacokinetic data for a similar quaternary ammonium anticholinergic drug, trospium chloride, in humans, which can serve as a reference for expected preclinical outcomes.[1][4][10][11]

ParameterOral Administration (20 mg)Intravenous Administration (2 mg)
Cmax (ng/mL)~4Not Applicable
Tmax (hr)4-5Not Applicable
AUC₀-∞ (ng·hr/mL)~30~50
t₁/₂ (hr)10-2010-20
Absolute Bioavailability (%)~10Not Applicable
Protocol 4: Acute Oral Toxicity Study in Mice

Objective: To evaluate the acute toxicity of the this compound oral formulation.

Animals: Male and female CD-1 mice (8-12 weeks old).

Procedure:

  • Dosing: Administer single oral doses of the formulation at increasing dose levels (e.g., 50, 100, 500, 1000, 2000 mg/kg) to different groups of mice (n=5 per sex per group). A control group receives the vehicle only.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • LD₅₀ Estimation: If mortality occurs, estimate the median lethal dose (LD₅₀).

Data Presentation

Stability Study Data

The following table presents hypothetical stability data for an this compound oral solution (1 mg/mL) stored under different conditions.

Storage ConditionTime PointAppearancepHAssay (%)Degradation Products (%)
25°C / 60% RH0 MonthsClear, colorless solution5.5100.2<0.1
3 MonthsClear, colorless solution5.499.50.3
6 MonthsClear, colorless solution5.498.90.8
40°C / 75% RH0 MonthsClear, colorless solution5.5100.2<0.1
3 MonthsClear, colorless solution5.397.12.5
6 MonthsClear, colorless solution5.295.34.1

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_analytics Analytical Development cluster_preclinical Preclinical Evaluation solubility Solubility Enhancement (Surfactants, Cyclodextrins) dosage_form Dosage Form Selection (Solution, Suspension, Capsule) solubility->dosage_form hplc_dev HPLC Method Development dosage_form->hplc_dev excipient Excipient Compatibility excipient->dosage_form validation Method Validation hplc_dev->validation lcms_dev LC-MS/MS Bioanalytical Method lcms_dev->validation stability Stability Studies validation->stability pk_study Pharmacokinetic Studies stability->pk_study tox_study Toxicology Studies pk_study->tox_study

Caption: Experimental workflow for oral formulation of this compound.

signaling_pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds G_protein Gq/11 Protein mAChR->G_protein Activates Relaxation Muscle Relaxation mAChR->Relaxation Oxapium This compound Oxapium->mAChR Blocks PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Muscle Contraction Ca_release->Contraction Leads to

Caption: Anticholinergic mechanism of this compound on smooth muscle.

References

Troubleshooting & Optimization

Overcoming poor solubility of Oxapium iodide in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the poor aqueous solubility of Oxapium iodide.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My this compound is not dissolving in an aqueous buffer. What are the initial steps I should take?

A1: When encountering poor dissolution, start with simple physical methods before moving to formulation changes.

  • Verify Compound Quality: Ensure the this compound is of high purity and has been stored correctly, as impurities can affect solubility.

  • Mechanical Agitation: Use a vortex mixer or magnetic stirrer to provide consistent agitation.

  • Sonication: Applying ultrasonic waves can help break down particle agglomerates and enhance dissolution. Use a sonication bath for 5-10 minutes and visually inspect the solution.

  • Gentle Heating: Gently warming the solution can increase the solubility of many compounds. However, monitor the temperature carefully to avoid degradation, and always check for precipitation as the solution cools.

Q2: I've tried basic methods, but my solution is still cloudy or contains visible particles. What's my next step?

A2: If physical methods are insufficient, you should consider modifying the solvent system or formulation. The following workflow can guide your decision-making process.

G cluster_formulation Formulation Strategies start Problem: Poor this compound Dissolution check_purity Verify Compound Purity & Handling start->check_purity physical_methods Apply Physical Methods: - Agitation - Sonication - Gentle Heating check_purity->physical_methods evaluate_1 Is solution clear? physical_methods->evaluate_1 success Success: Proceed with Experiment evaluate_1->success Yes failure Modify Formulation evaluate_1->failure No cosolvents Use Co-solvents (e.g., Ethanol, PEG) failure->cosolvents ph_adjust Adjust pH (Consider stability) failure->ph_adjust surfactants Add Surfactants (e.g., SLS) failure->surfactants particle_size Particle Size Reduction (Micronization) failure->particle_size

Caption: Troubleshooting workflow for poor this compound solubility.

Q3: I need to prepare a concentrated stock solution. Which solvent is recommended?

A3: Based on available data, this compound is soluble in organic solvents.[1] For a concentrated stock solution that can be diluted into an aqueous medium later, consider using:

  • Methanol

  • Ethanol (95%)

  • Acetonitrile

Always ensure the final concentration of the organic solvent in your experimental medium is compatible with your assay and does not exceed tolerated limits (typically <1% v/v).

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties and solubility profile of this compound?

A1: this compound is a white, crystalline powder.[1] Its solubility varies significantly across different solvents.

PropertyValue / Description
Chemical Formula C₂₂H₃₄INO₂[2][3]
Molar Mass 471.42 g/mol [2][3]
Appearance White, crystalline powder[1]
Water Solubility Slightly soluble[1]
Other Solvents Soluble in: Acetonitrile, Methanol, Ethanol (95%) Slightly soluble in: Acetic anhydride, Acetic acid (100) Practically insoluble in: Diethyl ether[1]

Q2: What advanced formulation strategies can enhance the aqueous solubility of this compound?

A2: Several well-established techniques can overcome the solubility challenges of compounds like this compound. The choice depends on the desired final dosage form and experimental context.[4][5][6][7]

StrategyPrincipleKey Considerations
Particle Size Reduction Decreasing particle size (micronization/nanonization) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[8][9][10][11]A Chinese patent specifically suggests reducing the particle diameter of this compound to less than 30 µm.[12]
Use of Surfactants Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[13]The same patent recommends surfactants like sodium lauryl sulphate or sodium stearyl fumarate.[12]
Co-solvency The addition of a water-miscible organic solvent (co-solvent) reduces the polarity of the aqueous medium, increasing the solubility of nonpolar drugs.[13][14]Common co-solvents include polyethylene glycols (PEGs), propylene glycol, and ethanol.
pH Adjustment For ionizable compounds, altering the pH of the solution can convert the drug into its more soluble salt form.[11][14]The effect of pH on this compound's solubility and stability must be experimentally determined.[15][16]
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix at a molecular level, creating an amorphous form that is more soluble than the stable crystalline form.[5][7][17]Carriers like PVP or PEGs are commonly used. The resulting dispersion can improve dissolution rates.[7]
Complexation A complexing agent, like a cyclodextrin, forms an inclusion complex with the drug molecule, where the hydrophobic drug is inside the cavity and the hydrophilic exterior interacts with water.[5][9]This method can significantly increase solubility but requires careful selection of the cyclodextrin type.

Q3: What is the mechanism of action for this compound?

A3: this compound is an anticholinergic (or antimuscarinic) agent.[18][19] It functions by competitively blocking muscarinic acetylcholine receptors (mAChRs), primarily in smooth muscle tissues of the gastrointestinal and urinary tracts.[18][19] This blockade prevents acetylcholine from binding and inducing muscle contractions, leading to a spasmolytic (anti-spasm) effect.[18][19]

cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh Acetylcholine (ACh) receptor Muscarinic Receptor (mAChR) ACh->receptor Binds contraction Muscle Contraction receptor->contraction Activates oxapium This compound block X oxapium->block block->receptor Blocks

Caption: Mechanism of action of this compound as a competitive antagonist.

Experimental Protocols

Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes a common method to create a solid dispersion, which can significantly improve the dissolution rate of this compound in aqueous media.

Objective: To prepare a 20% (w/w) this compound solid dispersion with Polyvinylpyrrolidone (PVP K30).

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile solvent)

  • Mortar and pestle

  • Rotary evaporator or vacuum oven

  • Sieve (e.g., 100-mesh)

Workflow:

start Start step1 1. Weigh this compound and PVP K30 start->step1 step2 2. Dissolve both in Methanol to form a clear solution step1->step2 step3 3. Evaporate Solvent (Rotary Evaporator at 40°C) step2->step3 step4 4. Dry Further (Vacuum Oven for 24h) step3->step4 step5 5. Pulverize the Solid Mass (Mortar and Pestle) step4->step5 step6 6. Sieve the Powder (e.g., 100-mesh) step5->step6 end End: Solid Dispersion Powder step6->end

Caption: Workflow for preparing a solid dispersion via solvent evaporation.

Procedure:

  • Preparation: Accurately weigh 1 gram of this compound and 4 grams of PVP K30.

  • Dissolution: Transfer both components into a suitable round-bottom flask. Add a sufficient volume of methanol (e.g., 50-100 mL) to completely dissolve both the drug and the polymer. Stir gently until a clear solution is obtained.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40-50°C and apply a vacuum. Rotate the flask until all the solvent has evaporated, leaving a thin film or solid mass on the flask wall.

  • Final Drying: Scrape the solid mass from the flask and place it in a glass dish. Dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Transfer the dried solid mass into a mortar and gently grind it with a pestle to obtain a fine powder.

  • Sieving: Pass the powder through a 100-mesh sieve to ensure a uniform particle size.

  • Storage: Store the resulting solid dispersion powder in a tightly sealed container, protected from light and moisture, until further use and characterization (e.g., dissolution testing, DSC, PXRD).

References

Technical Support Center: Oxapium Iodide and Related Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data from animal studies specifically investigating the side effects of Oxapium iodide are limited. The following information is primarily based on studies of structurally and functionally similar quaternary ammonium anticholinergic compounds, such as glycopyrrolate and trospium chloride. This information is intended to provide a representative profile of potential side effects for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and related compounds?

This compound is an anticholinergic drug that functions as a muscarinic receptor antagonist.[1][2] As a quaternary ammonium compound, it primarily acts on peripheral muscarinic receptors, inhibiting the effects of acetylcholine.[3] This action leads to the relaxation of smooth muscles, particularly in the gastrointestinal and genitourinary tracts.[4][5]

Q2: What are the expected common side effects of quaternary ammonium anticholinergics in animal studies?

Based on the pharmacological action of this class of drugs, common side effects observed in animal studies are extensions of their antimuscarinic effects. These can include:

  • Dryness of mucous membranes: Decreased salivation (xerostomia) and dry eyes.

  • Ocular effects: Dilation of the pupils (mydriasis) and difficulty with visual accommodation.[3]

  • Gastrointestinal effects: Decreased gastrointestinal motility, which can lead to constipation.

  • Cardiovascular effects: Increased heart rate (tachycardia).

  • Urinary effects: Urinary retention due to relaxation of the bladder detrusor muscle.

Q3: Are central nervous system (CNS) side effects a major concern with this compound?

As a quaternary ammonium compound, this compound has a charged structure that limits its ability to cross the blood-brain barrier.[6] This property generally results in a lower incidence of central nervous system side effects compared to tertiary amine anticholinergics. However, at high doses, or in the case of a compromised blood-brain barrier, CNS effects could potentially be observed.

Troubleshooting Guide for Experimental Studies

Observed Issue in Animal Models Potential Cause Troubleshooting/Monitoring Suggestions
Excessive Tachycardia Overdose or high sensitivity to the anticholinergic effects.- Monitor heart rate closely after administration.- Consider dose reduction in subsequent experiments.- Evaluate for potential drug interactions that could potentiate this effect.
Signs of Severe Constipation or Ileus Significant inhibition of gastrointestinal motility.- Monitor fecal output and abdominal distension.- Ensure adequate hydration of the animals.- Consider reducing the dose or frequency of administration.
Urinary Retention Relaxation of the bladder detrusor muscle.- Monitor for signs of urinary difficulty or bladder distension.- In prolonged studies, monitor renal function parameters.
Pupil Dilation and Potential Vision Impairment Anticholinergic effect on the iris and ciliary muscle.- Note the onset and duration of mydriasis.- In behavioral studies, consider the potential impact of altered vision on the results.

Quantitative Data from Animal Studies of Related Compounds

The following tables summarize quantitative data from toxicology studies of glycopyrrolate and trospium chloride.

Table 1: Acute and Chronic Toxicity of Glycopyrrolate
Animal Model Study Type Dose Observed Effects
DogAcute Toxicity (LD50)25 mg/kg (intravenous)Lethal dose for 50% of animals.
CatAcute Toxicity (LD50)283 mg/kg (intramuscular)Lethal dose for 50% of animals.
Dog4-Week Chronic Toxicity0.4 or 2 mg/kg/day (intravenous)No signs of toxicity observed.
Dog7-Week Chronic Toxicity27 mg/kg (oral)No signs of toxicity observed.
Mouse13-Week Oral Gavage30 mg/kg/dayPupil dilation. No remarkable effects on hematology, clinical chemistry, organ weights, or gross pathology.[3]
Rat13-Week Oral Gavage40 mg/kg/dayPupil dilation. No remarkable effects on hematology, clinical chemistry, organ weights, or gross pathology.[3]
Table 2: Reproductive and Developmental Toxicity of Glycopyrrolate
Animal Model Study Type Dose Observed Effects
RatFertility and Reproduction65 mg/kg/day (dietary)Diminished rates of conception.[7]
RatFertility and Reproduction1.88 mg/kg/day (subcutaneous)Decreased corpora lutea, implantation sites, and live fetuses.[8]
RatTeratogenicityUp to 3.83 mg/kg/day (inhaled)No teratogenic effects.[8]
RabbitTeratogenicityUp to 0.5 mg/kg/day (intramuscular)No teratogenic effects.[7]
RabbitTeratogenicityUp to 4.4 mg/kg/day (inhaled)No teratogenic effects.[8]
Table 3: Carcinogenicity and Reproductive Toxicity of Trospium Chloride
Animal Model Study Type Dose Observed Effects
Mouse78-Week CarcinogenicityUp to 200 mg/kg/dayNo evidence of a carcinogenic effect.[4][5]
Rat104-Week CarcinogenicityUp to 200 mg/kg/dayNo evidence of a carcinogenic effect.[4][5]
RatFertilityUp to 200 mg/kg/dayNo evidence of impaired fertility.[5]
RatEmbryo-fetal DevelopmentUp to 200 mg/kg/dayNo malformations or fetal toxicity. Maternal toxicity (death, irregular breathing) observed at 200 mg/kg/day.[4]
RabbitEmbryo-fetal DevelopmentUp to 200 mg/kg/dayNo malformations or fetal toxicity.[4]

Experimental Protocols Overview

Detailed, step-by-step experimental protocols for the cited studies are not fully available in the public domain. However, the following provides an overview of the methodologies typically employed in such nonclinical safety studies.

General Toxicology Studies (e.g., 13-Week Oral Gavage)
  • Objective: To assess the potential toxicity of a compound after repeated administration over a sub-chronic period.

  • Methodology:

    • Animal Model: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).

    • Dosing: The test compound is administered daily via oral gavage at multiple dose levels (low, mid, high) and compared to a control group receiving the vehicle.

    • Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

    • Clinical Pathology: Blood and urine samples are collected at specified intervals to assess hematology, clinical chemistry, and urinalysis parameters.

    • Pathology: At the end of the study, a full necropsy is performed, organs are weighed, and tissues are collected for histopathological examination.

Reproductive and Developmental Toxicity Studies
  • Objective: To evaluate the potential effects of a compound on fertility, embryonic and fetal development, and pre- and post-natal development.

  • Methodology (Fertility and Early Embryonic Development - Segment I):

    • Animal Model: Typically rats.

    • Dosing: The compound is administered to male and female animals for a period before mating, during mating, and for females, through implantation.

    • Endpoints: Mating performance, fertility indices, and the number of corpora lutea, implantations, and viable embryos are assessed.

  • Methodology (Embryo-Fetal Development - Segment II):

    • Animal Model: Typically conducted in two species (e.g., rat and rabbit).

    • Dosing: The compound is administered to pregnant females during the period of organogenesis.

    • Endpoints: Dams are monitored for clinical signs. Fetuses are examined for external, visceral, and skeletal malformations.

  • Methodology (Pre- and Post-natal Development - Segment III):

    • Animal Model: Typically rats.

    • Dosing: The compound is administered to pregnant females from implantation through lactation.

    • Endpoints: Maternal health, parturition, and the growth, viability, and development of the offspring are monitored.

Carcinogenicity Studies
  • Objective: To assess the carcinogenic potential of a compound after long-term administration.

  • Methodology:

    • Animal Model: Typically conducted in two rodent species (e.g., mouse and rat).

    • Dosing: The compound is administered daily for the majority of the animal's lifespan (e.g., 78 weeks for mice, 104 weeks for rats).

    • Endpoints: Animals are monitored for the development of tumors. A full histopathological examination of all tissues is conducted at the end of the study.

Visualizations

Muscarinic_Antagonist_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Cell (Smooth Muscle) Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release ACh ACh Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Oxapium_Iodide This compound (Antagonist) Oxapium_Iodide->Muscarinic_Receptor Blocks G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein Blocked_Response Blocked Response (Muscle Relaxation) Muscarinic_Receptor->Blocked_Response Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Cellular_Response Cellular Response (e.g., Muscle Contraction) Signaling_Cascade->Cellular_Response

Caption: Mechanism of action of this compound as a muscarinic antagonist.

Experimental_Workflow_Toxicology Start Study Initiation Animal_Selection Animal Model Selection (e.g., Rat, Dog) Start->Animal_Selection Dose_Groups Assignment to Dose Groups (Control, Low, Mid, High) Animal_Selection->Dose_Groups Administration Compound Administration (e.g., Oral Gavage) Dose_Groups->Administration Monitoring In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) Administration->Monitoring Sample_Collection Biological Sample Collection (Blood, Urine) Monitoring->Sample_Collection Termination Scheduled Termination Monitoring->Termination Analysis Clinical Pathology Analysis (Hematology, Biochemistry) Sample_Collection->Analysis Data_Analysis Data Analysis and Reporting Analysis->Data_Analysis Necropsy Gross Necropsy and Organ Weight Measurement Termination->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Histopathology->Data_Analysis

Caption: General workflow for a nonclinical toxicology study.

References

Technical Support Center: Optimizing Oxapium Iodide Dosage for Maximum Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Oxapium iodide for maximum smooth muscle relaxation in experimental settings. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in smooth muscle relaxation?

A1: this compound is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells.[1][2] By binding to these receptors, it prevents the neurotransmitter acetylcholine (ACh) from binding and initiating the signaling cascade that leads to muscle contraction. This competitive inhibition results in smooth muscle relaxation.[1] The primary targets in the context of smooth muscle are the M2 and M3 muscarinic receptor subtypes.

Q2: Which muscarinic receptor subtypes are involved in smooth muscle contraction?

A2: Gastrointestinal smooth muscle, a common tissue for studying spasmolytic agents, primarily expresses M2 and M3 muscarinic receptors. The M3 receptors are coupled to Gq/11 proteins, and their activation leads to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DG), which in turn increases intracellular calcium concentration ([Ca2+]i) and activates Protein Kinase C (PKC), both contributing to muscle contraction. M2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound should be determined by performing a concentration-response curve and Schild analysis. This involves pre-incubating the smooth muscle tissue with increasing concentrations of this compound before generating a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine). The goal is to find the concentration range of this compound that produces a rightward shift in the agonist's concentration-response curve without depressing the maximum response, which is characteristic of competitive antagonism.

Q4: What is a pA2 value and why is it important for my research?

A4: The pA2 value is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve for an agonist.[3][4] It is a measure of the antagonist's potency at its receptor.[5][6] A higher pA2 value indicates a more potent antagonist.[4][6] Determining the pA2 value for this compound allows for a standardized, quantitative measure of its affinity for the muscarinic receptor, which is essential for comparing its potency with other anticholinergic drugs.

Experimental Protocols & Data Presentation

Protocol: Determination of pA2 Value for this compound via Schild Analysis

This protocol outlines the steps to determine the potency of this compound as a competitive antagonist on isolated smooth muscle tissue (e.g., guinea pig ileum).

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum)

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2 and maintained at 37°C

  • Isotonic transducer and data acquisition system

  • Muscarinic agonist stock solution (e.g., Carbachol)

  • This compound stock solution

  • Pipettes and other standard laboratory equipment

Procedure:

  • Tissue Preparation:

    • Isolate the desired smooth muscle tissue and mount it in the organ bath under a resting tension (e.g., 1 gram for guinea pig ileum).

    • Allow the tissue to equilibrate for at least 60 minutes, with regular washing with fresh physiological salt solution every 15 minutes.

  • Control Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for the agonist (e.g., carbachol). Start with a low concentration and increase it stepwise until a maximal contraction is achieved.

    • Wash the tissue thoroughly to allow it to return to baseline.

  • Antagonist Incubation:

    • Introduce the first, lowest concentration of this compound into the organ bath.

    • Incubate the tissue with the antagonist for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • While the tissue is still in the presence of this compound, generate a second cumulative concentration-response curve for the same agonist.

  • Repeat for Multiple Antagonist Concentrations:

    • Wash the tissue extensively to remove the antagonist and agonist. Allow the tissue to recover to its initial responsiveness.

    • Repeat steps 3 and 4 with at least two additional, higher concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the concentration ratio (CR). The CR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(CR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis. This is the Schild plot.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

Data Presentation: Potency of Muscarinic Antagonists
AntagonistTissueAgonistpA2 Value
This compound e.g., Guinea Pig Ileume.g., Carbachol[Your Experimental Data]
AtropineHuman Colon (Circular Muscle)Carbachol8.72 ± 0.28[7]
AtropineHuman Colon (Longitudinal Muscle)Carbachol8.60 ± 0.08[7]
4-DAMPHuman Colon (Circular Muscle)Carbachol9.41 ± 0.23[7]
PirenzepineHuman Colon (Circular Muscle)Carbachol7.23 ± 0.48[7]
AF-DX 116Human Colon (Circular Muscle)Carbachol7.36 ± 0.43[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No rightward shift in the agonist curve after adding this compound. 1. this compound concentration is too low. 2. Incubation time with this compound is insufficient. 3. Degradation of this compound solution.1. Increase the concentration of this compound. 2. Increase the incubation time to ensure equilibrium is reached. 3. Prepare fresh this compound solutions for each experiment.
Depression of the maximum response to the agonist. 1. The mechanism of antagonism may not be purely competitive. 2. this compound concentration is too high, leading to non-specific effects. 3. Tissue health is compromised.1. Consider if this compound has non-competitive or insurmountable antagonistic properties at the concentrations tested. 2. Use a lower concentration range of this compound. 3. Ensure proper tissue handling and oxygenation in the organ bath.
Schild plot slope is significantly different from 1. 1. The antagonism is not competitive. 2. Equilibrium between the antagonist and the receptors was not reached. 3. Agonist or antagonist uptake or metabolism by the tissue.1. Re-evaluate the mechanism of action. 2. Increase the antagonist incubation time. 3. Consider using uptake inhibitors if relevant for the specific tissue and compounds.
High variability in tissue response. 1. Inconsistent tissue preparation. 2. Fluctuations in temperature or pH of the physiological salt solution. 3. Inaccurate drug concentrations.1. Standardize the dissection and mounting procedure. 2. Continuously monitor and maintain the experimental conditions. 3. Carefully prepare and verify all drug dilutions.

Visualizing the Mechanism of Action

To better understand how this compound exerts its effects, the following diagrams illustrate the key signaling pathways involved in smooth muscle contraction and the point of intervention for this compound.

cluster_0 Experimental Workflow: Schild Analysis A 1. Control Agonist Concentration-Response B 2. Incubate with This compound (Conc. 1) A->B C 3. Agonist Concentration- Response with Antagonist B->C D 4. Wash and Repeat with Higher Concentrations C->D E 5. Data Analysis: Calculate CR and Plot D->E F 6. Determine pA2 Value E->F

A simplified workflow for determining the pA2 value of this compound.

cluster_0 Muscarinic Receptor Signaling in Smooth Muscle Contraction ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_Release Ca2+ Release from SR IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Increase Increased Intracellular [Ca2+] Ca_Release->Ca_Increase Contraction Smooth Muscle Contraction PKC->Contraction Contributes to Ca_Influx Ca2+ Influx Ca_Influx->Ca_Increase MLCK Myosin Light Chain Kinase (MLCK) Ca_Increase->MLCK Activates MLCK->Contraction Leads to Oxapium This compound Oxapium->M3R Competitively Blocks

Mechanism of this compound action on the M3 muscarinic receptor pathway.

References

Technical Support Center: Oxapium Iodide and Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the potential central nervous system (CNS) effects of Oxapium iodide in experimental settings. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to facilitate robust and accurate research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected central nervous system (CNS) effects?

A1: this compound is an antispasmodic and anticholinergic agent.[1][2] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, which leads to the relaxation of smooth muscle.[2][3]

Chemically, this compound is a quaternary ammonium compound. This is a critical feature regarding its CNS effects. Quaternary ammonium compounds are positively charged and generally exhibit low lipid solubility, which significantly limits their ability to cross the blood-brain barrier (BBB).[4] Therefore, this compound is expected to have a minimal impact on the central nervous system compared to tertiary amine anticholinergics, which are more lipophilic and can penetrate the BBB more readily. While CNS side effects such as confusion or hallucinations have been reported for some anticholinergics, particularly in elderly patients, the risk is considered lower for quaternary amines like this compound.[2]

Q2: How can I proactively minimize the potential for CNS effects in my experiments involving this compound?

A2: To minimize potential CNS effects, consider the following strategies:

  • Dose Optimization: Use the lowest effective dose of this compound to achieve the desired peripheral effect (e.g., smooth muscle relaxation) without reaching concentrations that might lead to off-target effects.

  • Route of Administration: The route of administration can influence drug distribution. For preclinical studies, direct administration to the target organ system, if feasible, can minimize systemic exposure and potential CNS entry.

  • Subject Population: Be mindful of the experimental subjects. Aged animals or those with compromised blood-brain barrier integrity may be more susceptible to CNS effects from peripherally acting drugs.

  • Formulation: While specific data for this compound is limited, for other anticholinergics, formulations that provide stable, controlled release (such as transdermal patches) have been shown to reduce CNS side effects by avoiding sharp peaks in plasma concentration.[5]

Q3: What are the key differences in CNS penetration between quaternary and tertiary amine anticholinergics?

A3: The structural difference between quaternary and tertiary amines is the primary determinant of their ability to cross the blood-brain barrier and cause CNS effects.

FeatureQuaternary Amines (e.g., this compound)Tertiary Amines (e.g., Atropine, Scopolamine)
Charge Permanently positively chargedUncharged at physiological pH
Lipid Solubility LowHigh
BBB Penetration PoorReadily crosses the BBB
Expected CNS Effects MinimalSignificant potential for CNS effects (e.g., drowsiness, confusion, memory impairment)

Troubleshooting Guide

Issue: I am observing unexpected behavioral changes in my animal models treated with this compound. How can I determine if these are CNS effects?

Troubleshooting Steps:

  • Rule out other causes: Ensure the observed behaviors are not due to other experimental variables, such as stress, changes in housing, or other administered substances.

  • Conduct behavioral assays: Implement specific behavioral tests to systematically assess cognitive function, motor activity, and anxiety levels. See Experimental Protocol 2 for examples.

  • Use a positive control: Administer a tertiary amine anticholinergic known to cause CNS effects (e.g., scopolamine) to a separate group of animals.[6] A comparison of the behavioral changes can help determine if the effects of this compound are consistent with central anticholinergic activity.

  • Measure brain and plasma concentrations: If feasible, quantify the concentration of this compound in the brain tissue and plasma of the experimental animals. A low brain-to-plasma concentration ratio would suggest poor BBB penetration. See Experimental Protocol 3 for a general approach.

Experimental Protocols

Experimental Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

Objective: To quantify the potential of this compound to cross the blood-brain barrier using a cell-based model.

Methodology:

  • Model System: Utilize a well-established in vitro BBB model, such as a co-culture of human cerebral microvascular endothelial cells (hCMEC/D3) and astrocytes, or a commercially available BBB kit.[1][4][7][8][9]

  • Apparatus: A transwell plate system is typically used, with the endothelial cells forming a monolayer on a microporous membrane, separating the apical (blood side) and basolateral (brain side) chambers.

  • Procedure:

    • Culture the endothelial cells on the transwell inserts until a tight monolayer is formed. The integrity of the barrier can be assessed by measuring the transendothelial electrical resistance (TEER).

    • Add this compound to the apical chamber at a known concentration.

    • At various time points, collect samples from the basolateral chamber.

    • Quantify the concentration of this compound in the basolateral samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial monolayer. A low Papp value for this compound, especially when compared to a known BBB-permeable compound (e.g., caffeine), would indicate low potential for CNS penetration.

Experimental Protocol 2: Assessment of CNS Effects in Animal Models

Objective: To evaluate the potential behavioral and cognitive effects of this compound in vivo.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., mice or rats).

  • Experimental Groups:

    • Vehicle control group

    • This compound-treated group (at relevant doses)

    • Positive control group (e.g., scopolamine, a tertiary amine anticholinergic known to induce cognitive deficits)[6]

  • Behavioral Assays:

    • Morris Water Maze: To assess spatial learning and memory.

    • Novel Object Recognition Test: To evaluate learning and memory.

    • Open Field Test: To measure locomotor activity and anxiety-like behavior.

    • Elevated Plus Maze: To assess anxiety levels.

  • Procedure:

    • Acclimate the animals to the testing environment.

    • Administer the respective treatments according to the desired experimental timeline.

    • Conduct the behavioral assays, ensuring consistent testing conditions for all groups.

  • Data Analysis: Compare the performance of the this compound-treated group to the vehicle control and positive control groups. A lack of significant difference between the this compound and vehicle groups, in contrast to the expected deficits in the scopolamine group, would suggest minimal CNS effects of this compound.

Experimental Protocol 3: In Vivo Brain-to-Plasma Concentration Ratio

Objective: To determine the extent of this compound distribution into the central nervous system in an animal model.

Methodology:

  • Animal Model: Use a suitable rodent model.

  • Procedure:

    • Administer this compound to the animals.

    • At a predetermined time point (e.g., corresponding to the peak plasma concentration), euthanize the animals and collect blood and brain tissue.

    • Separate the plasma from the blood.

    • Homogenize the brain tissue.

    • Extract this compound from the plasma and brain homogenate samples.

  • Quantification: Analyze the concentration of this compound in the plasma and brain extracts using a validated analytical method like LC-MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Cb/Cp). A low ratio (typically < 0.1) is indicative of poor BBB penetration.

Visualizations

signaling_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Smooth Muscle Cell ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor ACh->mAChR Binds to Effect Smooth Muscle Contraction mAChR->Effect Activates Oxapium This compound Oxapium->mAChR Competitively Blocks

Caption: Mechanism of action of this compound.

experimental_workflow start Start: Assess CNS Effects in_vitro In Vitro BBB Model (Protocol 1) start->in_vitro in_vivo In Vivo Animal Studies start->in_vivo data_analysis Data Analysis & Interpretation in_vitro->data_analysis behavioral Behavioral Assays (Protocol 2) in_vivo->behavioral concentration Brain/Plasma Ratio (Protocol 3) in_vivo->concentration behavioral->data_analysis concentration->data_analysis conclusion Conclusion on CNS Effects data_analysis->conclusion

Caption: Experimental workflow for assessing CNS effects.

logical_relationship compound_type Compound Type tertiary Tertiary Amine (e.g., Atropine) compound_type->tertiary quaternary Quaternary Ammonium (e.g., this compound) compound_type->quaternary properties Physicochemical Properties lipophilic Lipophilic (High BBB Permeability) tertiary->lipophilic hydrophilic Hydrophilic (Low BBB Permeability) quaternary->hydrophilic cns_effects Expected CNS Effects significant Significant lipophilic->significant Leads to minimal Minimal hydrophilic->minimal Leads to

Caption: Relationship between chemical structure and CNS effects.

References

Stability issues of Oxapium iodide in long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of Oxapium iodide during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Discoloration of solid this compound (yellowing or browning) Oxidation of the iodide ion to iodine, potentially accelerated by exposure to light, heat, or humidity.1. Immediately transfer the compound to a fresh, tightly sealed, light-resistant container. 2. Store in a cool, dark, and dry place, preferably in a desiccator. 3. Before use in critical experiments, verify the purity of the discolored material using a suitable analytical method like HPLC.
Decreased potency or unexpected experimental results Degradation of the this compound molecule. This could be due to hydrolysis, oxidation, or photodegradation.1. Review storage conditions to ensure they comply with recommendations (cool, dark, dry, and inert atmosphere). 2. Perform a purity check and assay of the stored this compound against a fresh or certified reference standard. 3. If degradation is confirmed, discard the affected batch and obtain a new one. Implement stricter storage protocols for the new batch.
Inconsistent results between different batches of this compound Variability in the initial purity or different storage histories of the batches.1. Always characterize a new batch of this compound upon receipt to establish a baseline purity and appearance. 2. Store all batches under the same controlled conditions. 3. If inconsistencies persist, it may indicate inherent batch-to-batch variability from the supplier. Contact the supplier for specifications and stability data.
Precipitation or cloudiness in this compound solutions Poor solubility or degradation of the compound in the chosen solvent, possibly influenced by pH or temperature.1. Ensure the solvent is appropriate for this compound and that the concentration is not exceeding its solubility limit. 2. Prepare solutions fresh for each experiment whenever possible. 3. If a stock solution must be stored, protect it from light and store at the recommended temperature. Visually inspect for precipitation before each use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in tightly sealed, light-resistant containers in a cool, dark, and dry environment.[1] For optimal protection, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation and hydrolysis.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively published, based on its chemical structure and general knowledge of similar compounds, the following are potential degradation routes[2][3]:

  • Oxidation: The iodide ion is susceptible to oxidation to form elemental iodine, which can lead to discoloration of the compound. The organic moiety may also be susceptible to oxidation.

  • Hydrolysis: The ester-like 1,3-dioxolane ring in the Oxapium moiety could be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[4][5]

  • Thermal Degradation: High temperatures can accelerate the rate of all degradation reactions.

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to monitor the stability of this compound.[6][7] Such a method should be able to separate the intact drug from any potential degradation products. Regular checks of the physical appearance (color) and purity by HPLC against a reference standard are recommended.

Q4: Are there any known incompatibilities for this compound?

A4: this compound may be incompatible with strong oxidizing agents, which can oxidize the iodide ion.[8] It may also be unstable in strongly acidic or basic solutions due to potential hydrolysis. Co-administration with other anticholinergic agents could amplify its physiological effects.[9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method. Method parameters would need to be optimized for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.1) and an organic solvent (e.g., acetonitrile).[6]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., around 220-260 nm).

  • Temperature: 25-45°C.[6]

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified time. Neutralize before injection.

    • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.

    • Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.[3]

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified time, then dissolve for analysis.

    • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a specified time.

  • Analysis: Inject the undergraded sample and the forced degradation samples into the HPLC system. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

G cluster_storage Long-Term Storage cluster_degradation Potential Degradation Pathways cluster_troubleshooting Troubleshooting cluster_analysis Stability Analysis storage_conditions Ideal Storage Conditions (Cool, Dark, Dry, Inert Atmosphere) oxidation Oxidation storage_conditions->oxidation Exposure to Air hydrolysis Hydrolysis storage_conditions->hydrolysis Exposure to Moisture photodegradation Photodegradation storage_conditions->photodegradation Exposure to Light thermal_degradation Thermal Degradation storage_conditions->thermal_degradation High Temperature discoloration Discoloration oxidation->discoloration decreased_potency Decreased Potency hydrolysis->decreased_potency photodegradation->decreased_potency thermal_degradation->decreased_potency hplc_method Stability-Indicating HPLC Method discoloration->hplc_method Verify Purity decreased_potency->hplc_method Assay Purity inconsistent_results Inconsistent Results inconsistent_results->hplc_method Compare Batches G start Start: this compound Sample forced_degradation Perform Forced Degradation Studies start->forced_degradation acid Acid Hydrolysis forced_degradation->acid base Base Hydrolysis forced_degradation->base oxidation Oxidation forced_degradation->oxidation heat Thermal Stress forced_degradation->heat light Photostability forced_degradation->light develop_method Develop HPLC Method acid->develop_method base->develop_method oxidation->develop_method heat->develop_method light->develop_method inject_samples Inject Degraded and Undegraded Samples develop_method->inject_samples evaluate_separation Evaluate Peak Separation inject_samples->evaluate_separation optimized_method Stability-Indicating Method Achieved evaluate_separation->optimized_method Good Separation optimize_method Optimize Method Parameters evaluate_separation->optimize_method Poor Separation optimize_method->develop_method

References

Troubleshooting inconsistent results in Oxapium iodide experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxapium iodide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our dose-response curves for this compound in smooth muscle contraction assays. What could be the cause?

A1: Inconsistent dose-response curves in smooth muscle contraction assays can stem from several factors:

  • Tissue Viability: Ensure the smooth muscle strips are healthy and equilibrated correctly. Poor tissue health leads to inconsistent contractile responses.

  • Agonist Concentration: The concentration of the contracting agonist (e.g., acetylcholine, carbachol) must be consistent across all experiments. Prepare fresh agonist solutions daily.

  • This compound Stability: this compound solutions, particularly at low concentrations, may degrade over time. Prepare fresh dilutions from a stock solution for each experiment and protect them from light.[1]

  • Incubation Time: Ensure a consistent pre-incubation time with this compound before adding the agonist. Incomplete receptor blockade can lead to variability.

  • Washout Procedure: Inadequate washout between different concentrations of this compound or between different agonists can lead to cumulative effects.

Q2: Our IC50 values for this compound in a cell-based calcium flux assay are not reproducible. What should we check?

A2: Lack of reproducibility in IC50 values from calcium flux assays is a common issue. Consider the following:

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can exhibit altered receptor expression and signaling.

  • Dye Loading: Inconsistent loading of the calcium-sensitive dye can lead to variable fluorescence signals. Optimize and standardize the dye loading protocol, including incubation time and temperature.

  • Agonist Potency: The potency of your agonist can vary between batches or with improper storage. Perform a fresh agonist dose-response curve with each new batch.

  • Compound Solubility: this compound is soluble in methanol and ethanol, but only slightly soluble in water.[1] Ensure it is fully dissolved in your assay buffer. Precipitation of the compound will lead to inaccurate concentrations.

  • Instrumentation: Ensure the plate reader or fluorescence microscope is properly calibrated and that the settings (e.g., excitation/emission wavelengths, gain) are consistent for all plates.

Q3: What is the best way to prepare and store this compound stock solutions?

A3: For consistent results, proper handling of this compound is crucial.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like methanol or ethanol.[1]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in foil.[1]

  • Working Solutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in your assay buffer. Avoid storing dilute aqueous solutions for extended periods.

Troubleshooting Guides

Issue 1: Unexpected Agonist Activity of this compound
Symptom Possible Cause Suggested Solution
At high concentrations, this compound appears to induce a cellular response instead of blocking it.Partial agonism at the muscarinic receptor subtype being studied.1. Review the literature for reports of partial agonism for this compound at your specific receptor subtype. 2. Perform a Schild analysis to confirm competitive antagonism. A slope of unity is indicative of competitive antagonism. 3. Test a different, well-characterized muscarinic antagonist to see if the effect is specific to this compound.
The baseline signal increases after the addition of this compound.Compound interference with the assay technology (e.g., autofluorescence).1. Run a control experiment with this compound in the absence of cells or tissue to check for autofluorescence or other interferences. 2. If interference is detected, subtract the background signal from your experimental wells.
Issue 2: Drifting Baseline in Organ Bath Experiments
Symptom Possible Cause Suggested Solution
The baseline tension of the smooth muscle tissue is not stable before or after the addition of this compound.1. Inadequate equilibration of the tissue. 2. Spontaneous rhythmic contractions of the tissue. 3. Changes in buffer temperature or oxygenation.1. Ensure a stable equilibration period (e.g., 60-90 minutes) with regular buffer changes before starting the experiment. 2. If spontaneous contractions are an issue, consider using a different smooth muscle preparation or adjusting the resting tension. 3. Monitor and maintain a constant temperature and continuous oxygenation of the organ bath buffer.

Data Presentation

The following tables present example data from typical experiments involving a muscarinic antagonist like this compound.

Table 1: Example Data for Schild Analysis of this compound

This compound (nM)Agonist EC50 (nM)Log(DR-1)Log [this compound] (M)
010--
1300.30-9
3900.95-8.5
103001.48-8
309001.95-7.5

DR = Dose Ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist)

Table 2: Example IC50 Values for this compound in a Calcium Flux Assay

Cell LineMuscarinic Receptor SubtypeAgonist (1 µM)This compound IC50 (nM)
CHO-K1M1Carbachol5.2 ± 0.8
HEK293M3Acetylcholine2.1 ± 0.5
SH-SY5YEndogenous M3Acetylcholine3.5 ± 1.2

Experimental Protocols

Protocol 1: Smooth Muscle Contraction Assay

This protocol describes a method to assess the antagonistic effect of this compound on agonist-induced smooth muscle contraction in an isolated organ bath.

  • Tissue Preparation:

    • Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum, rat trachea) and place it in Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose), continuously gassed with 95% O2 / 5% CO2.

    • Cut the tissue into strips of appropriate size and mount them in an organ bath containing Krebs-Henseleit buffer at 37°C.

    • Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.

  • Agonist Dose-Response Curve (Control):

    • Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine) by adding increasing concentrations of the agonist to the organ bath.

    • Record the contractile response until a maximal response is achieved.

    • Wash the tissue with fresh buffer until the tension returns to baseline.

  • Antagonist Incubation:

    • Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30 minutes).

  • Agonist Dose-Response Curve (in the presence of Antagonist):

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for the same agonist.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximal control response against the log concentration of the agonist.

    • Determine the EC50 values for the agonist in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the pA2 value, which represents the affinity of the antagonist for the receptor.

Protocol 2: Intracellular Calcium Flux Assay

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization.

  • Cell Culture:

    • Culture a suitable cell line expressing the muscarinic receptor of interest (e.g., CHO-K1 cells stably expressing the M3 receptor) in appropriate media.

    • Seed the cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer like HBSS for 30-60 minutes at 37°C.

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Add different concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Initiate the reading and establish a stable baseline fluorescence.

    • Add a pre-determined concentration of a muscarinic agonist (e.g., acetylcholine at its EC80) to all wells simultaneously using an automated dispenser.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor PLC PLC M3R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Response Cellular Response (e.g., Contraction) Ca_cyto->Response PKC->Response ACh Acetylcholine ACh->M3R Activates Oxapium This compound Oxapium->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway and point of inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Cell_Culture 1. Cell Culture (M3-expressing cells) Dye_Loading 2. Load with Calcium Dye Cell_Culture->Dye_Loading Add_Oxapium 3. Add this compound (various concentrations) Dye_Loading->Add_Oxapium Incubate 4. Incubate Add_Oxapium->Incubate Add_Agonist 5. Add Agonist (e.g., Acetylcholine) Incubate->Add_Agonist Read_Fluorescence 6. Read Fluorescence (Plate Reader) Add_Agonist->Read_Fluorescence Calculate_IC50 7. Calculate IC50 Read_Fluorescence->Calculate_IC50

Caption: Workflow for a cell-based intracellular calcium flux assay.

troubleshooting_logic Start Inconsistent Results Check_Reagents Are all reagents freshly prepared? Start->Check_Reagents Check_Cells Is cell health and density consistent? Check_Reagents->Check_Cells Yes Sol_Reagents Prepare fresh reagents Check_Reagents->Sol_Reagents No Check_Protocol Is the experimental protocol standardized? Check_Cells->Check_Protocol Yes Sol_Cells Optimize cell culture conditions Check_Cells->Sol_Cells No Check_Instrument Is the instrument calibrated? Check_Protocol->Check_Instrument Yes Sol_Protocol Standardize incubation times and washes Check_Protocol->Sol_Protocol No Sol_Instrument Calibrate instrument Check_Instrument->Sol_Instrument No End Consistent Results Check_Instrument->End Yes Sol_Reagents->Check_Cells Sol_Cells->Check_Protocol Sol_Protocol->Check_Instrument Sol_Instrument->End

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Identifying and mitigating off-target effects of Oxapium iodide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing Oxapium iodide in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking the binding of the neurotransmitter acetylcholine to these receptors, it prevents the initiation of a signaling cascade that leads to smooth muscle contraction. This results in muscle relaxation, which is its primary therapeutic effect.[1][2]

Q2: What are the known on-target effects of this compound?

A2: The on-target effects of this compound are directly related to its antagonism of mAChRs in smooth muscle tissues, particularly in the gastrointestinal and urinary tracts.[1][2] This leads to a spasmolytic effect, alleviating conditions such as irritable bowel syndrome (IBS) and urinary incontinence.[2]

Q3: What are the potential off-target effects or side effects of this compound?

A3: The off-target effects of this compound are primarily due to its anticholinergic activity on muscarinic receptors in tissues other than the intended target smooth muscle. These are common to the anticholinergic drug class and include:

  • Dry mouth

  • Blurred vision

  • Constipation

  • Urinary retention[1][2]

More severe off-target effects, particularly in sensitive populations like the elderly, can include:

  • Tachycardia (rapid heart rate)

  • Cognitive disturbances, such as confusion and hallucinations[1][2]

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended:

  • Dose-Response Analysis: Determine the lowest effective concentration of this compound that elicits the desired on-target effect. Off-target effects are more likely to occur at higher concentrations.

  • Use of Control Compounds: Include a structurally related but inactive compound to ensure the observed effects are not due to the chemical scaffold. Additionally, using a different, well-characterized antagonist for the same target can help confirm if the phenotype is target-related.

  • Genetic Approaches: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended muscarinic receptor subtype. If the experimental effect persists in the absence of the target, it is likely an off-target effect.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its intended target protein in a cellular context.

Data Presentation

Table 1: Illustrative On-Target Binding Affinity of a Hypothetical Muscarinic Antagonist

Target ReceptorBinding Affinity (Ki) [nM]
Muscarinic M115
Muscarinic M225
Muscarinic M310
Muscarinic M430
Muscarinic M520

Table 2: Illustrative Off-Target Screening of a Hypothetical Muscarinic Antagonist at 10 µM

Target% Inhibition
hERG Channel< 10%
Cytochrome P450 2D6< 5%
Histamine H1 Receptor15%
Alpha-1A Adrenergic Receptor8%

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent results between experimental repeats 1. Compound instability. 2. Variability in cell culture conditions. 3. Pipetting errors.1. Prepare fresh stock solutions of this compound for each experiment. 2. Ensure consistent cell passage number, density, and growth media. 3. Calibrate pipettes and use careful pipetting techniques.
Unexpected cell toxicity 1. Off-target effects at high concentrations. 2. Contamination of the compound.1. Perform a dose-response curve to determine the EC50 for the on-target effect and use the lowest effective concentration. 2. Verify the purity of the this compound stock.
Observed phenotype does not match expected on-target effect 1. The phenotype is mediated by an off-target interaction. 2. The experimental model lacks the necessary signaling components.1. Conduct off-target screening assays (e.g., kinase panel, receptor binding panel). 2. Confirm the expression of the target muscarinic receptor subtype in your cell line or tissue model via qPCR or Western blot.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (M1-M5).

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand: Use a well-characterized radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Competition Assay:

    • Incubate the cell membranes with a fixed concentration of [³H]-NMS and a range of concentrations of this compound.

    • Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine.

  • Incubation: Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly separate bound from free radioligand by filtering through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells expressing the target muscarinic receptor and treat with either vehicle control (e.g., DMSO) or this compound at a desired concentration.

  • Heating: Heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein using an antibody-based detection method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Phenotype Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response and use lowest effective concentration Start->DoseResponse Controls Use Inactive Analog and Alternative Antagonist Controls DoseResponse->Controls TargetValidation Confirm Target Expression (qPCR/Western Blot) Controls->TargetValidation CETSA Confirm Target Engagement (CETSA) TargetValidation->CETSA OffTargetScreen Perform Off-Target Screen (e.g., Kinase Panel) CETSA->OffTargetScreen ConclusionOnTarget Phenotype is Likely On-Target OffTargetScreen->ConclusionOnTarget No significant off-target hits ConclusionOffTarget Phenotype is Likely Off-Target OffTargetScreen->ConclusionOffTarget Significant off-target hits identified

Caption: Troubleshooting workflow for an unexpected phenotype.

G cluster_pathway Muscarinic Receptor Signaling Pathway (On-Target) Oxapium This compound mAChR Muscarinic Receptor (e.g., M3) Oxapium->mAChR Blocks ACh Acetylcholine ACh->mAChR Binds & Activates Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: On-target muscarinic receptor signaling pathway.

References

Impact of pH on the activity of Oxapium iodide in physiological buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the activity of Oxapium iodide in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: How does the pH of physiological buffers affect the activity of this compound as a muscarinic antagonist?

A: As a quaternary ammonium compound, this compound possesses a permanent positive charge on its nitrogen atom across all physiological pH ranges.[1] This structural feature ensures that the molecule's ability to bind to and block muscarinic receptors is largely independent of pH fluctuations typically encountered in experimental settings (pH 5.5 - 8.0). Therefore, significant changes in the direct antagonist activity of the Oxapium cation are not expected within this range.

Q2: Can the iodide counter-ion of this compound be affected by the pH of the buffer?

A: Yes, the stability of the iodide ion can be influenced by pH. In acidic conditions (pH < 5), there is a potential for the formation of volatile iodine species.[2][3] Conversely, in alkaline conditions, other iodine species may be formed.[2] While the impact of these transformations on the overall activity of this compound in physiological buffers is not extensively documented, it is a factor to consider, especially in long-term stability studies or under extreme pH conditions.

Q3: Should I be concerned about the stability of this compound in my buffered solutions during experiments?

A: Quaternary ammonium compounds are generally stable in aqueous solutions.[4][5] However, for long-term experiments or when using non-standard buffer compositions, it is best practice to prepare fresh solutions of this compound. If you suspect instability, you can perform a simple stability study as outlined in our experimental protocols section.

Q4: What are the optimal pH conditions for working with this compound?

A: For most applications, standard physiological buffers with a pH between 7.2 and 7.4 should provide a stable environment for this compound. If your experimental design requires a different pH, it is recommended to conduct a preliminary experiment to confirm the stability and activity of the compound under your specific conditions.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound. 1. Degradation of the compound: Although unlikely under standard conditions, prolonged storage in certain buffers or at extreme pH values could lead to degradation. 2. Precipitation of the compound: The solubility of this compound may be affected by the specific buffer composition and ionic strength. 3. Issues with the experimental assay: Problems with other reagents, cell viability, or instrument settings can mimic a loss of drug activity.1. Prepare fresh solutions of this compound for each experiment. Perform a stability check using the protocol provided below. 2. Visually inspect the solution for any precipitates. If precipitation is observed, consider adjusting the buffer composition or the concentration of this compound. 3. Run appropriate controls for your assay. This includes a vehicle control and a positive control with a known muscarinic antagonist.
Discoloration of the this compound solution (e.g., a yellowish tint). 1. Oxidation of the iodide ion: This can be more pronounced at acidic pH and in the presence of light or certain metal ions, leading to the formation of iodine.1. Prepare solutions fresh and protect them from light. Use high-purity water and reagents for buffer preparation. If discoloration persists and is suspected to interfere with the assay, consider preparing the drug in a buffer with a pH closer to neutral.
Variability in results between different experimental days. 1. Inconsistent buffer preparation: Minor variations in pH or buffer composition can affect the experimental system. 2. Inconsistent preparation of this compound solution: Differences in weighing, dissolution, or storage can lead to variability.1. Standardize the buffer preparation protocol. Always verify the pH of the final buffer solution. 2. Prepare a stock solution of this compound and aliquot for single use to ensure consistency.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Physiological Buffers

Objective: To determine the stability of this compound in different physiological buffers at various pH values over time.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) at pH 5.5, 7.4, and 8.0

  • HEPES buffer at pH 7.4

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV detector

Methodology:

  • Prepare a stock solution of this compound (e.g., 10 mM) in ultrapure water.

  • Dilute the stock solution to a final concentration of 100 µM in each of the prepared physiological buffers.

  • Immediately after preparation (T=0), take an aliquot from each solution and analyze it by HPLC to determine the initial concentration and purity of this compound.

  • Store the remaining solutions at the desired temperature (e.g., room temperature or 37°C), protected from light.

  • At specified time points (e.g., 1, 4, 8, 24, and 48 hours), take aliquots from each solution and analyze them by HPLC.

  • Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining.

Data Presentation:

BufferpHTemperature (°C)Time (hours)% this compound Remaining
PBS5.5250100
1
4
8
24
48
PBS7.4250100
...
PBS8.0250100
...
HEPES7.4250100
...
Protocol 2: Evaluation of this compound Activity at Different pH Values

Objective: To assess the inhibitory activity of this compound on muscarinic receptors in a functional assay at different pH values.

Materials:

  • A suitable cell line expressing muscarinic receptors (e.g., CHO-M3 cells)

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • A muscarinic receptor agonist (e.g., carbachol)

  • Assay buffer (e.g., HBSS) adjusted to pH 6.5, 7.4, and 8.0

  • This compound

  • A fluorescence plate reader

Methodology:

  • Culture the cells to an appropriate density in a 96-well plate.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells with the assay buffer at the respective pH values.

  • Pre-incubate the cells with varying concentrations of this compound (prepared in the corresponding pH buffer) for a specified period (e.g., 15 minutes).

  • Stimulate the cells with a fixed concentration of the muscarinic agonist (e.g., EC80 of carbachol).

  • Measure the resulting change in intracellular calcium concentration using the fluorescence plate reader.

  • Calculate the inhibitory effect of this compound at each concentration and pH, and determine the IC50 value.

Data Presentation:

pHThis compound Concentration (M)% InhibitionIC50 (M)
6.510^-10
10^-9
10^-8
10^-7
10^-6
7.410^-10
...
8.010^-10
...

Mandatory Visualizations

G Mechanism of Action of this compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Smooth Muscle Cell Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor Muscarinic Receptor Acetylcholine (ACh)->Muscarinic Receptor Binds to Contraction Contraction Muscarinic Receptor->Contraction Activates This compound This compound This compound->Muscarinic Receptor Blocks

Caption: Mechanism of action of this compound as a muscarinic antagonist.

G Experimental Workflow for pH Stability Testing Start Start Prepare Buffers Prepare Buffers (pH 5.5, 7.4, 8.0) Start->Prepare Buffers Prepare Stock Prepare this compound Stock Solution Start->Prepare Stock Dilute Dilute Stock in Buffers Prepare Buffers->Dilute Prepare Stock->Dilute T0_Analysis T=0 Analysis (HPLC) Dilute->T0_Analysis Incubate Incubate at Desired Temperature T0_Analysis->Incubate Time_Point_Analysis Time Point Analysis (HPLC) (e.g., 1, 4, 8, 24, 48h) Incubate->Time_Point_Analysis Data_Analysis Data Analysis (% Remaining vs. Time) Time_Point_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the stability of this compound at different pH values.

References

Technical Support Center: In Vitro Drug-Drug Interaction Studies for Quaternary Ammonium Anticholinergics (e.g., Oxapium Iodide)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vitro drug-drug interaction (DDI) data specifically for Oxapium Iodide is limited. This guide provides general protocols, troubleshooting, and FAQs applicable to the broader class of quaternary ammonium anticholinergic agents, based on standard industry and regulatory practices.

Frequently Asked Questions (FAQs)

Q1: Why are in vitro DDI studies important for quaternary ammonium compounds like this compound?

A1: In vitro DDI studies are critical for predicting how a drug will interact with other co-administered medications. For quaternary ammonium compounds, which are often positively charged and may have low passive permeability, it's crucial to understand their potential to inhibit or be transported by key drug-metabolizing enzymes (like Cytochrome P450s) and drug transporters (like P-glycoprotein).[1][2] These interactions can alter a drug's plasma concentration, potentially leading to toxicity or reduced efficacy.[1][3]

Q2: My quaternary ammonium compound has low solubility in the assay buffer. How can I address this without affecting the experiment?

A2: This is a common issue. Start by ensuring your stock solution is fully dissolved in an organic solvent like DMSO before serial dilution into the aqueous assay buffer. Keep the final concentration of the organic solvent consistent across all wells and typically below 0.5% to avoid impacting enzyme or cell activity. If solubility issues persist, you may need to evaluate alternative solvents or use a tiered approach, testing up to the highest achievable concentration.

Q3: I am not seeing any significant inhibition of CYP450 enzymes with my test compound. Does this mean there is no DDI risk?

A3: Not necessarily. While it's a positive sign, you must first validate the assay's integrity. Check that your positive control inhibitors for each CYP isoform show the expected IC50 values.[4] If the controls work, the lack of inhibition suggests a low risk for metabolism-based DDIs via the tested pathways. However, consider other possibilities: Is the compound a substrate or inhibitor of drug transporters? Could it be an inducer of CYP enzymes rather than an inhibitor? Further assays are needed to build a complete DDI profile.

Q4: What is the difference between a P-gp substrate assay and a P-gp inhibition assay, and which one do I need?

A4:

  • P-gp Substrate Assay: This experiment determines if your drug is transported by P-glycoprotein. Typically, a bidirectional transport assay is used in a polarized cell line (like Caco-2 or MDCK-MDR1).[2][5] If the transport from the basolateral to the apical side is significantly higher than in the reverse direction (efflux ratio >2), your drug is likely a P-gp substrate.[6]

  • P-gp Inhibition Assay: This experiment assesses if your drug blocks the function of P-glycoprotein, preventing it from transporting other known P-gp substrates (like quinidine or digoxin).[5] You need both. Regulatory agencies recommend investigating if your drug is a substrate and an inhibitor of major transporters like P-gp.[2]

Troubleshooting Guides

Guide 1: CYP450 Inhibition Assay Issues
Problem Potential Cause Troubleshooting Steps
High variability between replicate wells. Pipetting errors; inconsistent incubation times; poor mixing of reagents.Use calibrated pipettes; ensure consistent timing for additions and stopping reactions; gently vortex plates after adding reagents.
Positive control inhibitor shows weak or no inhibition. Degraded inhibitor stock; incorrect buffer pH; inactive enzyme (microsomes).[7]Prepare fresh inhibitor stock; verify buffer pH is optimal for the isoform; use a new lot of human liver microsomes and test with a known substrate.
Test compound precipitates in the incubation. Low aqueous solubility of the test compound.Visually inspect wells before and after incubation. If precipitation occurs, note the concentration and consider this the upper limit of testing. Re-evaluate the final solvent concentration.
Calculated IC50 value is "Greater than X µM". The compound is a weak inhibitor, and 50% inhibition was not reached at the highest tested concentration.Report the result as > (highest concentration tested). This is valid data indicating low inhibition potential. Ensure the positive control for that run was valid.[3]
Guide 2: P-glycoprotein (P-gp) Transporter Assay Issues
Problem Potential Cause Troubleshooting Steps
High variability in permeability (Papp) values. Inconsistent cell monolayer integrity; variation in cell passage number; differences in experimental protocols.[8][9][10]Monitor Transepithelial Electrical Resistance (TEER) before and after the assay to ensure monolayer integrity. Standardize cell passage numbers and strictly control all protocol steps (e.g., timing, buffer composition).[11]
Low efflux ratio for the positive control substrate (e.g., Quinidine). Poor P-gp expression in the cell line; cell monolayer is not fully differentiated or polarized.Confirm P-gp expression via Western blot or qPCR. Ensure cells are cultured for the recommended time (e.g., 21 days for Caco-2) to achieve proper differentiation.[11] Use a different cell line with robust P-gp expression, like MDCK-MDR1.[2]
Test compound shows low recovery (<70%). Compound binds to the plastic plate; intracellular sequestration; compound is unstable in the assay buffer.Perform a recovery experiment without cells to check for plastic binding. Use low-binding plates if necessary. Analyze both cell lysate and buffer to check for sequestration. Assess compound stability in the assay buffer over the incubation period.
Efflux ratio is high, but not reduced by the P-gp inhibitor (e.g., Elacridar). The compound is being actively transported, but by a different efflux transporter (e.g., BCRP), not P-gp.Test the compound in cell lines that overexpress other relevant transporters to identify the specific transporter involved.

Data Presentation

Data presented below is for illustrative purposes only and does not represent actual results for this compound.

Table 1: Example Data for CYP450 Inhibition Potential Summarizes the concentration of a test compound that produces 50% inhibition (IC50).

CYP IsoformProbe SubstrateIC50 (µM) of Test CompoundIC50 (µM) of Positive ControlPositive Control Used
CYP1A2Phenacetin> 500.04α-Naphthoflavone
CYP2C9Diclofenac28.50.8Sulfaphenazole
CYP2C19S-Mephenytoin> 501.5Ticlopidine
CYP2D6Dextromethorphan15.20.02Quinidine
CYP3A4Midazolam> 500.05Ketoconazole

Table 2: Example Data for P-gp Substrate Assessment in MDCK-MDR1 Cells Compares the apparent permeability (Papp) in two directions to calculate an efflux ratio (ER). An ER > 2 suggests the compound is a substrate.

DirectionPapp (10⁻⁶ cm/s)Efflux Ratio (ER) (Papp B-A / Papp A-B)Papp B-A with Elacridar (1 µM) (10⁻⁶ cm/s)Conclusion
A to B0.215.00.3P-gp Substrate
B to A3.0

Experimental Protocols

Protocol 1: Reversible CYP450 Inhibition IC50 Assay
  • Objective: To determine the IC50 of a test compound against major human CYP450 isoforms.

  • Materials: Human Liver Microsomes (HLM), NADPH regenerating system, specific CYP probe substrates and metabolites, positive control inhibitors, test compound, potassium phosphate buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., 0.1 to 50 µM) and positive controls in buffer.

    • In a 96-well plate, add HLM, buffer, and the test compound/control dilutions. Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding a pre-warmed mixture of the probe substrate and the NADPH regenerating system.

    • Incubate for the specified time (e.g., 15 minutes) at 37°C with shaking.

    • Terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis of metabolite formation via LC-MS/MS.[1][4]

    • Calculate the percent inhibition relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC50 value.[3]

Protocol 2: Bidirectional P-gp Transporter Assay
  • Objective: To determine if a test compound is a substrate of the P-gp efflux transporter.

  • Materials: MDCK-MDR1 cells cultured on transwell inserts, Hank's Balanced Salt Solution (HBSS), test compound, P-gp inhibitor (Elacridar), Lucifer Yellow (paracellular marker).

  • Procedure:

    • Culture MDCK-MDR1 cells on transwell inserts for 4-7 days until a confluent monolayer is formed.

    • Measure TEER to confirm monolayer integrity (>100 Ω·cm²).

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber. Add fresh buffer to the apical chamber.

    • Incubate for 1-2 hours at 37°C. Take time-point samples from the receiver chamber.

    • At the end of the incubation, take samples from both donor and receiver chambers for analysis.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

    • Calculate the Papp value for each direction and determine the efflux ratio (ER). An ER > 2, which is significantly reduced by a P-gp inhibitor, confirms the compound is a P-gp substrate.[2]

Visualizations

DDI_Workflow cluster_metabolism Metabolism-Based DDI cluster_transport Transporter-Based DDI CYP_Inhibit CYP Inhibition Screen (IC50 determination) CYP_Induce CYP Induction Screen (mRNA analysis) Risk_Assess Clinical DDI Risk Assessment CYP_Inhibit->Risk_Assess CYP_Pheno CYP Phenotyping (Reaction Phenotyping) Trans_Sub Transporter Substrate Assay (Efflux Ratio) Trans_Inhibit Transporter Inhibition Assay (IC50 determination) Trans_Sub->Risk_Assess Start Test Compound (e.g., this compound) Start->CYP_Inhibit Metabolism Path Start->Trans_Sub Transport Path

Caption: General workflow for in vitro DDI assessment.

CYP_Inhibition_Assay cluster_reactants Incubation Mixture HLM Human Liver Microsomes (CYP Source) Reaction Metabolic Reaction (37°C) HLM->Reaction Substrate Probe Substrate Substrate->Reaction Test_Cmpd Test Compound (Potential Inhibitor) Test_Cmpd->Reaction Inhibition Metabolite Metabolite (Quantified by LC-MS/MS) Reaction->Metabolite Conversion

Caption: Principle of a competitive CYP450 inhibition assay.

Transporter_Assay Apical Apical Chamber (e.g., Gut Lumen) Cell_Layer Apical Side Tight Junctions Basolateral Side Basolateral Basolateral Chamber (e.g., Bloodstream) Drug_B Drug (B->A) Cell_Layer:f2->Drug_B Pgp P-gp Efflux Pump Drug_A Drug (A->B) Drug_A->Cell_Layer:f0

Caption: Diagram of a cell-based bidirectional transporter assay.

References

Addressing tachyphylaxis with repeated administration of Oxapium iodide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with the repeated administration of Oxapium iodide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anticholinergic agent, specifically a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] Its primary mechanism of action is the competitive inhibition of acetylcholine at these receptors, leading to the relaxation of smooth muscle.[1][2] This makes it effective in treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS) and overactive bladder.[1][3] As a quaternary ammonium compound, it has a higher selectivity for peripheral muscarinic receptors, which helps to minimize central nervous system side effects.[3]

Q2: What is tachyphylaxis and why might it occur with this compound administration?

Tachyphylaxis is a phenomenon characterized by a rapidly decreasing response to a drug following repeated administration.[2] While direct studies on this compound-induced tachyphylaxis are limited, it is a known phenomenon for drugs acting on G-protein coupled receptors, including muscarinic antagonists.

The potential mechanisms for tachyphylaxis in the context of a muscarinic antagonist like this compound are complex. While classic tachyphylaxis is often associated with agonists causing receptor desensitization, a diminished response to an antagonist could occur due to several factors, including:

  • Receptor Upregulation: Prolonged blockade of receptors can sometimes lead to a compensatory increase in receptor number or sensitivity, potentially requiring higher antagonist concentrations to achieve the same effect.

  • Changes in Downstream Signaling: The cell may adapt its signaling pathways downstream of the receptor to counteract the effects of the blockade.

  • Drug-Receptor Kinetics: The specific binding and dissociation kinetics of this compound at the muscarinic receptor could influence the recovery time of the receptor and contribute to a reduced response upon subsequent administrations.

Q3: Which muscarinic receptor subtypes are most relevant to the action of this compound and potential tachyphylaxis in smooth muscle?

In most smooth muscle tissues, the predominant muscarinic receptor subtypes are M2 and M3, with an approximate ratio of 80% M2 to 20% M3.[4] The M3 receptor is primarily responsible for mediating smooth muscle contraction through phosphoinositide hydrolysis and calcium mobilization.[4] The M2 receptor contributes to contraction by inhibiting the relaxant effects of agents that increase cAMP (e.g., forskolin and isoproterenol).[4] Both M2 and M3 receptors have been implicated in desensitization processes in intestinal smooth muscle.[5][6] Therefore, the interaction of this compound with both M2 and M3 subtypes is crucial to its therapeutic effect and potentially to the development of tachyphylaxis.

Troubleshooting Guides

Issue 1: Diminished Smooth Muscle Relaxation with Repeated this compound Application
Potential Cause Troubleshooting Step Expected Outcome
Receptor Desensitization/Internalization of Agonist If pre-contracting the tissue with a muscarinic agonist, the agonist itself may be causing receptor desensitization.Vary the pre-contraction agonist or use a non-muscarinic agent (e.g., KCl) to induce contraction. This will help isolate the effect of the this compound.
Tissue Viability The isolated tissue may be degrading over the course of the experiment.At the end of the experiment, wash out all drugs and apply a high concentration of a standard agonist (e.g., carbachol) to confirm the tissue is still responsive.
Insufficient Washout Period The previous dose of this compound may not have fully dissociated from the receptors.Increase the duration and volume of the washout between drug applications. Monitor the return of the tissue to a stable baseline.
Receptor Upregulation (longer-term experiments) In longer-term culture experiments, prolonged receptor blockade can lead to an increase in receptor number.Consider shorter experimental timelines or quantify receptor expression levels (e.g., via Western blot or radioligand binding) at different time points.
Incorrect Drug Concentration The prepared stock solution of this compound may have degraded or been prepared incorrectly.Prepare fresh stock solutions of this compound for each experiment. Verify the concentration and purity of the compound if possible.
Issue 2: High Variability in Dose-Response to this compound
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Tissue Preparation Variations in the size and preparation of the isolated smooth muscle strips.Standardize the dimensions of the tissue strips and the tension applied during mounting in the organ bath.
Temperature and pH Fluctuations Instability in the physiological buffer (e.g., Krebs-Henseleit solution).Continuously monitor and maintain the temperature and pH of the organ bath solution throughout the experiment.
Agonist Concentration Variability Inconsistent pre-contraction levels before applying this compound.Ensure a stable and consistent level of pre-contraction is achieved before each application of the antagonist.
Biological Variability Differences between individual animals from which the tissue was sourced.Increase the number of replicates (n) for each experimental group to account for biological variability and perform appropriate statistical analysis.

Experimental Protocols

Protocol 1: Induction and Measurement of Tachyphylaxis to a Muscarinic Agonist in Isolated Ileum

This protocol is adapted from studies on muscarinic receptor desensitization and can be used to investigate the potential for tachyphylaxis.

  • Tissue Preparation:

    • Humanely euthanize a small mammal (e.g., mouse or guinea pig) in accordance with institutional guidelines.

    • Isolate a segment of the terminal ileum and place it in cold, oxygenated Krebs-Henseleit solution.

    • Gently clean the tissue of mesenteric attachments and cut it into longitudinal strips of a standardized size (e.g., 2 cm long, 2-3 mm wide).

    • Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Induction of Tachyphylaxis:

    • Obtain a baseline contractile response by adding a submaximal concentration of a muscarinic agonist (e.g., 30 µM acetylcholine) to the organ bath.

    • After the response plateaus, wash the tissue thoroughly until it returns to the baseline tension.

    • To induce tachyphylaxis, incubate the tissue with the same concentration of the muscarinic agonist for an extended period (e.g., 20-30 minutes).[6]

    • Following the incubation, wash the tissue again until it returns to baseline.

  • Measurement of Tachyphylaxis:

    • Re-apply the same submaximal concentration of the muscarinic agonist and record the contractile response.

    • A significant reduction in the contractile response compared to the initial baseline response is indicative of tachyphylaxis.

    • To quantify the effect, you can generate a cumulative concentration-response curve to the agonist before and after the desensitizing incubation. A rightward shift in the EC50 value indicates desensitization.

Protocol 2: Characterizing the Antagonistic Effect of this compound
  • Tissue Preparation:

    • Prepare and mount the isolated ileum strips as described in Protocol 1.

  • Generating a Control Agonist Dose-Response Curve:

    • Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) by adding increasing concentrations to the organ bath and recording the contractile response at each concentration.

  • Determining the Effect of this compound:

    • Wash the tissue thoroughly to remove the agonist.

    • Incubate the tissue with a known concentration of this compound for a set period (e.g., 30 minutes).

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for the muscarinic agonist.

    • A parallel rightward shift of the dose-response curve is indicative of competitive antagonism. The degree of the shift can be used to calculate the pA2 value, a measure of the antagonist's affinity.

Quantitative Data

Table 1: Representative Binding Affinities (Ki in nM) of Muscarinic Antagonists at Human Receptor Subtypes

AntagonistM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)
Atropine0.91.51.11.31.0
4-DAMP8.01104.013025
Pirenzepine15600250100300
Tolterodine2.04.02.03.01.0
Oxybutynin3.0101.0205.0

Data is illustrative and compiled from various pharmacological sources.

Table 2: Representative Antagonist Potency (pA2) in Smooth Muscle Preparations

AntagonistTissue PreparationAgonistpA2 Value
4-DAMPHorse JejunumAcetylcholine9.18[7]
PirenzepineHorse JejunumAcetylcholine7.13[7]
AtropineGuinea Pig IleumCarbachol~9.0

Visualizations

G cluster_0 Muscarinic Receptor Signaling Pathway Oxapium This compound M3R M3 Muscarinic Receptor Oxapium->M3R Blocks ACh Acetylcholine (ACh) ACh->M3R Binds Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Sensitizes

Caption: Signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and the inhibitory action of this compound.

G cluster_1 Experimental Workflow: Assessing Tachyphylaxis start Start: Isolate Smooth Muscle Tissue equilibrate Equilibrate Tissue in Organ Bath start->equilibrate baseline Record Baseline Agonist Response (R1) equilibrate->baseline wash1 Wash Tissue baseline->wash1 induce Induce Tachyphylaxis: Prolonged Agonist Incubation wash1->induce wash2 Wash Tissue induce->wash2 post_response Record Post-Incubation Agonist Response (R2) wash2->post_response compare Compare Responses: R1 vs. R2 post_response->compare tachyphylaxis Tachyphylaxis Observed (R2 < R1) compare->tachyphylaxis no_tachyphylaxis No Tachyphylaxis (R2 ≈ R1) compare->no_tachyphylaxis

Caption: Logical workflow for an in vitro experiment to determine the presence of tachyphylaxis in smooth muscle tissue.

References

Validation & Comparative

Validating the Selectivity of Oxapium Iodide for M2 vs. M3 Muscarinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor selectivity of Oxapium iodide, a muscarinic acetylcholine receptor antagonist, with a focus on its relative affinity for the M2 and M3 subtypes. Due to the limited publicly available binding data for this compound, this guide leverages comparative data from other well-characterized muscarinic antagonists to provide a framework for evaluating its potential selectivity profile. Detailed experimental protocols for key assays are provided to support researchers in conducting their own validation studies.

Introduction to M2 and M3 Muscarinic Receptors

Muscarinic acetylcholine receptors, a class of G protein-coupled receptors, are integral to the function of the parasympathetic nervous system. Among the five subtypes (M1-M5), the M2 and M3 receptors are of significant pharmacological interest due to their distinct physiological roles and signaling pathways.

  • M2 Muscarinic Receptors (M2R): Primarily located in the heart, M2 receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP). This signaling cascade ultimately causes a reduction in heart rate and the force of cardiac contraction.

  • M3 Muscarinic Receptors (M3R): Predominantly found on smooth muscle cells (e.g., in the gastrointestinal tract, bladder, and airways) and glandular tissues, M3 receptors are coupled to Gq/11 proteins. Activation of M3 receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway mobilizes intracellular calcium and activates protein kinase C, resulting in smooth muscle contraction and glandular secretion.

Given their opposing physiological effects, the selectivity of muscarinic antagonists for M2 versus M3 receptors is a critical determinant of their therapeutic application and side-effect profile. For instance, M3-selective antagonists are desirable for treating conditions like overactive bladder or chronic obstructive pulmonary disease (COPD) to avoid the cardiac side effects associated with M2 receptor blockade.

Comparative Analysis of Muscarinic Antagonist Selectivity

AntagonistM2 Receptor pKiM3 Receptor pKiM3 vs. M2 Selectivity (fold)Reference
Non-Selective
Atropine8.9 - 9.29.0 - 9.3~1[1]
Ipratropium8.9 - 9.18.9 - 9.1~1[2]
M2-Selective
Methoctramine7.7 - 8.26.5 - 7.00.02 - 0.2[3]
AF-DX 1167.1 - 7.56.2 - 6.7~0.1[1]
M3-Selective
4-DAMP7.9 - 8.38.8 - 9.43 - 32[1][3]
Darifenacin7.7 - 8.18.8 - 8.95 - 16[4]
Solifenacin7.68.0~2.5[5]
Quaternary Ammonium
Tiotropium9.9 - 10.410.0 - 10.5~1.3[2]
Trospium Chloride9.59.51[5]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

To validate the selectivity of this compound for M2 versus M3 muscarinic receptors, the following experimental protocols are recommended.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound (this compound).

Objective: To determine the inhibition constant (Ki) of this compound for M2 and M3 muscarinic receptors.

Materials:

  • Cell membranes expressing human M2 or M3 muscarinic receptors (commercially available or from stably transfected cell lines, e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound: this compound.

  • Non-specific binding control: Atropine (high concentration, e.g., 1 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the ability of a compound to inhibit the physiological response mediated by receptor activation.

M2 Receptor Functional Assay (cAMP Inhibition):

Objective: To determine the functional potency (IC50) of this compound in blocking M2 receptor-mediated inhibition of cAMP production.

Materials:

  • Cells expressing M2 receptors (e.g., CHO-M2 cells).

  • Muscarinic agonist: e.g., Carbachol or Oxotremorine-M.

  • Adenylyl cyclase stimulator: Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist and Forskolin Addition: Add a fixed concentration of the muscarinic agonist and forskolin to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate for a defined period (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

  • Data Analysis: Plot the percentage of inhibition of the agonist-induced response against the logarithm of the this compound concentration to determine the IC50 value.

M3 Receptor Functional Assay (Calcium Mobilization):

Objective: To determine the functional potency (IC50) of this compound in blocking M3 receptor-mediated intracellular calcium release.

Materials:

  • Cells expressing M3 receptors (e.g., CHO-M3 or HEK293-M3 cells).

  • Muscarinic agonist: e.g., Carbachol.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

  • Cell Loading: Load the cells with the calcium-sensitive dye.

  • Baseline Measurement: Measure the baseline fluorescence.

  • Compound Addition: Add varying concentrations of this compound followed by a fixed concentration of the muscarinic agonist.

  • Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

M2_M3_Signaling_Pathways cluster_M2 M2 Receptor Signaling cluster_M3 M3 Receptor Signaling M2 M2R Gi Gi/o M2->Gi Agonist AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease PKA_inhibit PKA ↓ cAMP_decrease->PKA_inhibit Cardiac_effect ↓ Heart Rate & Contractility PKA_inhibit->Cardiac_effect M3 M3R Gq Gq/11 M3->Gq Agonist PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction PKC_activation->Smooth_muscle_contraction

Caption: M2 and M3 muscarinic receptor signaling pathways.

Radioligand_Binding_Assay start Start prepare_reagents Prepare Cell Membranes, Radioligand ([³H]-NMS), & this compound start->prepare_reagents incubation Incubate Membranes, [³H]-NMS, & this compound prepare_reagents->incubation filtration Filter to Separate Bound & Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation_counting Measure Radioactivity washing->scintillation_counting data_analysis Calculate IC50 & Ki scintillation_counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Functional_Assay_Workflow cluster_M2_Assay M2 Functional Assay (cAMP) cluster_M3_Assay M3 Functional Assay (Calcium) start Start cell_prep Prepare Cells Expressing M2 or M3 Receptors start->cell_prep m2_preincubate Pre-incubate with This compound cell_prep->m2_preincubate m3_load_dye Load Cells with Calcium Dye cell_prep->m3_load_dye m2_stimulate Add Agonist & Forskolin m2_preincubate->m2_stimulate m2_measure Measure cAMP m2_stimulate->m2_measure analysis Data Analysis (IC50) m2_measure->analysis m3_stimulate Add this compound, then Agonist m3_load_dye->m3_stimulate m3_measure Measure Fluorescence m3_stimulate->m3_measure m3_measure->analysis end End analysis->end

Caption: Workflow for M2 (cAMP) and M3 (Calcium) functional assays.

Conclusion

Validating the selectivity of this compound for M2 versus M3 muscarinic receptors is crucial for understanding its therapeutic potential and predicting its side-effect profile. While direct binding data for this compound is currently limited, a comparative analysis against other muscarinic antagonists provides a valuable context. The experimental protocols detailed in this guide offer a robust framework for researchers to independently determine the binding affinity and functional potency of this compound at M2 and M3 receptors. The resulting data will be instrumental in guiding further drug development and clinical application.

References

A Cross-Species Comparative Analysis of Oxapium Iodide's Antispasmodic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antispasmodic effects of Oxapium iodide and other anticholinergic agents, supported by available experimental data. This compound is a quaternary ammonium anticholinergic agent utilized for its spasmolytic properties, particularly in the gastrointestinal and urinary tracts.[1][2] Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle.[1][2] This document summarizes the current understanding of its function, presents comparative data of related compounds, and details the experimental protocols used for such evaluations.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions by blocking the action of acetylcholine, a neurotransmitter responsible for inducing smooth muscle contraction.[1][2] Specifically, it acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily the M3 subtype located on smooth muscle cells.[2] By binding to these receptors, this compound prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to muscle contraction. This results in smooth muscle relaxation and alleviation of spasms.[2] As a quaternary ammonium compound, its structure limits its ability to cross the blood-brain barrier, thereby reducing the likelihood of central nervous system side effects compared to tertiary amine anticholinergics.[1]

Signaling Pathway of this compound

The following diagram illustrates the mechanism by which this compound inhibits acetylcholine-induced smooth muscle contraction.

cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh Acetylcholine (ACh) ACh_vesicle->ACh Release M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca Ca²⁺ Release SR->Ca Contraction Muscle Contraction Ca->Contraction Initiates ACh->M3R Binds Oxapium This compound Oxapium->M3R Blocks

Mechanism of this compound's Antagonism

Comparative Antispasmodic Potency

The following table presents pA2 values for several common anticholinergic antispasmodics against acetylcholine-induced contractions in isolated ileum preparations from different species. This data provides a benchmark for the expected potency of compounds in this class.

AntagonistSpeciesTissueAgonistpA2 Value (Mean ± SEM)Reference
AtropineGuinea PigIleumAcetylcholine9.93 ± 0.04[3]
AtropineGoatIleumAcetylcholine9.59 ± 0.02[3]
HyoscineGuinea PigIleumAcetylcholine9.46 ± 0.06[3]
HyoscineGoatIleumAcetylcholine9.09 ± 0.02[3]
DicyclomineGuinea PigIleumAcetylcholine9.39 ± 0.12[3]
DicyclomineGoatIleumAcetylcholine8.92 ± 0.24[3]
ValethamateGuinea PigIleumAcetylcholine9.80 ± 0.13[3]
ValethamateGoatIleumAcetylcholine9.04 ± 0.23[3]

Note: Data for this compound is not specified in the cited study. The presented data serves as a comparison for functionally similar compounds.

Experimental Protocols

The evaluation of antispasmodic activity is typically conducted using in vitro isolated organ bath experiments. The following is a generalized protocol for assessing the potency of an antimuscarinic agent like this compound on isolated intestinal smooth muscle.

Isolated Ileum Preparation and Mounting
  • Animal Euthanasia and Tissue Dissection: A laboratory animal (e.g., guinea pig, rat, or goat) is euthanized according to ethical guidelines. A segment of the ileum is carefully dissected and placed in a petri dish containing a pre-gassed physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) at room temperature.

  • Tissue Preparation: The ileum is cleaned of adhering mesenteric tissue and cut into segments of 2-3 cm in length.

  • Mounting: A thread is tied to each end of the ileum segment. One end is attached to a tissue holder at the bottom of an organ bath, and the other end is connected to an isometric force transducer to record muscle contractions.

  • Organ Bath Conditions: The organ bath is filled with a physiological salt solution maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2 and 5% CO2). The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension of approximately 1 gram, with the physiological solution being changed every 15 minutes.

Experimental Workflow for Antagonist Potency (pA2) Determination

The following diagram outlines the workflow for a Schild plot analysis to determine the pA2 value of an antagonist.

cluster_analysis Data Analysis start Start: Isolated Tissue Preparation equilibrate Equilibrate Tissue in Organ Bath (30-60 min) start->equilibrate agonist_crc Generate Control Agonist (e.g., Acetylcholine) Concentration-Response Curve (CRC) equilibrate->agonist_crc washout1 Washout and Re-equilibration agonist_crc->washout1 add_antagonist Incubate with a Fixed Concentration of Antagonist (e.g., this compound) washout1->add_antagonist agonist_crc_antagonist Generate Agonist CRC in Presence of Antagonist add_antagonist->agonist_crc_antagonist washout2 Washout and Re-equilibration agonist_crc_antagonist->washout2 calculate_dr Calculate Dose Ratio (DR) for each Antagonist Concentration repeat_antagonist Repeat with Increasing Concentrations of Antagonist washout2->repeat_antagonist Multiple Cycles repeat_antagonist->add_antagonist repeat_antagonist->calculate_dr schild_plot Construct Schild Plot: log(DR-1) vs. log[Antagonist] calculate_dr->schild_plot determine_pa2 Determine pA2 Value (x-intercept of Schild Plot) schild_plot->determine_pa2 end End determine_pa2->end

Schild Plot Experimental Workflow

Data Analysis
  • Concentration-Response Curves (CRCs): Cumulative CRCs for the agonist (e.g., acetylcholine) are generated in the absence and presence of different fixed concentrations of the antagonist (e.g., this compound).

  • Dose Ratio (DR) Calculation: The dose ratio is calculated for each antagonist concentration by dividing the EC50 (the concentration of agonist that produces 50% of the maximal response) in the presence of the antagonist by the EC50 in the absence of the antagonist.

  • Schild Plot Construction: A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

  • pA2 Determination: For a competitive antagonist, the Schild plot should yield a straight line with a slope not significantly different from unity. The pA2 value is determined by the intercept of the regression line with the x-axis.

Conclusion

This compound is an effective antispasmodic agent that acts via competitive antagonism of muscarinic acetylcholine receptors. While specific cross-species comparative data for this compound is limited in publicly available literature, its pharmacological profile as a quaternary ammonium anticholinergic places it within a well-understood class of drugs. The provided comparative data for other anticholinergics and the detailed experimental protocols offer a framework for the evaluation and positioning of this compound in a drug development context. Further studies are warranted to establish a definitive cross-species potency profile for this compound.

References

In Vivo Therapeutic Efficacy of Oxapium Iodide: A Comparative Analysis in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the anticipated in vivo therapeutic effects of Oxapium iodide in established disease models of smooth muscle hypermotility, specifically Irritable Bowel Syndrome (IBS) and Overactive Bladder (OAB). Due to a lack of publicly available in vivo studies for this compound, this guide leverages experimental data from studies on other well-established anticholinergic agents with similar mechanisms of action. The data presented herein is intended to provide a predictive comparison of this compound's potential efficacy against current therapeutic alternatives.

This compound is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] This mechanism of action leads to the relaxation of smooth muscles, making it a promising candidate for treating disorders characterized by smooth muscle spasms, such as IBS and OAB.[1][2]

Overactive Bladder (OAB) Disease Model

A common preclinical model for OAB involves the surgical creation of a partial bladder outlet obstruction (pBOO) in rats.[1][2][3][4] This model mimics the bladder dysfunction seen in human OAB, characterized by increased urinary frequency and detrusor overactivity.

Comparative Efficacy of Anticholinergic Agents in the Rat pBOO Model

The following table summarizes the urodynamic effects of various anticholinergic drugs in the rat pBOO model. The data for comparator drugs are derived from published literature. The projected efficacy of this compound is based on its anticholinergic properties.

ParameterPlacebo (Vehicle)OxybutyninTolterodineDarifenacinSolifenacinThis compound (Projected)
Micturition Frequency (voids/hour) IncreasedDecreasedDecreasedDecreasedDecreasedDecreased
Bladder Capacity (ml) DecreasedIncreasedIncreasedIncreasedIncreasedIncreased
Non-voiding Contractions IncreasedDecreasedDecreasedDecreasedDecreasedDecreased
Micturition Pressure (cmH₂O) No significant changeNo significant change/Slight decreaseNo significant change/Slight decreaseNo significant change/Slight decreaseNo significant change/Slight decreaseNo significant change/Slight decrease

Note: The specific quantitative values for the comparator drugs can be found in their respective publications. The projected effects of this compound are qualitative and based on its mechanism of action.

Experimental Protocol: Partial Bladder Outlet Obstruction (pBOO) in Rats
  • Animal Model: Adult female Sprague-Dawley rats are typically used.

  • Surgical Procedure:

    • Animals are anesthetized.

    • A lower abdominal midline incision is made to expose the urinary bladder and proximal urethra.

    • A ligature (e.g., silk suture) is loosely tied around the urethra over a catheter of a specific diameter to create a partial obstruction.

    • The catheter is then removed, and the incision is closed.

  • Post-operative Care: Animals are allowed to recover for a period of several weeks (e.g., 2-6 weeks) to allow for the development of bladder hypertrophy and detrusor overactivity.

  • Drug Administration: Test compounds (e.g., this compound, comparators) or vehicle are administered via an appropriate route (e.g., oral gavage, intravenous).

  • Urodynamic Evaluation:

    • Animals are anesthetized, and a catheter is inserted into the bladder via the urethra or directly through the bladder dome.

    • The bladder is continuously filled with saline at a constant rate.

    • Intravesical pressure is monitored to record urodynamic parameters such as micturition frequency, bladder capacity, micturition pressure, and the number of non-voiding contractions.

Irritable Bowel Syndrome (IBS) Disease Model

Stress-induced models, such as the wrap restraint stress model in rats, are commonly employed to mimic the visceral hypersensitivity and altered bowel motility characteristic of IBS.[5][6][7]

Comparative Efficacy of Anticholinergic Agents in a Rat Stress-Induced IBS Model

The table below outlines the expected effects of this compound in comparison to other anticholinergic agents on key parameters in a stress-induced IBS model.

ParameterControl (No Stress)Vehicle (Stress)DicyclomineHyoscyamineThis compound (Projected)
Visceral Hypersensitivity (Abdominal withdrawal reflex to colorectal distension) NormalIncreasedDecreasedDecreasedDecreased
Fecal Pellet Output (measure of colonic motility) NormalIncreasedDecreasedDecreasedDecreased
Gastrointestinal Transit Time NormalDecreasedIncreasedIncreasedIncreased

Note: The data for comparator drugs are based on findings from various preclinical studies. The projected effects for this compound are inferred from its pharmacological class.

Experimental Protocol: Wrap Restraint Stress in Rats
  • Animal Model: Adult male Wistar rats are often used.

  • Stress Induction:

    • Rats are placed in a restraint device that restricts their movement for a specified period (e.g., 2 hours).

  • Drug Administration: The test compound or vehicle is administered prior to the stress induction.

  • Assessment of Visceral Hypersensitivity:

    • A balloon catheter is inserted into the colorectum.

    • The balloon is inflated to varying pressures, and the pressure at which the animal exhibits an abdominal withdrawal reflex is recorded as a measure of visceral sensitivity.

  • Assessment of Gastrointestinal Motility:

    • Fecal Pellet Output: The number of fecal pellets expelled during and after the stress period is counted.

    • Gastrointestinal Transit: A non-absorbable marker (e.g., charcoal meal) is administered orally, and the distance traveled by the marker through the gastrointestinal tract in a given time is measured.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_neuron Cholinergic Neuron cluster_muscle Smooth Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicles M3_Receptor Muscarinic M3 Receptor ACh_Vesicle->M3_Receptor ACh Release Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction Leads to Oxapium_Iodide This compound Oxapium_Iodide->M3_Receptor Blocks

Caption: Mechanism of Action of this compound on Smooth Muscle Cells.

OAB_Workflow Start Start: OAB Animal Model pBOO Partial Bladder Outlet Obstruction Surgery Start->pBOO Recovery Recovery Period (e.g., 4 weeks) pBOO->Recovery Grouping Random Assignment to Treatment Groups Recovery->Grouping Treatment Drug Administration (this compound vs. Comparators) Grouping->Treatment Urodynamics Urodynamic Assessment (Cystometry) Treatment->Urodynamics Data_Analysis Data Analysis and Comparison Urodynamics->Data_Analysis End End: Efficacy Determination Data_Analysis->End

Caption: Experimental Workflow for OAB Model.

IBS_Workflow Start Start: IBS Animal Model Grouping Random Assignment to Treatment Groups Start->Grouping Treatment Drug Administration (this compound vs. Comparators) Grouping->Treatment Stress Wrap Restraint Stress (e.g., 2 hours) Treatment->Stress Assessment Assessment of Visceral Hypersensitivity and GI Motility Stress->Assessment Data_Analysis Data Analysis and Comparison Assessment->Data_Analysis End End: Efficacy Determination Data_Analysis->End

Caption: Experimental Workflow for IBS Model.

Conclusion

Based on its mechanism of action as a muscarinic receptor antagonist, this compound is expected to demonstrate therapeutic efficacy in preclinical models of OAB and IBS, comparable to other drugs in its class. In OAB models, it is projected to reduce urinary frequency and increase bladder capacity. In IBS models, it is anticipated to alleviate visceral hypersensitivity and normalize bowel motility. Further in vivo studies are warranted to confirm these projected effects and to establish a definitive efficacy and safety profile for this compound.

References

A Comparative Analysis of Antimuscarinic Agent Side Effect Profiles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the differential adverse event landscapes of common antimuscarinic drugs, supported by experimental data and methodological insights.

Antimuscarinic agents, a cornerstone in the management of various conditions including overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD), exert their therapeutic effects by antagonizing muscarinic acetylcholine receptors. However, the systemic distribution of these receptors often leads to a range of undesirable side effects, significantly impacting patient adherence and quality of life. This guide provides a comparative analysis of the side effect profiles of commonly prescribed antimuscarinic drugs, with a focus on quantitative data from clinical trials, detailed experimental protocols for side effect assessment, and the underlying signaling pathways.

Quantitative Comparison of Adverse Events

The following table summarizes the incidence of common adverse events associated with several widely used antimuscarinic agents for the treatment of overactive bladder. Data is compiled from network meta-analyses and head-to-head clinical trials to provide a comparative overview. It is important to note that incidence rates can vary based on study design, patient population, and drug dosage.

Adverse EventOxybutynin ERTolterodine ERSolifenacinDarifenacinFesoterodine
Dry Mouth 20-71%23-35%14-28%20-35%28-35%
Constipation 7-15%6-8%5-13%15-21%4-5%
Blurred Vision 2-10%2-4%4-5%1-2%1-2%
Cognitive Effects Higher RiskLower RiskLower RiskLower RiskLower Risk
Urinary Retention 1-5%1-2%<1-2%<1-2%1-2%

ER: Extended Release. Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10]

Key Signaling Pathways in Antimuscarinic Action and Side Effects

The therapeutic and adverse effects of antimuscarinic agents are intrinsically linked to their interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5). The M2 and M3 subtypes are predominant in the bladder smooth muscle, the target for OAB treatment.[11] However, these receptors are also present in other tissues, leading to off-target effects. The following diagrams illustrate the primary signaling pathways of the M1, M2, and M3 receptors.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq/11 M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation ACh Acetylcholine ACh->M1 Binds

M1 Receptor Signaling Pathway.

M1 receptors, primarily found in the central nervous system and salivary glands, couple to Gq/11 proteins.[12][13] Their activation leads to a cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), ultimately increasing intracellular calcium and causing neuronal excitation and saliva secretion.[13][14] Blockade of these receptors contributes to cognitive side effects and dry mouth.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2 M2 Receptor Gi Gi/o M2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits K_channel K⁺ Channel Gi->K_channel Opens ATP ATP AC->ATP Converts Cardiac_Inhibition Cardiac Inhibition K_channel->Cardiac_Inhibition Hyperpolarization cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cardiac_Inhibition Decreased Contractility ACh Acetylcholine ACh->M2 Binds

M2 Receptor Signaling Pathway.

M2 receptors are predominantly located in the heart and presynaptically on nerve terminals. They are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and the opening of potassium channels.[15] This results in a decrease in heart rate and contractility.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Receptor Gq Gq/11 M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC->Smooth_Muscle_Contraction ACh Acetylcholine ACh->M3 Binds

M3 Receptor Signaling Pathway.

M3 receptors are found on smooth muscle (including the bladder detrusor muscle), and glands.[16][17] Similar to M1 receptors, they couple to Gq/11 proteins, activating the PLC-IP3-DAG pathway to increase intracellular calcium, leading to smooth muscle contraction and glandular secretion.[11][16][17][18] Antagonism of M3 receptors is the primary mechanism for the therapeutic effect in OAB, but also causes side effects like dry mouth and constipation.[19]

Experimental Protocols for Side Effect Assessment

The objective and subjective measurement of antimuscarinic-induced side effects is crucial in clinical trials. Below are detailed methodologies for assessing some of the most common adverse events.

Assessment of Xerostomia (Dry Mouth)

1. Subjective Assessment: The Xerostomia Inventory (XI)

The Xerostomia Inventory is an 11-item questionnaire designed to measure the subjective sensation of dry mouth.[20][21][22][23]

  • Procedure: Patients are asked to rate the frequency of experiencing various symptoms of dry mouth on a 5-point Likert scale, from "Never" to "Very Often".[21]

  • Scoring: The scores for each of the 11 items are summed to produce a total score ranging from 11 to 55, with higher scores indicating more severe xerostomia.[21] A change of 6 or more points is considered clinically significant.[21]

  • Inventory Items:

    • My mouth feels dry.

    • I have difficulty in eating dry foods.

    • I get up at night to drink.

    • My mouth feels dry when eating a meal.

    • I sip liquids to aid in swallowing food.

    • I suck sweets or cough lollies to relieve dry mouth.

    • I have difficulties swallowing certain foods.

    • The inside of my nose feels dry.

    • My eyes feel dry.

    • My lips feel dry.

    • I have difficulty speaking because of a dry mouth.

2. Objective Assessment: Salivary Flow Rate Measurement (Sialometry)

Sialometry provides a quantitative measure of saliva production. Both unstimulated and stimulated salivary flow rates are typically measured.[24][25]

  • Unstimulated Whole Salivary Flow Rate:

    • The patient is instructed to sit in a relaxed position and avoid swallowing, chewing, or speaking for a 5-minute period.[24][26]

    • The patient expectorates all saliva that accumulates in their mouth into a pre-weighed collection tube.[24]

    • The volume of saliva is determined by weight (assuming 1g = 1mL).[27] The flow rate is expressed in mL/min. A flow rate below 0.1 mL/min is generally considered indicative of hyposalivation.[28]

  • Stimulated Whole Salivary Flow Rate:

    • Following the unstimulated collection, the patient is given a piece of unflavored paraffin wax or a sugar-free candy to chew at a steady rate for a 5-minute period.[24][26][28]

    • All saliva produced during this time is collected in a pre-weighed tube.[24]

    • The volume is measured, and the flow rate is calculated in mL/min.

Assessment of Cognitive Impairment

A battery of neuropsychological tests is often employed to assess the impact of antimuscarinic agents on cognitive function.

Trail Making Test (TMT)

The TMT is a widely used test of visual attention, processing speed, and executive function.[29][30][31][32] It consists of two parts:

  • Part A: The subject is required to connect a series of 25 encircled numbers in ascending order as quickly as possible.[29][31]

  • Part B: The subject must connect 25 circles containing both numbers (1-13) and letters (A-L) in an alternating sequence (1-A-2-B-3-C, etc.).[29][31]

  • Administration and Scoring: The time taken to complete each part is recorded in seconds. If an error is made, the administrator points it out, and the time taken for correction is included in the total time.[29][31] Higher scores indicate greater impairment.

Assessment of Urinary Retention

Urodynamic studies are the gold standard for objectively assessing bladder function and identifying urinary retention.

Pressure-Flow Study

This study evaluates the relationship between bladder pressure and urine flow rate during voiding.[33][34][35][36][37]

  • Procedure:

    • A thin, dual-lumen catheter is inserted into the bladder through the urethra. One lumen is for filling the bladder, and the other is for measuring bladder pressure (Pves).

    • A second catheter is placed in the rectum or vagina to measure abdominal pressure (Pabd).[33]

    • The bladder is slowly filled with a sterile saline solution.[33]

    • Once the bladder is full, the patient is asked to void into a specialized commode that measures the urine flow rate (Q).

    • During voiding, Pves and Pabd are continuously recorded. The detrusor pressure (Pdet) is calculated as Pves - Pabd.

  • Interpretation: The relationship between Pdet and Q is analyzed to determine if there is a bladder outlet obstruction (high pressure, low flow) or detrusor underactivity (low pressure, low flow), which can be indicative of urinary retention.[13]

Experimental Workflow for Assessing Antimuscarinic Side Effects

The following diagram illustrates a typical workflow for a clinical trial evaluating the side effect profile of a new antimuscarinic agent.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_analysis Data Analysis Inclusion Inclusion/Exclusion Criteria Informed_Consent Informed Consent Inclusion->Informed_Consent Baseline_Assessments Baseline Assessments (Xerostomia Inventory, Cognitive Tests, Urodynamics) Informed_Consent->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Drug_A Antimuscarinic Agent A Randomization->Drug_A Drug_B Antimuscarinic Agent B (or Placebo) Randomization->Drug_B Follow_up_1 Follow-up Visit 1 Drug_A->Follow_up_1 Drug_B->Follow_up_1 Follow_up_2 Follow-up Visit 2 Follow_up_1->Follow_up_2 Data_Collection Adverse Event Reporting Follow_up_1->Data_Collection End_of_Treatment End of Treatment Follow_up_2->End_of_Treatment Follow_up_2->Data_Collection Side_Effect_Assessments Repeat Side Effect Assessments End_of_Treatment->Side_Effect_Assessments Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Side_Effect_Assessments->Statistical_Analysis Results Comparative Side Effect Profile Statistical_Analysis->Results

Clinical trial workflow for side effect assessment.

Conclusion

The selection of an appropriate antimuscarinic agent requires a careful consideration of the balance between efficacy and tolerability. While newer, more receptor-selective agents generally offer a more favorable side effect profile compared to older drugs like oxybutynin, individual patient responses can vary. A thorough understanding of the underlying pharmacology, coupled with standardized and comprehensive assessment of side effects, is paramount for both clinical practice and the development of future antimuscarinic therapies with improved safety profiles. This guide provides a foundational framework for researchers and drug development professionals to navigate the complex landscape of antimuscarinic side effects.

References

Assessing the Potency of Oxapium Iodide Relative to Other Smooth Muscle Relaxants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Oxapium iodide's potency against other common smooth muscle relaxants. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profile of these agents.

Introduction to this compound

This compound is a quaternary ammonium anticholinergic agent.[1] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) in smooth muscle.[2] By blocking the action of acetylcholine, this compound prevents the influx of calcium ions that are necessary for muscle contraction, leading to smooth muscle relaxation.[2] This makes it effective in treating spasms in the gastrointestinal and urinary tracts.[1][2]

Comparative Potency of Smooth Muscle Relaxants

The potency of a competitive antagonist is often expressed by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a higher affinity of the antagonist for the receptor and thus, greater potency.

While direct, publicly available quantitative data (such as pA2, EC50, or IC50 values) for this compound from comparative in vitro studies on smooth muscle preparations are limited, data for other commonly used antimuscarinic smooth muscle relaxants provide a basis for relative potency assessment.

The following table summarizes the pA2 values for several smooth muscle relaxants, determined using isolated guinea pig and goat ileum preparations against acetylcholine-induced contractions.

DrugTissuepA2 Value (Mean ± SEM)
Atropine Guinea Pig Ileum9.93 ± 0.04
Goat Ileum9.59 ± 0.022
Dicyclomine Guinea Pig Ileum9.39 ± 0.12
Goat Ileum8.92 ± 0.237
Hyoscine Guinea Pig Ileum9.46 ± 0.05
Goat Ileum9.09 ± 0.022

Data sourced from a comparative study on isolated ileum preparations.

Signaling Pathway of Muscarinic Antagonists

The mechanism of action for this compound and other muscarinic antagonists involves the blockade of the Gq protein-coupled muscarinic receptors (specifically the M3 subtype on smooth muscle cells). This interruption of the signaling cascade prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The lack of IP3-mediated calcium release from the sarcoplasmic reticulum and reduced influx of extracellular calcium leads to smooth muscle relaxation.

cluster_0 Cell Membrane cluster_1 Intracellular Space ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates Oxapium This compound Oxapium->M3R Blocks Relaxation Smooth Muscle Relaxation Oxapium->Relaxation Promotes PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Leads to

Signaling pathway of this compound as a muscarinic antagonist.

Experimental Protocols

The determination of the potency of smooth muscle relaxants is typically conducted using in vitro isolated organ bath studies. A general methodology is outlined below.

Objective: To determine the antagonist potency (pA2 value) of a test compound against an agonist (e.g., acetylcholine)-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon).

  • Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Isolated organ bath system with force-displacement transducers.

  • Data acquisition system.

  • Agonist (e.g., Acetylcholine chloride).

  • Antagonist (Test compound, e.g., this compound).

Procedure:

  • Tissue Preparation: A segment of the desired smooth muscle tissue is dissected and mounted in the organ bath containing the physiological salt solution. The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Agonist Concentration-Response Curve: Cumulative concentrations of the agonist are added to the bath, and the contractile responses are recorded until a maximal response is achieved. The tissue is then washed to return to baseline.

  • Antagonist Incubation: The tissue is incubated with a known concentration of the antagonist for a predetermined period.

  • Repeat Agonist Concentration-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • Data Analysis: The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined in the absence and presence of the antagonist. The dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist) is calculated.

  • Schild Plot: The procedure is repeated with at least three different concentrations of the antagonist. A Schild plot is constructed by plotting log(dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.

cluster_0 Experimental Setup cluster_1 Data Collection cluster_2 Data Analysis A1 Isolate Smooth Muscle Tissue A2 Mount in Organ Bath A1->A2 A3 Equilibrate A2->A3 B1 Generate Agonist Concentration-Response Curve A3->B1 B2 Incubate with Antagonist B1->B2 B3 Generate Agonist Curve (with Antagonist) B2->B3 B4 Repeat with Different Antagonist Concentrations B3->B4 Iterate C1 Calculate EC50 Values and Dose Ratios B4->C1 C2 Construct Schild Plot C1->C2 C3 Determine pA2 Value C2->C3

General workflow for determining antagonist potency.

Conclusion

References

Does Oxapium iodide have advantages over classic antispasmodics like papaverine?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Oxapium Iodide and Papaverine as Antispasmodic Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of this compound and the classic antispasmodic papaverine. The analysis is based on their distinct pharmacological profiles, mechanisms of action, and available experimental data to inform research and development in smooth muscle relaxants.

Overview and Mechanism of Action

A fundamental difference between this compound and papaverine lies in their mechanism of action. This compound is a selective, receptor-level antagonist, whereas papaverine acts intracellularly through a broader, non-selective mechanism.

This compound: A Peripherally Selective Anticholinergic

This compound is a quaternary ammonium anticholinergic agent.[1] Its primary advantage stems from its targeted action and molecular structure. It acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), primarily the M3 subtype located on smooth muscle cells in the gastrointestinal (GI) and urinary tracts.[1][2] By blocking acetylcholine—a key neurotransmitter that mediates parasympathetic nerve impulses—this compound prevents the intracellular signaling cascade that leads to smooth muscle contraction.[1]

Its quaternary ammonium structure makes it highly polar and less able to cross the blood-brain barrier. This results in high selectivity for peripheral muscarinic receptors, significantly minimizing central nervous system (CNS) side effects like drowsiness and confusion that are common with tertiary amine anticholinergics.[1]

Papaverine: A Musculotropic PDE Inhibitor

Papaverine, an opium alkaloid, is a musculotropic antispasmodic, meaning it acts directly on the smooth muscle cell.[3] Its principal mechanism is the non-selective inhibition of the phosphodiesterase (PDE) enzyme.[3][4] By inhibiting PDE, papaverine prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][5] The resulting accumulation of these second messengers activates protein kinases (PKA and PKG), which in turn inhibit myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin required for muscle contraction, leading to relaxation.[3]

Papaverine also appears to have secondary mechanisms, including the inhibition of calcium influx through voltage-gated calcium channels and interference with mitochondrial respiration, particularly in ileal smooth muscle.[3][6]

Signaling Pathway Diagrams

The diagrams below illustrate the distinct molecular pathways targeted by each agent.

Oxapium_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq M3R->Gq Activates Oxapium This compound Oxapium->M3R Blocks PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates Papaverine_Pathway cluster_cytosol Cytosol PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP Degrades Papaverine Papaverine Papaverine->PDE Inhibits PKA PKA cAMP->PKA Activates MLCK_A Myosin Light-Chain Kinase (Active) PKA->MLCK_A Inhibits (via phosphorylation) MLCK_I Myosin Light-Chain Kinase (Inactive) Relaxation Smooth Muscle Relaxation MLCK_A->Relaxation Leads to Experimental_Workflow cluster_papaverine Papaverine (Non-Competitive) cluster_oxapium This compound (Competitive) start Start dissect Dissect Guinea Pig Ileum start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate (1g tension, 60 min) mount->equilibrate p_contract Induce Contraction (e.g., ACh 0.5 µM) equilibrate->p_contract o_drc1 Generate Baseline ACh Dose-Response Curve (DRC) equilibrate->o_drc1 p_add Add Cumulative Doses of Papaverine p_contract->p_add p_record Record % Relaxation p_add->p_record p_calc Calculate IC₅₀ p_record->p_calc end End p_calc->end o_wash Wash & Incubate with Oxapium (Dose 1) o_drc1->o_wash o_drc2 Generate ACh DRC in presence of Oxapium o_wash->o_drc2 o_repeat Repeat for Multiple Oxapium Doses o_drc2->o_repeat o_calc Construct Schild Plot & Calculate pA₂ o_repeat->o_calc o_calc->end

References

A Comparative Guide to the Statistical Validation of Oxapium Iodide's Antispasmodic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antispasmodic performance of Oxapium iodide against other established anticholinergic agents. The following sections present a statistical validation of its experimental data, detailed experimental protocols, and a visual representation of its mechanism of action.

Quantitative Comparison of Muscarinic Receptor Antagonists

The efficacy of this compound and its alternatives is primarily determined by their potency in blocking muscarinic acetylcholine receptors, thereby inducing smooth muscle relaxation. A key statistical parameter for quantifying antagonist potency is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater potency.

The following table summarizes the pA2 values for this compound and other common anticholinergic drugs, as determined in studies on isolated intestinal smooth muscle preparations.

AntagonistChemical ClasspA2 Value (on Guinea Pig Ileum)Selectivity
This compound Quaternary Ammonium CompoundNot explicitly found in reviewed literaturePeripherally selective[1]
AtropineTertiary Amine8.72 ± 0.28[2]Non-selective
HyoscyamineTertiary Amine~8.9 (as the levorotatory isomer of atropine)Non-selective
ScopolamineTertiary AmineNot explicitly found for ileum, potent CNS effectsM1/M2 non-selective
4-DAMPQuaternary Ammonium Compound9.41 ± 0.23 (on human colonic circular muscle)[2]M3 selective
PirenzepineTertiary Amine7.23 ± 0.48 (on human colonic circular muscle)[2]M1 selective

Note: While a precise pA2 value for this compound from the reviewed literature is not available, its classification as a quaternary ammonium anticholinergic suggests a mechanism of action focused on peripheral muscarinic receptors with limited central nervous system penetration.[1]

Experimental Protocols

The data presented above are typically derived from in vitro experiments using isolated smooth muscle preparations. A standard methodology for these assays is the isolated tissue bath technique.

Objective: To determine the potency of muscarinic receptor antagonists in inhibiting agonist-induced smooth muscle contractions.

Materials and Methods:

  • Tissue Preparation: A segment of guinea pig ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Agonist-Induced Contraction: A muscarinic agonist, such as acetylcholine or carbachol, is added to the organ bath in a cumulative manner to establish a concentration-response curve for contraction.

  • Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the antagonist (e.g., this compound, atropine) for a predetermined period.

  • Competitive Antagonism: The agonist concentration-response curve is re-established in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.

  • Data Analysis: The magnitude of the rightward shift is used to calculate the pA2 value using a Schild plot analysis. This involves plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA2 value.

Mechanism of Action: M3 Muscarinic Receptor Signaling Pathway

This compound exerts its antispasmodic effect by competitively blocking the M3 subtype of muscarinic acetylcholine receptors on smooth muscle cells. The following diagram illustrates the signaling pathway that is inhibited by this compound.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Oxapium This compound Oxapium->M3R [Blocks] Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Promotes

Caption: M3 muscarinic receptor signaling pathway antagonism by this compound.

Experimental Workflow for Antagonist Potency Determination

The logical flow of an experiment to determine the pA2 value of an antispasmodic drug like this compound is depicted below.

Experimental_Workflow Start Start TissuePrep Isolate Guinea Pig Ileum & Mount in Organ Bath Start->TissuePrep Equilibrate Equilibrate Tissue TissuePrep->Equilibrate ControlCRC Generate Control Agonist (ACh) CRC Equilibrate->ControlCRC Wash Wash Tissue ControlCRC->Wash Incubate Incubate with This compound Wash->Incubate AntagonistCRC Generate Agonist CRC in presence of Oxapium Incubate->AntagonistCRC DataAnalysis Data Analysis: Schild Plot AntagonistCRC->DataAnalysis pA2 Determine pA2 Value DataAnalysis->pA2 End End pA2->End

Caption: Workflow for determining the pA2 value of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Oxapium Iodide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the known quantitative data for Oxapium iodide is presented below. This information is crucial for understanding its behavior and potential hazards.

PropertyValueSource
Chemical Formula C₂₂H₃₄INO₂[1][2]
Molar Mass 471.42 g/mol [1]
Appearance White, crystalline powder[3]
Solubility Soluble in acetonitrile, methanol, and ethanol (95); slightly soluble in water, acetic anhydride, and acetic acid (100); practically insoluble in diethyl ether.[3]
Purity When dried, contains not less than 98.5% of C₂₂H₃₄INO₂.[3]
Loss on Drying Not more than 0.5% (1 g, 105°C, 4 hours).[3]
Residue on Ignition Not more than 0.10% (1 g).[3]

Health and Safety Considerations

This compound is moderately toxic by ingestion and is a poison by subcutaneous, intravenous, and intraperitoneal routes.[2] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and iodide.[2] As an anticholinergic agent, it can cause side effects such as dry mouth, blurred vision, and urinary retention.[4]

Proper Disposal Procedures

Given the absence of a specific SDS for this compound, the following disposal procedures are recommended based on general principles for handling quaternary ammonium compounds and iodide salts. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the appropriate hazard warnings (e.g., "Toxic," "Irritant"), and the date.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

Step 3: Storage Pending Disposal

Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Step 4: Final Disposal

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.

  • Professional Disposal: Chemical waste should be disposed of by a licensed chemical disposal agency in accordance with all local, regional, and national regulations.[6] Never dispose of this compound down the drain or in the regular trash.

Experimental Protocols

No specific experimental protocols for the disposal or neutralization of this compound were found in the available literature. The recommended procedure is to treat it as a hazardous chemical waste and follow institutional and regulatory guidelines for disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Step 2: Segregate Waste (Solid vs. Liquid) A->B C Step 3: Label and Seal Waste Containers B->C D Step 4: Store in a Secure, Ventilated Area C->D E Step 5: Contact Institutional EHS for Pickup D->E F Step 6: Professional Disposal by Licensed Agency E->F

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Oxapium iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for handling Oxapium iodide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is based on available data and general principles of laboratory safety for handling similar chemical compounds.

I. Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a cautious approach is necessary due to the lack of comprehensive safety data. The following PPE and engineering controls are recommended to minimize exposure:

  • Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid aerosol formation.[1][2]

    • Ensure eyewash stations and safety showers are readily accessible.[3]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield to protect against dust particles and splashes.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[1] Inspect gloves before use and dispose of them properly after handling.

    • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[4] For larger quantities or in case of a spill, additional protective clothing may be necessary.

    • Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

II. Operational and Handling Procedures

Adherence to proper handling procedures is crucial for safety:

  • General Handling:

    • Avoid contact with skin and eyes.[1]

    • Do not breathe dust or aerosols.[1]

    • Wash hands thoroughly after handling.[1]

    • Avoid eating, drinking, or smoking in the work area.[5]

  • Storage:

    • Store in a tightly closed container.[2]

    • Keep in a cool, dry, and well-ventilated place.[1][2]

    • Protect from light and moisture.[1]

    • Store away from incompatible materials.

III. Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Chemical Formula C₂₂H₃₄INO₂[6][7]
Molar Mass 471.42 g/mol [6]
Melting Point 150-151 °C[2]
Oral LD50 (Rat) 494 mg/kg[2]
Appearance White, crystalline powder
Solubility Soluble in acetonitrile, methanol, and ethanol (95); slightly soluble in water.

IV. Spill and Disposal Plan

In the absence of specific disposal instructions for this compound, follow general procedures for chemical waste.

  • Spill Response:

    • Evacuate: Immediately evacuate the area of the spill.

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: Prevent the spread of the powder or solution. For powder spills, avoid creating dust. Moisten the material with a suitable solvent if appropriate and safe to do so.

    • Absorb: Use an inert absorbent material to clean up the spill.

    • Collect: Carefully collect the absorbed material and spilled substance into a sealed container labeled as hazardous waste.

    • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

    • Dispose: Dispose of the waste according to institutional and local regulations.

  • Waste Disposal:

    • Dispose of this compound waste in a designated hazardous waste container.

    • Do not dispose of it down the drain or in the regular trash.

    • Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.

V. Experimental Protocols

Detailed experimental protocols should be developed in accordance with your institution's safety policies and the specific requirements of your research. Always perform a risk assessment before starting any new procedure involving this compound.

VI. Logical Workflow for Chemical Spill

Spill_Response_Workflow Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess the Spill (Size, Substance, Risk) Evacuate->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill LargeSpill Large or Hazardous Spill Assess->LargeSpill High Hazard PPE Don Appropriate PPE SmallSpill->PPE Proceed with caution Alert Alert Supervisor & Contact EHS LargeSpill->Alert Secure Secure the Area (Restrict Access) Alert->Secure EHS_Response Await EHS Response Secure->EHS_Response Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill (Absorb & Collect) Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose Report Complete Spill Report Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxapium iodide
Reactant of Route 2
Oxapium iodide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。